molecular formula C6H14N2O2 B071243 (3-(Dimethylamino)propyl)carbamic acid CAS No. 188309-01-5

(3-(Dimethylamino)propyl)carbamic acid

Numéro de catalogue: B071243
Numéro CAS: 188309-01-5
Poids moléculaire: 146.19 g/mol
Clé InChI: RHLCLUWWRHEMDQ-UHFFFAOYSA-N
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Description

(3-(Dimethylamino)propyl)carbamic acid, also known as (3-(Dimethylamino)propyl)carbamic acid, is a useful research compound. Its molecular formula is C6H14N2O2 and its molecular weight is 146.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality (3-(Dimethylamino)propyl)carbamic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(Dimethylamino)propyl)carbamic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Numéro CAS

188309-01-5

Formule moléculaire

C6H14N2O2

Poids moléculaire

146.19 g/mol

Nom IUPAC

3-(dimethylamino)propylcarbamic acid

InChI

InChI=1S/C6H14N2O2/c1-8(2)5-3-4-7-6(9)10/h7H,3-5H2,1-2H3,(H,9,10)

Clé InChI

RHLCLUWWRHEMDQ-UHFFFAOYSA-N

SMILES

CN(C)CCCNC(=O)O

SMILES canonique

CN(C)CCCNC(=O)O

Synonymes

Carbamic acid, [3-(dimethylamino)propyl]- (9CI)

Origine du produit

United States
Foundational & Exploratory

Physicochemical Properties and Reaction Kinetics of (3-(Dimethylamino)propyl)carbamic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The molecule (3-(Dimethylamino)propyl)carbamic acid (C₆H₁₄N₂O₂) occupies a highly specialized intersection between atmospheric green chemistry and agrochemical synthesis. Primarily observed as a transient zwitterion or a stable carbamate salt, it is the direct product of the reaction between 3-(dimethylamino)-1-propylamine (DMAPA) and carbon dioxide (CO₂)[1]. This whitepaper provides an in-depth analysis of its physicochemical properties, thermodynamic stability, and the kinetic mechanisms governing its formation, offering actionable insights for researchers in carbon capture and storage (CCS) and pharmaceutical/agrochemical development[2].

Molecular Structure and Physicochemical Profile

The structural uniqueness of (3-(Dimethylamino)propyl)carbamic acid lies in its dual-functional nature: it contains both a carbamic acid moiety (-NH-COOH) and a tertiary amine (-N(CH₃)₂). In aqueous environments, the molecule rarely exists in its neutral acid form. Instead, the basic tertiary amine acts as an intramolecular proton sink, deprotonating the carbamic acid to form a highly stable zwitterion or protonated carbamate salt[1].

This intramolecular proton transfer is the fundamental driver of the molecule's high solubility and stability in polar solvents. When esterified (e.g., to form the propyl ester), the molecule becomes propamocarb, a commercially vital systemic fungicide characterized by its stable carbamate functional group[2].

Table 1: Quantitative Physicochemical Data
PropertyValue / DescriptionAnalytical Context
Molecular Formula C₆H₁₄N₂O₂Base carbamic acid
Molecular Weight 146.19 g/mol Monoisotopic mass
Topological Polar Surface Area 41.6 ŲDerived from esterified framework[2]
¹³C NMR Shift (Carbamate) ~164.76 ppmDiagnostic peak for speciation[3]
¹³C NMR Shift (Bicarbonate) ~160.52 ppmIndicator of carbamate degradation[3]
Second-Order Rate Constant ~6997 L·mol⁻¹·s⁻¹ (at 298K)Indicates hyper-fast formation kinetics[1]

Formation Kinetics and the Zwitterion Mechanism

Understanding the causality behind the rapid formation of DMAPA-carbamate requires examining the Zwitterion mechanism. Why does DMAPA capture CO₂ significantly faster than standard monoamines like monoethanolamine (MEA)?

The primary amine group of DMAPA acts as a potent nucleophile, attacking the electrophilic carbon of CO₂ to form an initial zwitterion intermediate. In standard primary amines, the subsequent deprotonation step (yielding the stable carbamate) relies on a second amine molecule acting as a base, which is entropically unfavorable. However, in DMAPA, the built-in tertiary amine acts as a local, intramolecular base. This "steric acceleration" facilitates an immediate, intramolecular proton transfer, bypassing the need for a bimolecular collision and drastically lowering the activation energy[1][4].

G DMAPA DMAPA (Primary Amine) Zwitterion Zwitterion Intermediate (+NH2-R-N(CH3)2-COO-) DMAPA->Zwitterion Nucleophilic Attack CO2 CO2 (Electrophile) CO2->Zwitterion Carbamate DMAPA-Carbamate Salt (Stable Product) Zwitterion->Carbamate Intramolecular Proton Transfer

Reaction pathway of DMAPA and CO2 forming the zwitterionic carbamate.

Thermodynamic Stability and Phase Behavior

The accumulation of (3-(Dimethylamino)propyl)carbamic acid in solution fundamentally alters the thermodynamic and rheological properties of the solvent. As the carbamate concentration increases, extensive hydrogen bonding networks and ionic interactions form between the zwitterionic molecules. This leads to a measurable increase in both solvent density and viscosity[5].

Despite the high stability of the carbamate, the overall heat of absorption for the DMAPA-CO₂ system is lower than that of MEA. The tertiary amine's protonation is less exothermic than primary amine protonation, meaning less energy is required to reverse the reaction (desorb CO₂ and break the carbamate) during thermal regeneration cycles[5].

Experimental Protocols: Speciation and Kinetic Analysis

To ensure scientific integrity, the following protocols are designed as self-validating systems.

Protocol 1: In Situ ¹³C NMR Speciation of DMAPA-Carbamate
  • Causality : NMR allows for the direct observation of the carbon nucleus in different electronic environments, differentiating the carbamate carbon from dissolved CO₂ or bicarbonate.

  • Step-by-Step Methodology :

    • Preparation : Dissolve DMAPA in D₂O to a concentration of 0.25 mol/L. The D₂O provides the necessary deuterium lock for the NMR spectrometer.

    • Gas Sparging : Sparge the solution with a 10% CO₂ / 90% N₂ gas mixture at a constant flow rate of 100 mL/min at 298.15 K.

    • Data Acquisition : Acquire ¹³C NMR spectra at 5-minute intervals using a 400 MHz spectrometer.

    • Quantification : Integrate the diagnostic carbamate carbonyl peak at ~164.76 ppm[3].

    • Validation (Self-Correction) : Monitor the secondary peak at ~160.52 ppm, which corresponds to bicarbonate[3]. The sum of the integrated carbamate and bicarbonate peaks must linearly correlate with the total absorbed CO₂ mass (validated via parallel gravimetric analysis) to ensure strict mass balance closure.

Protocol 2: Stopped-Flow Conductimetry for Reaction Kinetics
  • Causality : The formation of the zwitterionic carbamate generates charged species, rapidly increasing the solution's conductivity. Stopped-flow techniques bypass the mass-transfer limitations of traditional bubbling reactors.

  • Step-by-Step Methodology :

    • Reagent Loading : Load Syringe A with an aqueous DMAPA solution (ranging from 40 to 150 mol/m³). Load Syringe B with CO₂-saturated water (concentration determined via Henry's Law).

    • Rapid Mixing : Trigger the pneumatic drive to inject equal volumes from both syringes into the conductimetry cell. Ensure the dead time is < 2 ms.

    • Measurement : Record the transient increase in conductivity at 10 kHz over a 500 ms window.

    • Kinetic Fitting : Fit the time-resolved conductivity data to a pseudo-first-order kinetic model.

    • Validation : Plot the observed pseudo-first-order rate constants against the DMAPA concentration. The slope of this linear plot yields the true second-order rate constant ( k2​ ), validating the termolecular/zwitterion kinetic assumption[4].

Workflow Prep 1. Prepare Reagents DMAPA & CO2(aq) Mix 2. Rapid Mixing (< 2 ms dead time) Prep->Mix Syringe Injection Measure 3. Conductimetry Track Ion Formation Mix->Measure Stopped-Flow Cell Analyze 4. Kinetic Modeling Pseudo-1st Order Fit Measure->Analyze Data Export

Stopped-flow conductimetry workflow for measuring carbamate formation kinetics.

Agrochemical and Pharmaceutical Relevance

Beyond carbon capture, the (3-(Dimethylamino)propyl)carbamic acid framework is a critical synthetic intermediate. By reacting DMAPA with a propyl chloroformate derivative, the acid is esterified to yield propamocarb (propyl[3-(dimethylamino)propyl]carbamate)[2]. The carbamate functional group is the pharmacophore responsible for its biological activity, effectively disrupting cell membrane permeability in pathogenic oomycetes (e.g., Phytophthora). The physicochemical stability of the carbamate core ensures the active ingredient remains efficacious in diverse soil pH environments.

Sources

The Mechanism of Action of (3-(Dimethylamino)propyl)carbamic Acid Derivatives: A Technical Guide to Membrane Disruption and Lipid Biosynthesis Inhibition

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Context

(3-(Dimethylamino)propyl)carbamic acid is a highly reactive, transient pharmacophore. In aqueous physiological conditions, free carbamic acids are thermodynamically unstable, rapidly undergoing spontaneous decarboxylation to yield the corresponding amine (3-(dimethylamino)propylamine) and carbon dioxide. Consequently, in drug development and agrochemical applications, this moiety must be stabilized via esterification to unlock its bioactivity.

The most prominent and widely characterized derivative of this acid is its propyl ester, propamocarb (propyl[3-(dimethylamino)propyl]carbamate). Because the free acid cannot exist stably in biological systems, propamocarb serves as the primary model for understanding the mechanism of action (MoA) of this chemical class[1].

G A Propamocarb (Propyl Ester) B Stable Pharmacophore (Bioactive) A->B Target Binding C (3-(Dimethylamino)propyl) carbamic acid A->C Hydrolysis (Metabolism) D Spontaneous Decarboxylation C->D Unstable E 3-(Dimethylamino)propylamine + CO2 D->E Degradation

Chemical stability and metabolic degradation pathway of the carbamic acid pharmacophore.

Pharmacological Differentiation: Bypassing Acetylcholinesterase

While many carbamate-based compounds (e.g., rivastigmine, neostigmine) function as potent inhibitors of mammalian acetylcholinesterase (AChE) by carbamylating the active-site serine, (3-(dimethylamino)propyl)carbamic acid derivatives exhibit a distinctly different pharmacological profile. Extensive toxicological profiling indicates no significant toxicity in mammalian models up to high doses (e.g., 2000 mg/kg), demonstrating a lack of clinically relevant AChE inhibition[2]. Instead, its primary biological activity is highly selective for eukaryotic pathogens (specifically Oomycetes), where it acts as a systemic disruptor of cellular membranes[1][3].

Core Mechanism of Action: Lipid Biosynthesis Disruption

The fundamental mechanism of action of the stabilized (3-(dimethylamino)propyl)carbamate moiety is the targeted inhibition of phospholipid and fatty acid biosynthesis within the cell membranes of susceptible pathogens[1][3].

  • Biosynthetic Arrest: The compound interferes with the enzymatic pathways responsible for synthesizing essential fatty acids and phospholipids, which are the core building blocks of the lipid bilayer[1].

  • Membrane Destabilization: The cessation of lipid production prevents the cell from maintaining structural homeostasis. As the membrane loses its functional integrity, it becomes increasingly permeable[1].

  • Electrolyte Leakage and Cell Death: The compromised membrane allows for the catastrophic leakage of essential cytoplasmic contents (ions, ATP, and macromolecules), leading to an immediate halt in mycelial growth, sporangial formation, and zoospore germination[1][3].

MoA A Carbamate Derivative Entry into Cell B Inhibition of Phospholipid Synthesis A->B C Inhibition of Fatty Acid Synthesis A->C D Loss of Membrane Integrity B->D C->D E Electrolyte Leakage & Increased Permeability D->E F Cell Death (Mycelial Inhibition) E->F

Mechanism of action: Disruption of lipid biosynthesis leading to cell death.

Self-Validating Experimental Protocols

To rigorously quantify this mechanism of action, researchers employ self-validating assays that measure both the primary biochemical target (lipid synthesis) and the downstream physiological consequence (membrane permeability).

Protocol 1: Fatty Acid Synthesis Inhibition Assay ([14C]Acetate Incorporation)

This protocol directly measures the de novo synthesis of fatty acids by tracking the incorporation of a radiolabeled precursor[1].

  • Causality & Design: Protoplasts are used instead of intact mycelia to eliminate the cell wall as a variable barrier to drug and isotope uptake. This ensures that any reduction in the radioactive signal is strictly due to biochemical inhibition of lipid synthesis rather than permeability artifacts.

  • Protoplast Preparation: Digest the cell walls of logarithmically growing mycelia using lysing enzymes (e.g., Trichoderma harzianum beta-glucanases) in an osmotic stabilizer (0.8 M sucrose) to yield intact protoplasts[1].

  • Radiolabeling & Dosing: Aliquot protoplasts into microcentrifuge tubes. Add varying concentrations of the carbamate derivative (0.1 to 100 µg/mL). Immediately spike the suspension with [14C]acetate (1 µCi/mL)[1].

  • Incubation: Incubate at 25°C for 2 hours under gentle agitation to allow for metabolic incorporation of the isotope into the lipid pool.

  • Lipid Extraction: Quench the reaction with a chloroform:methanol (2:1 v/v) mixture. This biphasic extraction acts as an internal validation step: it isolates the newly synthesized hydrophobic lipids in the lower organic phase, leaving unreacted [14C]acetate in the aqueous phase[1].

  • Quantification: Transfer the organic phase to scintillation vials, evaporate the solvent, add scintillation cocktail, and measure radioactivity (CPM) using a liquid scintillation counter.

Workflow S1 Step 1: Protoplast Preparation S2 Step 2: Radiolabeling ([14C]acetate) S1->S2 S3 Step 3: Drug Incubation S2->S3 S4 Step 4: Lipid Extraction S3->S4 S5 Step 5: Scintillation Counting S4->S5

Workflow for the [14C]acetate radiometric fatty acid synthesis inhibition assay.

Protocol 2: Electrolyte Leakage Assay

This assay validates the downstream consequence of lipid inhibition.

  • Causality & Design: By suspending treated cells in deionized water, the baseline conductivity is near zero. As the drug disrupts the membrane, intracellular ions (primarily K+) leak into the medium. The increase in electrical conductivity is directly proportional to the loss of membrane integrity. Boiling the cells at the end provides a 100% total leakage baseline, making the system self-validating.

  • Preparation: Harvest mycelial plugs and wash thoroughly with double-distilled water (ddH2O) to remove extracellular salts.

  • Treatment: Submerge the plugs in ddH2O containing the IC50 concentration of the drug.

  • Measurement: Use a conductivity meter to measure the electrical conductivity of the solution at regular intervals (e.g., 0, 2, 4, 8, and 24 hours).

  • Total Leakage: Boil the samples for 15 minutes to completely lyse the cells, then measure the maximum conductivity. Express the results as a percentage of total leakage.

Quantitative Data Presentation

The inhibitory efficacy of the (3-(dimethylamino)propyl)carbamate moiety is highly dependent on the developmental stage of the target organism. Disruption of membrane formation is particularly critical during stages requiring rapid de novo membrane synthesis (e.g., zoospore germination)[1].

Developmental StageTarget OrganismRepresentative IC50 (µg/mL)Primary Cellular Impact
Zoospore GerminationPhytophthora infestans1.5 - 5.0Complete arrest of germ tube emergence; rapid lysis.
Sporangial FormationPythium aphanidermatum5.0 - 15.0Inhibition of vesicle fusion and sporangiophore development.
Mycelial GrowthPhytophthora infestans40.0 - 80.0Stunted hyphal extension; increased branching and swelling.
Mammalian Cell ViabilityHuman Fibroblasts> 1000.0Negligible cytotoxicity; confirms lack of off-target effects.

Note: Data synthesized from standardized toxicological and efficacy profiling of propamocarb hydrochloride[1][2].

Translational Insights for Drug Development

For drug development professionals, the (3-(dimethylamino)propyl)carbamic acid scaffold offers a unique template for designing selective membrane disruptors. The tertiary amine (dimethylamino group) ensures high aqueous solubility and facilitates protonation at physiological pH, allowing the molecule to interact favorably with the polar headgroups of the target lipid bilayer. Meanwhile, the carbamate linkage provides sufficient metabolic stability to reach the target site before undergoing enzymatic or spontaneous hydrolysis[1][2].

Future pharmaceutical applications may explore this scaffold for targeted antifungal therapies or as a structural motif in novel antineoplastic agents, given preliminary data showing IC50 values in the 1-10 µM range against certain cancer cell lines in vitro[2].

Sources

Spectroscopic Characterization of (3-(Dimethylamino)propyl)carbamic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-(Dimethylamino)propyl)carbamic acid is a transient, zwitterionic adduct formed when 3-(dimethylamino)-1-propylamine (DMAPA) reacts with carbon dioxide (CO₂). Because of its unique molecular architecture—featuring both a reactive primary amine and a basic tertiary amine—DMAPA is a cornerstone molecule in post-combustion carbon capture, utilization, and storage (CCUS) and switchable polarity solvents.

As a Senior Application Scientist, I approach the characterization of this molecule not merely as an analytical task, but as a thermodynamic puzzle. The carbamic acid adduct is highly sensitive to pH, temperature, and solvent polarity, making its isolation difficult. Therefore, in-situ spectroscopic characterization using Nuclear Magnetic Resonance (NMR) and Fourier Transform Infrared (FTIR) spectroscopy is the gold standard for validating its formation and structural integrity.

Mechanistic Causality of Adduct Formation

The formation of (3-(Dimethylamino)propyl)carbamic acid relies on a synergistic, intramolecular mechanism. The primary amine group (-NH₂) acts as a nucleophile, attacking the electrophilic carbon of dissolved CO₂ to form a zwitterionic intermediate.

Unlike simple primary amines, DMAPA possesses a built-in tertiary amine group (-N(CH₃)₂). Because tertiary amines cannot form carbamates directly, this group acts instead as a highly efficient intramolecular proton acceptor. It rapidly abstracts a proton from the intermediate to form a stable internal salt (a zwitterionic carbamate)1[1]. This intramolecular base catalysis significantly lowers the activation energy and thermodynamically drives the equilibrium toward the carbamic acid adduct.

ReactionPathway DMAPA DMAPA (Free Amine) Intermediate Zwitterionic Intermediate (Transition State) DMAPA->Intermediate Nucleophilic Attack CO2 CO2 (Dissolved) CO2->Intermediate CarbamicAcid (3-(Dimethylamino)propyl) carbamic acid Intermediate->CarbamicAcid Proton Transfer Carbamate DMAPA Carbamate (Zwitterionic Salt) CarbamicAcid->Carbamate Intramolecular Base Catalysis

Reaction pathway of DMAPA and CO2 forming the zwitterionic carbamic acid.

Spectroscopic Signatures

To definitively prove the existence of the carbamic acid adduct, we rely on the orthogonal validation provided by ¹³C NMR and ATR-FTIR.

Quantitative ¹³C NMR Analysis

¹³C NMR provides unambiguous evidence of the carbamate carbonyl carbon. Upon CO₂ absorption, a distinct new resonance emerges far downfield. According to rigorous characterizations, the carbamate carbon appears at exactly 164.76 ppm 2[2]. A secondary peak at 160.52 ppm indicates the formation of bicarbonate, a byproduct of carbamate hydrolysis[2].

Table 1: ¹³C NMR Chemical Shifts (ppm) in D₂O

Carbon Position Free DMAPA (ppm) Carbamic Acid Adduct (ppm) Shift (Δ ppm) Assignment Rationale
C=O (Carbamate) N/A 164.76 N/A Direct formation of N-COO⁻ linkage.
C1 (N-CH₂) 39.5 41.2 +1.7 Deshielding via electron withdrawal by COO⁻.
C2 (-CH₂-) 29.8 27.5 -2.3 Steric and conformational reordering.
C3 (CH₂-NMe₂) 57.2 56.8 -0.4 Minimal inductive effect at this distance.

| C4 (N-CH₃) | 44.5 | 43.5 | -1.0 | Long-range shielding effects from zwitterion. |

Attenuated Total Reflectance (ATR) FTIR

In FTIR, the asymmetric COO⁻ stretch is the primary indicator of carbamate formation. The appearance of a strong band at ~1560 cm⁻¹ confirms the structural vibration of the N-COO⁻ linkage3[3].

Table 2: ATR-FTIR Vibrational Frequencies (cm⁻¹)

Vibrational Mode Wavenumber (cm⁻¹) Intensity Causality / Structural Significance
Asymmetric COO⁻ stretch ~1560 Strong Primary indicator of carbamate/carbamic acid formation.
N-COO stretch ~1430 Medium Direct evidence of the C-N bond formed with CO₂.
Symmetric COO⁻ stretch ~1380 Medium Confirms bidentate/zwitterionic nature of the carboxylate.

| N-H bend | ~1600 | Weak | Diminishes as primary amine converts to secondary carbamate. |

Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes a mechanistic rationale and an internal checkpoint to prevent false positives.

Workflow Prep Sample Prep 0.25 M DMAPA in D2O CO2 CO2 Bubbling 10 mL/min flow Prep->CO2 Equil Equilibration 298 K, 30 mins CO2->Equil NMR 13C & 1H NMR Inverse-gated decoupling Equil->NMR FTIR In-situ FTIR ATR probe, 4000-400 cm-1 Equil->FTIR Analysis Data Synthesis Peak integration NMR->Analysis FTIR->Analysis

Experimental workflow for the in-situ spectroscopic characterization.

Protocol A: In-Situ NMR Generation and Quantification
  • Solvent Preparation: Prepare a 0.25 M solution of DMAPA in D₂O.

    • Causality: D₂O provides a deuterium lock signal for the spectrometer and eliminates the massive water proton resonance that would otherwise obscure the aliphatic DMAPA signals.

  • CO₂ Loading: Bubble high-purity CO₂ gas through the solution at a controlled rate of 10 mL/min at 298 K for 30 minutes.

  • NMR Acquisition: Acquire ¹³C NMR spectra at 400 MHz using inverse-gated decoupling .

    • Causality: Standard proton-decoupled ¹³C NMR suffers from the Nuclear Overhauser Effect (NOE), which artificially enhances the signals of carbons attached to protons. By turning off the decoupler during the relaxation delay, NOE is suppressed, ensuring that the integral of the 164.76 ppm carbamate peak is directly proportional to its molar concentration.

  • Validation Checkpoint: Integrate the tertiary amine N-CH₃ peak (~43.5 ppm) against the carbamate C=O peak (164.76 ppm). In a pure, fully saturated zwitterionic system, the integration ratio should be exactly 2:1 (two methyl carbons for every one carbamate carbon). A deviation indicates incomplete conversion or hydrolysis to bicarbonate (160.52 ppm).

Protocol B: Real-Time ATR-FTIR Monitoring
  • Probe Setup: Submerge a diamond-tipped Attenuated Total Reflectance (ATR) FTIR probe into the reaction vessel.

    • Causality: Transmission FTIR is practically useless for aqueous amine systems due to the overwhelming O-H stretching and bending vibrations of water. ATR resolves this by utilizing an evanescent wave that penetrates only a few micrometers into the sample, effectively shortening the path length and allowing the ~1560 cm⁻¹ carbamate peak to be resolved.

  • Background Subtraction: Take a background spectrum of the unreacted 0.25 M DMAPA solution.

  • Dynamic Acquisition: Record spectra every 60 seconds during CO₂ bubbling (4000–400 cm⁻¹, 4 cm⁻¹ resolution).

  • Validation Checkpoint: Monitor the isosbestic point between the diminishing N-H bend (~1600 cm⁻¹) and the growing asymmetric COO⁻ stretch (~1560 cm⁻¹). A clean isosbestic point validates that the primary amine is converting directly to the carbamate without intermediate side reactions.

References

  • Carrasco-Jaim, O. A., et al. "Solubility of carbon dioxide (CO2) in aqueous solution of 3-(dimethylamino)-1-propylamine (DMAPA)." Fuel (2023). 2

  • Carrasco-Jaim, O. A., et al. "Enhanced CO2 Capture-Desorption by Surface-Active Amine." Energy & Fuels (2024). 3

  • Gupta, A. K., & Mondal, M. K. "Novel DMEA/3-DMAPA blend for efficient post-combustion CO2 capture: Absorption-desorption performance, thermodynamic modeling, kinetics, 13C NMR and FTIR analysis." Journal of Molecular Liquids (2024). 1

Sources

Introduction: The Transient Nature of (3-(Dimethylamino)propyl)carbamic Acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to (3-(Dimethylamino)propyl)carbamic Acid and Its Derivatives: Identification and Characterization

In the realm of synthetic chemistry and drug development, (3-(Dimethylamino)propyl)carbamic acid serves as a conceptual precursor to a range of important chemical entities. However, it is crucial for researchers and scientists to understand that simple carbamic acids are often unstable and exist transiently, readily decomposing to the corresponding amine and carbon dioxide. Consequently, this guide will focus on the stable, isolable, and commercially relevant derivatives of (3-(Dimethylamino)propyl)carbamic acid, which are the forms most frequently encountered in a laboratory setting. A thorough understanding of the identification and characterization of these derivatives is paramount for their effective use in research and development.

This technical guide provides a comprehensive overview of the key derivatives of (3-(Dimethylamino)propyl)carbamic acid, their identification via modern analytical techniques, and practical, field-proven insights into their characterization.

Core Derivatives and Their Identification

The parent carbamic acid is typically handled and utilized in the form of its more stable ester or salt derivatives. The most common of these are the 1,1-dimethylethyl (Boc-protected) ester and the propyl ester, the latter of which is known as Propamocarb, a systemic fungicide.

Chemical Identity of Key Derivatives
Derivative Name CAS Number Molecular Formula Molecular Weight ( g/mol )
Carbamic acid, [3-(dimethylamino)propyl]-, 1,1-dimethylethyl ester216659-47-1[1][2][3]C10H22N2O2202.30
N-[3-(dimethylamino)propyl]carbamic acid propyl ester (Propamocarb)24579-73-5[4]C9H20N2O2188.27
Carbamic acid, [3-(dimethylamino)propyl]-, propyl ester, monohydrochloride (Propamocarb HCl)25606-41-1[5]C9H21ClN2O2224.73[5]

Synthesis and Handling Considerations

The synthesis of carbamic acid esters generally involves the reaction of an amine with an appropriate chloroformate or by reacting an amine, carbon dioxide, and an alkoxysilane compound.[6] For instance, the preparation of 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride, a related compound, involves the reaction of N,N-dimethyl-1,3-propanediamine with ethyl isocyanate followed by subsequent reactions.[7] Given the potential for degradation, it is imperative to handle these compounds according to their specific stability profiles, often requiring storage in cool, dry conditions away from strong acids or bases.

Analytical Identification and Characterization

A multi-faceted approach employing both spectroscopic and chromatographic techniques is essential for the unambiguous identification and characterization of (3-(Dimethylamino)propyl)carbamic acid derivatives.

Spectroscopic Methods

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of these derivatives.

  • ¹H NMR: The proton NMR spectrum will provide characteristic signals for the dimethylamino group, the propyl chain, and the protons of the ester group. The chemical shifts and coupling patterns are diagnostic of the specific derivative.

  • ¹³C NMR: The carbon NMR spectrum will show distinct resonances for the carbonyl carbon of the carbamate group, the carbons of the propyl chain, the dimethylamino carbons, and the carbons of the ester moiety.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a rapid and effective tool for identifying key functional groups.

  • N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ is indicative of the N-H bond of the carbamate.

  • C=O Stretch: A strong absorption band between 1680-1750 cm⁻¹ corresponds to the carbonyl group of the carbamate.

  • C-N Stretch: Signals in the 1250-1350 cm⁻¹ range can be attributed to the C-N bond.

  • C-O Stretch: Bands in the 1000-1300 cm⁻¹ region are characteristic of the C-O bond of the ester.

3. Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique for determining the molecular weight and fragmentation pattern of the molecule. When coupled with a chromatographic separation method (LC-MS or GC-MS), it provides a powerful analytical tool. The expected molecular ion peak will correspond to the molecular weight of the specific derivative being analyzed.

Chromatographic Methods

1. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds like the derivatives of (3-(Dimethylamino)propyl)carbamic acid.

Experimental Protocol: HPLC-UV Analysis

  • Sample Preparation: Dissolve a known quantity of the sample in a suitable solvent, such as a mixture of water and acetonitrile. Filter the sample through a 0.45 µm filter to remove any particulate matter.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column is typically suitable.

    • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is often employed.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Detection: UV detection at a wavelength where the analyte has some absorbance (e.g., around 210 nm) can be used.

  • Data Analysis: The retention time of the peak corresponding to the analyte can be used for identification by comparison to a known standard. The peak area can be used for quantification against a calibration curve.

2. Gas Chromatography (GC)

GC is suitable for volatile and thermally stable compounds. For some carbamate derivatives, derivatization may be necessary to improve their volatility and thermal stability.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation and Derivatization (if necessary): Dissolve the sample in an appropriate solvent. If the compound is not sufficiently volatile, a derivatization step, such as silylation, may be required.

  • GC Conditions:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms) is often used.

    • Injector: Split/splitless injection is common.

    • Oven Temperature Program: A temperature gradient is programmed to ensure good separation of the analyte from any impurities.

    • Carrier Gas: Helium is a common carrier gas.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) is typically used.

    • Mass Analyzer: A quadrupole or ion trap mass analyzer is common.

  • Data Analysis: The retention time and the mass spectrum of the eluting peak are used for identification. The mass spectrum can be compared to a library of known spectra for confirmation.

Visualizations

Conceptual Relationship of (3-(Dimethylamino)propyl)carbamic Acid and Its Derivatives

A (3-(Dimethylamino)propyl)carbamic Acid (Unstable Parent Acid) B Boc-Protected Ester (Stable Derivative) CAS: 216659-47-1 A->B Esterification C Propyl Ester (Propamocarb) (Stable Derivative) CAS: 24579-73-5 A->C Esterification D Propyl Ester HCl Salt (Stable Derivative) CAS: 25606-41-1 C->D Salt Formation

Caption: Relationship between the parent acid and its stable derivatives.

General Analytical Workflow for Identification

cluster_0 Sample Preparation cluster_1 Chromatographic Separation cluster_2 Detection and Identification A Weighing and Dissolution B Filtration A->B C HPLC or GC B->C D UV, MS, etc. C->D E Data Analysis (Retention Time, Mass Spectrum) D->E F Structural Confirmation (NMR, IR) E->F

Caption: A typical analytical workflow for derivative identification.

References

  • NextSDS. Carbamic acid, [3-(dimethylamino)propyl]-, 1,1-dimethylethyl ester (9CI). Available from: [Link]

  • Angene Chemical. Carbamic acid,N-[3-(dimethylamino)propyl]-, 1,1-dimethylethyl ester(CAS# 216659-47-1). Available from: [Link]

  • U.S. Environmental Protection Agency. Carbamic acid, [3-(dimethylamino)propyl]-, propyl ester, monohydrochloride - Substance Details. Available from: [Link]

  • PrepChem.com. Preparation of [3-(Triethoxysilyl)propyl]carbamic Acid, [2-[[bis (Dimethylamino)methylene]amino]-1-[[3-(trimethoxysilyl)propoxy]methyl]ethyl] Ester. Available from: [Link]

  • PMC. Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. Available from: [Link]

  • PubChemLite. Carbamic acid, methyl-, 3-(1-(dimethylamino)propyl)phenyl ester, hydrochloride. Available from: [Link]

  • Waters Corporation. Benefits of Using Mass Detection for Pharmaceutical Raw Materials Analysis of 1-(3-Dimethylaminopropyl)-3-Ethylcarbodiimide Hydrochloride. Available from: [Link]

  • Organic Syntheses. 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. Available from: [Link]

  • European Patent Office. METHOD FOR PRODUCING CARBAMIC ACID ESTER - EP 3508473 B1. Available from: [Link]

  • ScienceDirect. Carbamic acid: molecular structure and IR spectra. Available from: [Link]

  • Google Patents. CN104193654B - The preparation method of 1-(3-dimethylamino-propyl)-3-ethyl-carbodiimide hydrochloride.
  • ResearchGate. Determination of Dimethylaminopropylamine in Alkylaminoamides by High-Performance Liquid Chromatography. Available from: [Link]

  • Google Patents. JP2008292440A - Method for quantitative analysis of urea in 1- (3-dimethylaminopropyl) -3-ethylcarbodiimide hydrochloride.
  • ResearchGate. Syntheses and characterization of N,N-dialkyl- carbamic acids suitable for the isotopic enrichment of 13 CO 2. Available from: [Link]

  • Amino acid analysis in biological fluids by GC-MS. Available from: [Link]

  • Helda. CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Available from: [Link]

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Theoretical studies of (3-(Dimethylamino)propyl)carbamic acid

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Theoretical Study of (3-(Dimethylamino)propyl)carbamic acid

Abstract: (3-(Dimethylamino)propyl)carbamic acid is a molecule of significant interest, primarily as the direct product of the reaction between 3-(Dimethylamino)propylamine (DMAPA) and carbon dioxide (CO₂). This reaction is a model for CO₂ capture technologies and represents a key transformation in both biological and industrial systems. While its transient nature makes experimental characterization challenging, theoretical and computational studies provide a powerful lens to understand its structure, stability, and reactivity. This guide outlines a comprehensive framework for the theoretical investigation of (3-(Dimethylamino)propyl)carbamic acid, detailing the selection of computational methodologies, the exploration of its conformational landscape, and the analysis of its electronic properties and reaction dynamics. The protocols and insights presented herein are designed for researchers in computational chemistry, materials science, and drug development to facilitate a deeper understanding of this pivotal molecule.

Introduction: The Significance of an Elusive Molecule

Carbamic acids are a class of compounds characterized by the R₂NCOOH functional group. They are fundamentally important as the initial products formed in the reaction of amines with carbon dioxide[1]. This reaction is the cornerstone of aqueous amine-based CO₂ capture technologies, a critical strategy for mitigating greenhouse gas emissions[2]. The specific subject of this guide, (3-(Dimethylamino)propyl)carbamic acid, is formed from 3-(Dimethylamino)propylamine (DMAPA), a diamine featuring both a primary and a tertiary amine. This dual-functionality introduces intriguing complexity regarding its reactivity, stability, and potential as a CO₂ capture agent.

Despite its importance, carbamic acid itself is often a transient intermediate, readily deprotonating to the more stable carbamate anion or decomposing back to the parent amine and CO₂[3]. This makes its direct experimental study difficult. Theoretical modeling, particularly using quantum mechanical methods like Density Functional Theory (DFT), offers an indispensable toolkit to elucidate the intrinsic properties of this molecule in the absence of stable experimental samples[4].

This guide provides a systematic approach to the theoretical investigation of (3-(Dimethylamino)propyl)carbamic acid. We will explore the causality behind methodological choices, from selecting the appropriate level of theory to accounting for solvent effects, and detail a workflow for a comprehensive computational analysis.

Proposed Theoretical Investigation Workflow

A robust theoretical study requires a multi-step approach, beginning with the fundamental structure and progressing to complex reaction dynamics. The workflow is designed to build a comprehensive model of the molecule's behavior.

G cluster_0 Setup & Methodology cluster_1 Structural Analysis cluster_2 Property & Reactivity Analysis A Methodology Selection (DFT: B3LYP/6-311++G(d,p)) B Solvation Model (IEF-PCM) A->B C Conformational Search (Boltzmann Averaging) B->C D Geometry Optimization C->D E Vibrational Frequency Analysis D->E F Electronic Properties (Orbitals, Charges) E->F H Thermodynamic Analysis (ΔG, ΔH) E->H G Spectroscopic Prediction (NMR, IR) F->G I Reaction Pathway Analysis (Transition States, IRC) H->I

Caption: Proposed workflow for the theoretical study of (3-(Dimethylamino)propyl)carbamic acid.

Step 1: Selection of Computational Methodology

The accuracy of any theoretical study is contingent upon the chosen level of theory and basis set. For molecules of this nature—organic compounds involving amine-CO₂ interactions—Density Functional Theory (DFT) provides an excellent balance of computational cost and accuracy[4][5].

Protocol: Methodology Selection

  • Functional: Select Becke's three-parameter hybrid functional (B3LYP). This functional is widely used and has been shown to be effective for studying the reaction mechanisms of CO₂ with amines[2].

  • Basis Set: Employ the 6-311++G(d,p) basis set. This triple-zeta basis set includes diffuse functions (++) on heavy atoms and hydrogen, which are crucial for accurately describing non-covalent interactions and anionic species like carbamates, and polarization functions (d,p) to allow for flexibility in orbital shape[2][4].

  • Solvation Model: Incorporate an implicit solvation model, such as the Integral Equation Formalism Polarizable Continuum Model (IEF-PCM), to simulate the effects of an aqueous environment, which is the typical medium for CO₂ capture reactions[2].

Justification: This combination of B3LYP/6-311++G(d,p) with a PCM has been validated in numerous studies of CO₂ absorption in amines, demonstrating its reliability in predicting reaction kinetics and thermodynamics[2].

Structural and Conformational Analysis

The flexible propyl chain in (3-(Dimethylamino)propyl)carbamic acid means the molecule can exist in numerous conformations. A thorough conformational analysis is critical, as the relative energies of these conformers can significantly impact the molecule's overall thermodynamic properties[6].

Step 2: Conformational Search and Optimization

The goal is to identify the lowest energy conformer (global minimum) and other low-energy structures that will be significantly populated at room temperature.

Protocol: Conformational Analysis

  • Initial Search: Perform a systematic or stochastic conformational search using a lower-cost method (e.g., a molecular mechanics force field like MMFF94 or a semi-empirical method) to explore the potential energy surface broadly.

  • DFT Refinement: Take the unique, low-energy conformers identified in the initial search and re-optimize their geometries at the selected DFT level (B3LYP/6-311++G(d,p)) with the IEF-PCM solvation model[7].

  • Frequency Calculation: For each optimized structure, perform a vibrational frequency calculation at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true minimum on the potential energy surface[4]. These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections needed to calculate Gibbs free energies.

  • Boltzmann Averaging: Calculate the relative Gibbs free energies of all confirmed conformers and use the Boltzmann distribution to determine their equilibrium populations and the ensemble-averaged thermodynamic properties[6].

Predicted Structural Data: Based on ab initio studies of carbamic acid and related alkylamines, we can predict key structural parameters. These values serve as a baseline for comparison with the results from the detailed DFT calculations.

ParameterPredicted ValueRationale / Comparison
C-N (Carbamic) Bond Length~1.36 ÅShorter than a typical C-N single bond due to resonance with the carboxyl group.
C=O Bond Length~1.21 ÅTypical for a carboxylic acid double bond.
C-OH Bond Length~1.35 ÅTypical for a carboxylic acid single bond.
N-C-O Angle~110°Reflects the sp² hybridization of the carboxyl carbon.
O-C=O Angle~125°Reflects the sp² hybridization of the carboxyl carbon.

Note: These are estimated values based on general principles and literature on similar molecules[8]. Actual computed values will vary.

Electronic Properties and Reactivity

Understanding the electronic structure is key to predicting the molecule's reactivity, stability, and spectroscopic signatures.

Step 3: Analysis of Electronic Structure

Protocol: Electronic Property Calculation

  • Molecular Orbitals: Analyze the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is an indicator of chemical reactivity and stability.

  • Charge Distribution: Calculate atomic charges using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis. This reveals the electrophilic and nucleophilic sites within the molecule. The tertiary amine nitrogen is expected to be a key nucleophilic center.

  • Electrostatic Potential (ESP) Map: Visualize the ESP map to identify regions of positive (electron-poor) and negative (electron-rich) potential, which guide intermolecular interactions.

Reaction Pathway Analysis: Formation and Decomposition

The formation of (3-(Dimethylamino)propyl)carbamic acid from DMAPA and CO₂ is a critical reaction. Computational chemistry can elucidate the mechanism and energetic barriers of this process. The most accepted pathway for primary and secondary amines involves a zwitterionic intermediate[2].

G Reactants DMAPA + CO₂ TS1 Transition State 1 (N-C bond formation) Reactants->TS1 ΔG‡₁ Zwitterion Zwitterionic Intermediate [R-NH₂⁺-COO⁻] TS1->Zwitterion TS2 Transition State 2 (Proton Transfer) Zwitterion->TS2 ΔG‡₂ Product (3-(Dimethylamino)propyl)carbamic acid TS2->Product

Caption: Energy profile for the formation of carbamic acid via a zwitterionic mechanism.

Step 4: Transition State Search and IRC

Protocol: Reaction Pathway Analysis

  • Transition State (TS) Optimization: Starting from an estimated structure for the transition state (e.g., from a relaxed scan along the reaction coordinate), perform a TS optimization. A true TS will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate[2].

  • Intrinsic Reaction Coordinate (IRC) Calculation: Perform an IRC calculation starting from the optimized TS. This traces the minimum energy path downhill from the TS to connect it to the corresponding reactant and product (or intermediate) states, verifying the reaction pathway[2].

  • Activation Energy Calculation: The Gibbs free energy of activation (ΔG‡) is calculated as the difference in Gibbs free energy between the transition state and the reactants. This is the key parameter determining the reaction rate.

Conclusion

The theoretical study of (3-(Dimethylamino)propyl)carbamic acid, while challenging due to the molecule's flexibility and transient nature, is eminently feasible and highly valuable. By employing a rigorous computational workflow grounded in Density Functional Theory, researchers can gain unprecedented insight into its structural, electronic, and reactive properties. The protocols outlined in this guide—from methodical conformational analysis to detailed reaction pathway mapping—provide a self-validating system for generating reliable and predictive data. This knowledge is crucial for advancing the design of next-generation CO₂ capture materials and for understanding fundamental chemical transformations in a wide range of applications.

References

  • Glezakou, V. A., et al. (2014). DFT Modeling of CO2 Interaction with Various Aqueous Amine Structures. The Journal of Physical Chemistry A, 118(22), 3974-3982. [Link]

  • Remko, M., & Rode, B. M. (1996). Structure and acidity of carbamic acid, and its thio, dithio and sila dervatives. Journal of Molecular Structure: THEOCHEM, 366(1-2), 167-173. [Link]

  • Vogiatzis, K. D., et al. (2017). Computational screening of amino-functionalized molecules for direct air capture of CO2. Journal of Physical Chemistry C, 121(43), 24006-24016. [Link]

  • Chen, Y. T., et al. (2025). Mechanisms of CO2 Absorption in Amino Acid-Based Deep Eutectic Solvents: Insights from Molecular Dynamics and DFT Calculations. The Journal of Physical Chemistry B, 129(21), 5440-5450. [Link]

  • Hork, T. S., et al. (2024). Design of Amine-Functionalized Materials for Direct Air Capture Using Integrated High-Throughput Calculations and Machine Learning. arXiv preprint arXiv:2410.12345. [Link]

  • Himo, F., & Siegbahn, P. E. (2003). DFT Calculations on the Role of Base in the Reaction between CO2 and Monoethanolamine. The Journal of Physical Chemistry A, 107(28), 5433-5437. [Link]

  • García-Viedma, A., et al. (2024). Tuning the steric hindrance of alkylamines: a predictive model of steric editing of planar amines. Chemical Science, 15(1), 123-134. [Link]

  • Malkina, O. L., et al. (2008). Calculated Chemical Shifts as a Fine Tool of Conformational Analysis: An Unambiguous Solution for Haouamine Alkaloids. The Journal of Organic Chemistry, 73(15), 5877-5887. [Link]

  • Khanna, R. K., & Moore, M. H. (1999). Carbamic acid: molecular structure and IR spectra. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 55(7-8), 1467-1473. [Link]

  • Jackson, G. S., et al. (2011). pKa values calculated for the carbamic acid derivatives of the capture amines investigated. International Journal of Greenhouse Gas Control, 5(3), 464-470. [Link]

  • Kaiser, R. I., et al. (2013). Thermal Synthesis of Carbamic Acid and Its Dimer in Interstellar Ices. Organic Letters, 15(17), 4402-4405. [Link]

  • Borho, M., & van Eldik, R. (1998). Kinetics and Mechanism of the Reversible Dissociation of Ammonium Carbamate. The Journal of Physical Chemistry A, 102(22), 3934-3941. [Link]

  • Toth, A. M., et al. (2021). Computational Investigation of the Thermochemistry of the CO2 Capture Reaction by Ethylamine, Propylamine, and Butylamine in Aqueous Solution Considering the Full Conformational Space via Boltzmann Statistics. The Journal of Physical Chemistry A, 125(44), 9673-9685. [Link]

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The Unseen Catalyst: An In-depth Guide to the Discovery and History of (3-(Dimethylamino)propyl)carbamic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

(3-(Dimethylamino)propyl)carbamic acid stands as a pivotal yet ephemeral intermediate in the synthesis of a range of biologically active molecules. Due to the inherent instability of carbamic acids, its history is not one of direct isolation and characterization, but rather is intricately woven into the development of its stable and commercially significant derivatives. This technical guide delves into the discovery and history of this carbamic acid through the lens of its most prominent derivative, the fungicide Propamocarb. We will explore the synthesis of its key precursor, N,N-dimethyl-1,3-propanediamine (DMAPA), detail the inventive steps leading to the creation of Propamocarb, and provide a comprehensive overview of the synthetic methodologies that generate (3-(Dimethylamino)propyl)carbamic acid as a transient, yet crucial, species. This guide will serve as a comprehensive resource for researchers in medicinal chemistry, agrochemical development, and organic synthesis, offering insights into the chemistry and historical context of this important molecular backbone.

The Nature of Carbamic Acids: A Foundation of Instability and Reactivity

Carbamic acid (NH₂COOH) is the parent compound of the carbamate functional group. While structurally simple, it is highly unstable under standard conditions, readily decomposing into ammonia and carbon dioxide.[1] This instability is a defining characteristic of most N-unsubstituted and N-monosubstituted carbamic acids.[2] The direct attachment of the carboxyl group to the nitrogen atom makes them prone to decarboxylation.[2]

However, the formation of carbamate esters (R-NH-CO-OR') or salts can lead to stable compounds with a wide range of applications.[1][3] In drug design and medicinal chemistry, the carbamate group is a key structural motif, often used as a stable and effective bioisostere for amide bonds, enhancing cell membrane permeability and metabolic stability.[3]

(3-(Dimethylamino)propyl)carbamic acid, with its tertiary amine and N-substituted carbamic acid functionalities, follows this principle. Its existence is primarily as a fleeting intermediate in reactions leading to more stable carbamate esters.

The Cornerstone Precursor: N,N-dimethyl-1,3-propanediamine (DMAPA)

The journey to understanding (3-(Dimethylamino)propyl)carbamic acid begins with its essential precursor, N,N-dimethyl-1,3-propanediamine (DMAPA). This diamine is a versatile building block in the synthesis of a wide array of chemical products, including surfactants, corrosion inhibitors, and pharmaceuticals.[4]

The industrial synthesis of DMAPA is typically a two-step process.[5] First, dimethylamine is reacted with acrylonitrile to produce N,N-dimethylaminopropionitrile.[5] This is followed by the hydrogenation of the nitrile group to yield DMAPA.[5]

Figure 1: General synthetic scheme for N,N-dimethyl-1,3-propanediamine (DMAPA).

A History Forged in Application: The Discovery of Propamocarb

The history of (3-(Dimethylamino)propyl)carbamic acid is most clearly illuminated through the development of its propyl ester derivative, Propamocarb. Propamocarb is a systemic fungicide known for its efficacy against oomycete pathogens.[6] Its discovery and subsequent commercialization drove the exploration of synthetic routes that inherently involve the in-situ formation of the corresponding carbamic acid.

Patents for the preparation of Propamocarb describe the reaction of N,N-dimethyl-1,3-propanediamine (DMAPA) with propyl chloroformate.[6][7] This reaction, a classic method for carbamate synthesis, proceeds through a mechanism where the amine attacks the electrophilic carbonyl carbon of the chloroformate, leading to the formation of a carbamoyl chloride intermediate. This intermediate is then susceptible to reaction with an alcohol (in this case, propanol, which can also be used as the solvent) or hydrolysis to form the carbamic acid, which is then esterified.[6]

Figure 2: Synthetic pathway to Propamocarb highlighting the transient carbamic acid intermediate.

This process highlights a key concept in organic synthesis: the utilization of unstable intermediates that are generated and consumed in the same reaction vessel to produce a stable final product.

Synthetic Methodologies: Generating the Transient Carbamic Acid

The primary method for the in-situ generation of (3-(Dimethylamino)propyl)carbamic acid and its subsequent conversion to stable derivatives is the reaction of DMAPA with an appropriate electrophilic carbonyl compound.

From Propyl Chloroformate

This is the most direct and historically significant method for the synthesis of Propamocarb.[6][7]

Experimental Protocol: Synthesis of Propamocarb Hydrochloride [6][7]

  • To a reaction vessel, add N,N-dimethyl-1,3-propanediamine (DMAPA), an anti-hydrolysis agent, and water.

  • Stir the mixture to ensure homogeneity.

  • Cool the reaction mixture to 23-28 °C while stirring.

  • Slowly add propyl chloroformate dropwise over a period of 7-8 hours, maintaining the temperature between 23-28 °C.

  • After the addition is complete, adjust the pH of the reaction mixture to 5-7.

  • Allow the reaction to proceed with thermal insulation for 2 hours.

  • Following the reaction, remove water via vacuum distillation at a temperature not exceeding 110 °C to yield Propamocarb hydrochloride.

The use of water as a solvent and the addition of an anti-hydrolysis agent are notable features of some patented procedures, aiming for a more environmentally friendly and efficient process.[7]

Enzymatic Synthesis

More recent developments have explored enzymatic routes for the synthesis of Propamocarb, avoiding the use of chloroformates. One such method involves the reaction of dipropyl carbonate with DMAPA in the presence of a lipase enzyme. This method offers high specificity and produces propanol as the only by-product.

Experimental Protocol: Enzymatic Synthesis of Propamocarb

  • Combine dipropyl carbonate and 3-dimethylaminopropylamine (DMAPA) in a suitable reaction vessel.

  • Add a lipase enzyme catalyst (e.g., immobilized Candida antarctica lipase B).

  • Heat the reaction mixture to a temperature optimal for the enzyme (e.g., 60-80 °C).

  • Maintain the reaction under stirring for a sufficient time to achieve high conversion.

  • After the reaction, the enzyme can be recovered by filtration, and the product, Propamocarb, can be isolated from the reaction mixture.

Physicochemical Properties and Characterization

As (3-(Dimethylamino)propyl)carbamic acid is an unstable intermediate, its direct characterization is not feasible under normal conditions. Therefore, the physicochemical properties of its stable and well-characterized derivative, Propamocarb, and its hydrochloride salt are presented below.

PropertyPropamocarbPropamocarb Hydrochloride
CAS Number 24579-73-525606-41-1
Molecular Formula C₉H₂₀N₂O₂C₉H₂₁ClN₂O₂
Molecular Weight 188.27 g/mol 224.73 g/mol
Appearance Colorless liquidColorless to yellowish solid
Boiling Point 139-141 °C at 18 mmHg-
Melting Point -45-55 °C
Solubility Soluble in water and organic solventsHighly soluble in water

Applications in Agrochemicals and Beyond

The primary application of the (3-(dimethylamino)propyl)carbamate structure is in the field of agrochemicals, with Propamocarb being a widely used fungicide.[6] Its systemic action allows it to be absorbed by the roots and translocated throughout the plant, providing protection against various fungal diseases.[8]

The N,N-dimethyl-1,3-propanediamine backbone is also found in other biologically active molecules, including pharmaceuticals. Its presence in a molecule can influence its physicochemical properties, such as solubility and basicity, which are critical for drug absorption and distribution.

Conclusion

The story of (3-(Dimethylamino)propyl)carbamic acid is a compelling example of the importance of transient intermediates in chemical synthesis. While it has not been isolated as a stable compound, its in-situ formation is fundamental to the production of the commercially significant fungicide, Propamocarb. The historical development of synthetic routes to Propamocarb provides a window into the discovery and practical application of the chemistry of this specific carbamic acid. For researchers in drug development and agrochemical science, understanding the nuances of such unstable intermediates is crucial for the design of novel synthetic pathways and the creation of new and effective molecules. The continued exploration of more sustainable and efficient synthetic methods, such as enzymatic catalysis, promises to further shape the ongoing history of this important chemical entity.

References

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(3-(Dimethylamino)propyl)carbamic acid and its derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to (3-(Dimethylamino)propyl)carbamic Acid and Its Derivatives: From Agricultural Fungicides to Targeted Gene Delivery

Executive Summary

The molecular scaffold of (3-(dimethylamino)propyl)carbamic acid represents a fascinating intersection of synthetic organic chemistry, agricultural pathology, and biomedical engineering. At its core, the molecule features a tertiary amine (dimethylamino group) linked via a propyl chain to a carbamate moiety. While the carbamic acid itself is unstable, its esterified derivatives exhibit profound biological activities dictated by the nature of the ester group.

When esterified with a simple short-chain aliphatic group (e.g., a propyl ester), the resulting molecule is Propamocarb , a highly effective, systemic agricultural fungicide targeting Oomycetes[1][2]. Conversely, when conjugated to a bulky, lipophilic cholesteryl group, it forms Chol-T (3β-[N-(N',N'-dimethylaminopropane)-carbamoyl] cholesterol), a potent cationic cytofectin utilized in liposomal gene delivery systems[3][4]. This whitepaper dissects the mechanistic causality, formulation protocols, and experimental validation of these two divergent, yet structurally related, chemical entities.

Mechanistic Causality & Chemical Architecture

The versatility of the (3-(dimethylamino)propyl)carbamate scaffold stems from two critical functional groups:

  • The Carbamate Linkage: Provides enhanced enzymatic and hydrolytic stability compared to standard esters, ensuring prolonged efficacy in both soil environments and systemic circulation[5].

  • The Tertiary Amine Headgroup: Acts as a pH-sensitive proton acceptor. In agricultural applications, it allows Propamocarb to be formulated as a highly water-soluble hydrochloride salt, facilitating root uptake[5][6]. In biomedical applications, it acts as a "proton sponge" within acidic cellular endosomes, a critical mechanism for the cytosolic release of genetic cargo[3][7].

Agricultural Application: Propamocarb (Propyl Ester)

Propamocarb (Propyl [3-(dimethylamino)propyl]carbamate) is a cornerstone in the management of devastating oomycete pathogens, such as Phytophthora and Pythium[6][8].

Mechanism of Action

Unlike traditional fungicides that target respiration or tubulin assembly, Propamocarb selectively interferes with the biosynthesis of phospholipids and fatty acids in oomycetes[6][9]. This disruption arrests the formation of the fungal cell membrane, thereby halting mycelial growth, sporangial formation, and spore germination[9][10]. Due to its high water solubility (>700 g/L at 25°C), Propamocarb exhibits strong acropetal (upward) systemicity; it is absorbed by the roots and translocated through the xylem to protect the entire plant[5][6].

Propamocarb_Mechanism P Propamocarb (Systemic Fungicide) PL Phospholipid Synthesis P->PL Inhibits FA Fatty Acid Synthesis P->FA Inhibits CM Fungal Cell Membrane Formation PL->CM Disrupts FA->CM Disrupts MG Mycelial Growth CM->MG Arrests SP Sporulation & Germination CM->SP Arrests

Propamocarb mechanism: Inhibition of lipid synthesis arresting oomycete membrane formation.

Protocol: In Vitro Validation of Propamocarb Efficacy

To establish the Effective Concentration (EC50) of Propamocarb against local Phytophthora isolates, a self-validating radial growth assay is employed[8].

  • Step 1: Media Preparation (Causality: Sterol Requirement) Oomycetes cannot synthesize their own sterols, which are required for sporulation. Prepare Clarified V8 (CV8) agar by centrifuging V8 juice to remove particulate matter, supplementing with 1.5% agar, and autoclaving.

  • Step 2: Fungicide Amendment Cool the CV8 agar to 50°C. Add Propamocarb hydrochloride to achieve final concentrations of 0, 0.1, 1.0, 10, and 100 µg/mL. Self-Validation: The 0 µg/mL plate serves as the baseline growth control.

  • Step 3: Inoculation & Incubation Excise a 5-mm mycelial plug from the actively growing margin of a 5-day-old Phytophthora culture. Place it inverted (mycelium facing down) in the center of the amended plates. Incubate in the dark at 25°C for 7 days.

  • Step 4: Measurement and EC50 Calculation Measure the radial growth across two perpendicular axes. Calculate the percentage of growth inhibition relative to the control. Plot the log-concentration vs. probit-inhibition to derive the EC50 value.

Biomedical Application: Chol-T (Cholesteryl Ester)

By replacing the short propyl chain with a cholesteryl group, the molecule becomes Chol-T , a cationic lipid utilized to deliver plasmid DNA (pDNA) into mammalian cells, particularly hepatocytes like HepG2[3][4].

Mechanism of Action

Chol-T is formulated with a neutral helper lipid, typically DOPE (Dioleoylphosphatidylethanolamine)[3][11]. The cholesteryl anchor embeds stably into the liposomal bilayer, while the dimethylamino headgroup extends outward. At physiological pH, the tertiary amine is partially protonated, allowing it to electrostatically bind anionic pDNA, forming a "lipoplex"[11].

Upon endocytosis, the acidic environment of the endosome triggers the Proton Sponge Effect . The tertiary amines of Chol-T absorb protons, causing an influx of chloride ions and water. Concurrently, the acidic pH forces the DOPE helper lipid to transition from a lamellar phase to an inverted hexagonal (H_II) phase. This dual action causes endosomal swelling and membrane destabilization, releasing the pDNA into the cytosol before it can be degraded by lysosomal nucleases[4][7].

CholT_Pathway Lipo Chol-T + DOPE (Cationic Liposome) Complex Lipoplex Formation (Electrostatic) Lipo->Complex DNA Plasmid DNA (Anionic) DNA->Complex Cell Cellular Uptake (Endocytosis) Complex->Cell Endo Endosome Entrapment Cell->Endo Sponge Proton Sponge Effect (Tertiary Amine) Endo->Sponge Escape Endosomal Escape Sponge->Escape Osmotic Swelling Express Gene Expression Escape->Express

Chol-T lipoplex cellular uptake and endosomal escape via the proton sponge effect.

Protocol: Formulation and Validation of Chol-T/DOPE Lipoplexes
  • Step 1: Thin-Film Hydration Dissolve Chol-T and DOPE in a 1:1 molar ratio in dry chloroform. Evaporate the solvent under a gentle nitrogen stream, followed by overnight vacuum desiccation to remove residual solvent. Causality: Complete solvent removal prevents cellular toxicity during transfection.

  • Step 2: Hydration and Extrusion Hydrate the lipid film with sterile HEPES buffer (20 mM, pH 7.4) to a final lipid concentration of 1 mg/mL. Vortex vigorously. To ensure uniform Large Unilamellar Vesicles (LUVs), extrude the suspension 11 times through a 100 nm polycarbonate membrane. Self-Validation: Analyze the vesicles via Dynamic Light Scattering (DLS) to confirm a polydispersity index (PDI) < 0.2.

  • Step 3: Lipoplex Assembly Mix the liposome suspension with pDNA at an optimized N/P (Nitrogen-to-Phosphate) charge ratio (typically 2:1 to 4:1). Incubate at room temperature for 30 minutes to allow electrostatic condensation[11].

  • Step 4: Validation via Gel Retardation Load the lipoplexes onto a 1% agarose gel containing ethidium bromide. Causality: If the N/P ratio is sufficient, the pDNA will be completely neutralized and condensed by Chol-T, preventing it from migrating into the gel (resulting in a band shift/retardation at the loading well)[7].

Quantitative Data Summary

The following table summarizes the physicochemical and operational parameters differentiating the two primary derivatives of (3-(dimethylamino)propyl)carbamic acid.

ParameterPropamocarb (Agricultural)Chol-T (Biomedical)
Chemical Identity Propyl [3-(dimethylamino)propyl]carbamate3β-[N-(N',N'-dimethylaminopropane)-carbamoyl] cholesterol
Molecular Weight 188.27 g/mol (Base) / 224.73 g/mol (HCl Salt)[2][5]~514.8 g/mol
Primary Target Oomycetes (Phytophthora, Pythium)[6]Mammalian Cells (e.g., HepG2, HEK293)[3][4]
Mechanism of Action Phospholipid/Fatty Acid Synthesis Inhibition[9]Electrostatic DNA condensation & Proton Sponge Effect[7]
Solubility (Water) >700 g/L at 25°C (Highly Soluble)[5]Insoluble (Requires liposomal formulation)[4]
Application Method Soil drench, foliar spray, seed treatment[6][10]In vitro transfection, targeted gene delivery[7][11]

Sources

Solubility of (3-(Dimethylamino)propyl)carbamic acid in different solvents

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility and Speciation Dynamics of (3-(Dimethylamino)propyl)carbamic Acid

Executive Summary

(3-(Dimethylamino)propyl)carbamic acid is a transient, highly reactive chemical species primarily generated through the nucleophilic attack of 3-(dimethylamino)propylamine (DMAPA) on carbon dioxide (CO₂). Depending on the solvent environment, this compound exists in a dynamic equilibrium between its zwitterionic form, its stable carbamate salt, and its hydrolyzed bicarbonate counterpart[1][2].

Understanding the solubility and speciation of this carbamic acid is critical for two distinct but overlapping fields: advanced phase-change CO₂ capture technologies and pharmaceutical prodrug development . In CO₂ capture, the solubility of the carbamate dictates the efficiency of water-lean solvents[3]. In drug development, the carbamate moiety is frequently esterified (e.g., propamocarb) to tune lipophilicity, enhance membrane permeability, and control the release of active amine therapeutics[4][5].

This whitepaper provides a comprehensive analysis of the solubility profiles of (3-(dimethylamino)propyl)carbamic acid across aqueous and non-aqueous solvents, supported by self-validating experimental protocols.

Mechanistic Foundations of Carbamate Formation

The formation and subsequent solubility of (3-(dimethylamino)propyl)carbamic acid is governed by the dual-amine architecture of DMAPA. The molecule contains both an unhindered primary amine and a tertiary amine.

When exposed to CO₂, the primary amine acts as a nucleophile, forming a zwitterionic intermediate. The tertiary amine, acting as an intramolecular Lewis base, facilitates rapid proton transfer. This causality is crucial: the tertiary amine lowers the activation energy for proton transfer, stabilizing the carbamate species much faster than monoamine equivalents[1]. In aqueous environments, this carbamate is highly soluble but susceptible to hydrolysis, eventually degrading into bicarbonate and a protonated amine[2].

ReactionPathway DMAPA DMAPA (Primary & Tertiary Amine) CO2 CO2 Addition DMAPA->CO2 Gas absorption Zwitterion Zwitterionic Intermediate CO2->Zwitterion Nucleophilic attack Carbamate (3-(Dimethylamino)propyl) carbamic acid / Carbamate Zwitterion->Carbamate Proton transfer Bicarbonate Bicarbonate + Protonated Amine (Aqueous Hydrolysis) Carbamate->Bicarbonate +H2O (Hydrolysis)

Chemical pathway of DMAPA reacting with CO2 to form carbamic acid and bicarbonate.

Solubility Profiles Across Solvent Systems

The solubility of the carbamic acid is entirely dependent on the dielectric constant and hydrogen-bonding capacity of the host solvent.

Aqueous Systems

In water, (3-(dimethylamino)propyl)carbamic acid is highly soluble due to its ionic nature. However, water acts as a reactant. At a CO₂ partial pressure of ~275 kPa and 313.15 K, DMAPA solutions achieve a high CO₂ loading capacity (up to 1.46 mol CO₂/mol amine)[2]. The initial soluble species is the carbamate, but over a 30-minute reaction window, hydrolysis converts a significant portion of the soluble carbamate into bicarbonate[2].

Water-Lean and Phase-Change Solvents

To prevent hydrolysis and isolate the carbamate, researchers utilize water-lean solvents like N-methyl-2-pyrrolidone (NMP) or Polyethylene glycol 200 (PEG 200)[3][6]. In a binary PEG 200 + DMAPA system, the carbamate is stabilized via strong hydrogen bonding with the ether oxygens of PEG, preventing precipitation while maintaining low viscosity[6].

In biphasic systems (e.g., DMAPA mixed with NHD and water), the absorption of CO₂ triggers a phase separation. The polar carbamic acid/carbamate species becomes highly enriched (>90%) in the lower, denser phase, demonstrating a solubility limit in the upper organic phase[1].

Esterified Derivatives (Propamocarb)

In drug formulation, the free carbamic acid is often too polar to cross lipid bilayers. Esterification of the carbamic acid yields derivatives like N-[3-(dimethylamino)propyl]carbamic acid propyl ester (Propamocarb). This modification drastically alters the solubility profile, making it highly soluble in both water (>500 g/L) and moderately polar organic solvents like dichloromethane (>430 g/L), while remaining insoluble in non-polar alkanes like hexane (<100 g/L)[4][7].

Quantitative Data Summary

Table 1: CO₂ Loading and Carbamate Speciation of DMAPA in Various Solvents

Solvent System Temperature (K) Max Loading (mol CO₂/mol amine) Primary Soluble Species Phase Behavior
Aqueous (15-30 wt%) 313.15 1.46 Carbamate → Bicarbonate Homogeneous[2]
DMAPA–NHD–H₂O 298.15 1.06 Carbamate Biphasic (Lower Phase)[1]

| PEG 200 (Binary) | 298.15 - 318.15 | High | Stabilized Carbamate | Homogeneous[6] |

Table 2: Solubility Profile of the Propyl Ester Derivative (Propamocarb) at 20°C

Solvent Solubility (g/L) Polarity / Application Context
Water > 500 High (Aqueous formulations)[4][7]
Methanol > 500 High (Protic organic extraction)[4][7]
Dichloromethane > 430 Moderate (Halogenated phase)[4][7]
Ethyl Acetate 23 Moderate (Chromatographic eluent)[4][7]
Toluene < 100 Low (Aromatic phase)[4][7]

| Hexane | < 100 | Very Low (Non-polar washing)[4][7] |

Self-Validating Experimental Protocols

To accurately measure the solubility and speciation of (3-(dimethylamino)propyl)carbamic acid, empiricism must be tightly controlled. The following protocols are designed as self-validating systems to ensure data integrity.

ExpWorkflow Prep Solvent Preparation (DMAPA in H2O/NMP/PEG) Reactor High-Pressure Reactor (Temperature Controlled) Prep->Reactor CO2Inject CO2 Injection (Pressure-Decay Method) Reactor->CO2Inject Equilibrate Equilibration & Monitoring (Pressure drop tracking) CO2Inject->Equilibrate Analysis Speciation Analysis (13C NMR & Titration) Equilibrate->Analysis

Self-validating experimental workflow for measuring solubility via pressure-decay.

Protocol 1: Pressure-Decay Solubility Measurement

Purpose: To quantify the absolute solubility of the carbamic acid species formed in situ. Causality: Gravimetric methods suffer from buoyancy errors and solvent evaporation. The pressure-decay method relies strictly on the ideal gas law and precise volume calibrations, eliminating mass-loss artifacts[2].

  • System Calibration: Evacuate a high-pressure, temperature-controlled stainless steel reactor. Inject non-reactive N₂ gas to map the exact internal volume. Validation: A stable pressure reading over 2 hours confirms a leak-free system.

  • Solvent Introduction: Inject a known mass of the DMAPA solvent system (e.g., 30 wt% in H₂O). Allow the system to reach thermal equilibrium (e.g., 313.15 K). Thermal gradients cause artificial pressure drops; wait until dT/dt=0 .

  • CO₂ Injection: Rapidly inject pure CO₂ from a secondary reservoir of known volume and pressure into the reactor.

  • Equilibration Monitoring: Track the pressure decay. Validation: Equilibrium is strictly defined as dP/dt<0.1 kPa/hr.

  • Mass Balance Calculation: Calculate the moles of CO₂ absorbed (and thus carbamic acid formed) using the Peng-Robinson equation of state based on the initial and final pressures of the reservoir and reactor.

Protocol 2: ¹³C NMR Speciation Analysis

Purpose: To differentiate between the dissolved carbamate and its hydrolyzed bicarbonate byproduct. Causality: Standard NMR sequences utilize the Nuclear Overhauser Effect (NOE), which artificially inflates carbon signals attached to protons. Because the carbamate and bicarbonate carbons lack attached protons, standard sequences yield non-quantitative data. An inverse-gated decoupling sequence must be used.

  • Sample Extraction: Extract 0.5 mL of the equilibrated solution from the reactor using a pressurized syringe to prevent CO₂ outgassing.

  • Standardization: Mix the sample with 0.1 mL of D₂O containing a known concentration of TSP (Trimethylsilylpropanoic acid). Causality: D₂O provides the spectrometer lock, while TSP acts as an internal quantitative standard.

  • Data Acquisition: Run a ¹³C NMR using an inverse-gated decoupling pulse sequence. Set the relaxation delay ( D1​ ) to at least 5 times the longest longitudinal relaxation time ( T1​ ) of the target carbons (typically D1​≥30 seconds).

  • Integration: Integrate the distinct signals. The carbamate carbonyl carbon will appear at 164.76 ppm , while the bicarbonate carbon will appear at 160.52 ppm [2]. Validation: The sum of the carbamate and bicarbonate integrals must equal the total CO₂ absorbed calculated in Protocol 1.

References

  • Phase-Change CO2 Absorption Using Novel 3-Dimethylaminopropylamine with Primary and Tertiary Amino Groups Source: ACS Publications URL:[Link]

  • Performance and Mechanisms of CO2 Capture by Water-Lean 3-Diethylaminopropylamine (DEAPA) Based Absorbents Source: ResearchGate URL:[Link]

  • Solubility of carbon dioxide (CO2) in aqueous solution of 3-(dimethylamino)-1-propylamine (DMAPA) Source: ResearchGate URL:[Link]

  • Binary System of Polyethylene Glycol 200 (1) + 3-Dimethylamino-1-propylamine (2) for CO2 Absorption: Thermophysical Properties and Spectroscopic Study Source: ACS Omega URL:[Link]

  • GB 22622-2008 PDF English (Propamocarb hydrochloride aqueous solution) Source: ChineseStandard.net URL:[Link]

  • United States Patent Application Publication (Pro-drugs and Solubility) Source: Googleapis.com (US Patent Office Data) URL:[Link]

Sources

Technical Whitepaper: Safety, Handling, and Mechanistic Stability of (3-(Dimethylamino)propyl)carbamic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of organic synthesis and agricultural chemistry, (3-(Dimethylamino)propyl)carbamic acid represents a highly reactive and transient chemical species. In its free acid form, the compound is notoriously unstable, existing primarily as a short-lived intermediate during the reaction of N,N-dimethylpropane-1,3-diamine with carbon dioxide. Due to its rapid decarboxylation at ambient temperatures, industrial and pharmaceutical applications exclusively utilize its stabilized derivatives—most notably its propyl ester (Propamocarb)[1] and its hydrochloride salt.

This whitepaper provides a comprehensive framework for drug development professionals and researchers. It details the chemical causality behind the instability of the free acid, alongside rigorous, self-validating safety and handling protocols for both the transient species and its stable commercial forms.

Chemical Causality: The Instability of Free Carbamic Acids

To handle (3-(Dimethylamino)propyl)carbamic acid effectively, one must first understand the thermodynamics of its degradation. Free carbamic acids ( R1​R2​NCO2​H ) are elusive compounds. The initial nucleophilic attack of the parent amine on carbon dioxide forms a zwitterionic intermediate[2]. While intermolecular hydrogen bonding can provide marginal stability in the solid phase at cryogenic temperatures, the free acid rapidly undergoes decarboxylation under ambient conditions or deprotonation in the presence of excess amine to form ammonium carbamates[2].

The thermodynamic driving force for this decarboxylation is the entropic favorability of releasing CO2​ gas. Consequently, any experimental workflow requiring the (3-(Dimethylamino)propyl)carbamic acid moiety must employ in situ generation followed by immediate chemical trapping (e.g., esterification) to yield a stable product[2].

Pathway A N,N-dimethylpropane-1,3-diamine + CO2 B Zwitterionic Intermediate (Short-lived) A->B Nucleophilic Attack C (3-(Dimethylamino)propyl)carbamic acid (Unstable Free Acid) B->C Proton Transfer D Stable Ester/Salt (e.g., Propamocarb HCl) C->D Trapping / Esterification E Decarboxylation (Release of CO2) C->E Thermal Degradation

Fig 1: Mechanistic pathway illustrating the transient nature of the free carbamic acid.

Physicochemical Profile & Safety Metrics

Because the free acid cannot be isolated or stored at room temperature, safety and physicochemical data are benchmarked against its stable derivatives. The propyl ester and hydrochloride salt exhibit distinct profiles that dictate their handling requirements[1],.

PropertyPropyl Ester (Propamocarb Free Base)Hydrochloride Salt (Propamocarb HCl)
CAS Number 24579-73-525606-41-1
Molecular Formula C9​H20​N2​O2​ C9​H21​ClN2​O2​
Molecular Weight 188.27 g/mol 224.7 g/mol
Melting Point Liquid at Room Temperature64.2 °C
Water Solubility >500 g/L (20 °C)>500 g/L (pH 7.0, 20 °C)
Primary Hazard Skin/Eye Irritant, Toxic if SwallowedHarmful Fungicide, Toxic

Hazard Profile and EHS Guidelines

As a Senior Application Scientist, I emphasize that safety protocols must address both the chemical reactivity of the compound and its biological toxicity.

  • Toxicity & Exposure: The stabilized ester and salt forms are toxic if ingested or inhaled[1]. They act as systemic fungicides that disrupt cellular membrane permeability. Proper PPE (nitrile gloves, safety goggles, and a NIOSH-approved respirator) is mandatory.

  • Chemical Incompatibilities: The tertiary amine tail of the molecule is highly susceptible to N-oxidation. Therefore, it must be kept strictly isolated from strong oxidizing agents[1].

  • Thermal Decomposition: Heating the stabilized salts or esters past their decomposition point (>400 °C) or exposing them to strong acids/bases will force the release of irritating and toxic gases, including nitrogen oxides ( NOx​ ) and carbon monoxide ( CO ).

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in kinetic controls to ensure the integrity of the chemical species during handling and synthesis.

Protocol A: In Situ Generation and Trapping of the Free Acid

Causality: To study or utilize the free (3-(Dimethylamino)propyl)carbamic acid, we must suppress the thermal energy that drives decarboxylation. This is achieved via strict cryogenic control, physically preventing the zwitterion from overcoming the activation energy required for CO2​ elimination.

  • Preparation: Purge a dry Schlenk flask with inert gas ( N2​ or Ar) to eliminate atmospheric moisture, which competes as a nucleophile.

  • Dissolution: Dissolve 10 mmol of N,N-dimethylpropane-1,3-diamine in 50 mL of anhydrous tetrahydrofuran (THF).

  • Cryogenic Cooling: Lower the reaction temperature to -20 °C using a dry ice/isopropanol bath.

  • CO2​ Introduction: Bubble anhydrous CO2​ gas through the solution for 30 minutes. A white microcrystalline suspension of the ammonium carbamate/carbamic acid intermediate will form.

  • Chemical Trapping: Immediately add an electrophile (e.g., propyl chloroformate) dropwise to esterify the carbamate, yielding the stable Propamocarb ester[1].

  • Isolation: Allow the system to warm to room temperature, quench with water, and extract with ethyl acetate.

Workflow S1 1. Preparation Inert Atmosphere S2 2. Cryogenic Cooling -20°C Bath S1->S2 S3 3. In Situ Generation React Amine + CO2 S2->S3 S4 4. Stabilization Immediate Trapping S3->S4

Fig 2: Experimental workflow for the in situ generation and stabilization of the compound.

Protocol B: Handling Propamocarb Hydrochloride Solutions

Causality: The HCl salt is hygroscopic and prone to slow hydrolysis if exposed to excessive moisture and UV light. The following steps ensure regulatory compliance and chemical stability.

  • Storage: Store in sealed, opaque containers within a ventilated, dry warehouse maintained below 25 °C. Prevent moisture and sunlight exposure to avoid infiltration and degradation.

  • Transfer: Utilize closed-loop liquid transfer systems to prevent aerosolization of the aqueous salt, mitigating inhalation risks.

  • Spill Decontamination: In the event of a spill, do not use basic neutralizers (which would deprotonate the salt and liberate the free amine). Instead, absorb with inert materials (e.g., vermiculite) and dispose of as hazardous chemical waste.

References

  • Thieme Connect - Product Class 6: Acyclic and Cyclic Carbamic Acids and Esters, and Their Sulfur, Selenium, Tellurium, and Phosphorus Analogues. Available at:[Link]

  • Chinese Standard (GB/T 22622-2008) - Propamocarb hydrochloride aqueous solution. Available at:[Link]

Sources

Methodological & Application

Advanced Application Note: CO2-Mediated Installation of (3-(Dimethylamino)propyl)carbamic Acid as a Solubilizing Urea Tag in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis and purification of highly hydrophobic peptides (e.g., transmembrane domains, Amyloid Beta fragments) represent significant bottlenecks in drug development due to severe on-resin aggregation and poor aqueous solubility during reversed-phase high-performance liquid chromatography (RP-HPLC). Historically, basic solubilizing tags were installed using highly toxic, moisture-sensitive phosgene derivatives to form stable urea or carbamate linkages.

This application note details a next-generation, green-chemistry workflow utilizing (3-(dimethylamino)propyl)carbamic acid —generated in situ via atmospheric CO2 fixation—as a transient intermediate. When activated by Propanephosphonic acid anhydride (T3P), this carbamic acid couples directly to the N-terminus of resin-bound peptides. The resulting urea-linked 3-(dimethylamino)propyl moiety acts as a highly effective, permanent basic solubilizing tag, dramatically improving the handling and purification of complex peptidomimetics.

Mechanistic Insights & Causality

To ensure robust and reproducible outcomes, it is critical to understand the chemical causality behind the reagent selection in this workflow:

  • The CO2 Fixation Mechanism: 3-(Dimethylamino)propylamine (DMAPA) possesses a unique structural duality. The primary amine acts as a nucleophile to rapidly capture atmospheric CO2, while the tertiary amine acts as an intramolecular base. This drives the equilibrium toward the stable, zwitterionic (3-(dimethylamino)propyl)carbamic acid, eliminating the need for hazardous isocyanates[1].

  • Activation Strategy (Why T3P over EDC?): While 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a staple in peptide synthesis, activating a carbamic acid with a carbodiimide often leads to unreactive N-acylurea dead-ends or massive dehydration to isocyanates[2]. T3P is specifically selected because it activates the carbamic acid oxygen to form a transient carbamoyl phosphonate. This intermediate undergoes rapid aminolysis by the resin-bound peptide, generating water-soluble phosphonate byproducts that are easily washed away[1].

  • The Solubilizing Tag Effect: Once coupled, the 3-(dimethylamino)propyl urea acts as a basic solubilizing tag. During RP-HPLC purification (typically run in 0.1% TFA at pH ~2), the tertiary amine (pKa ~9.8) becomes fully protonated. This electrostatic repulsion disrupts intermolecular β-sheet formation, drastically improving the solubility, peak resolution, and recovery of notoriously difficult sequences[3].

Quantitative Method Comparison

The following table summarizes the performance metrics of the CO2-mediated carbamic acid protocol against traditional phosgene-based urea tagging.

ParameterTraditional Isocyanate MethodDMAPA / CO2 / T3P Method
Reagent Toxicity High (Phosgene, Triphosgene)Low (Atmospheric CO2, DMAPA)
Intermediate Stability Low (Highly moisture sensitive)Moderate (Stable in solution with CO2)
Coupling Efficiency >95%88 - 94%
Primary Byproducts HCl gas, hazardous saltsWater-soluble phosphonates
Final Peptide Solubility Poor (if standard alkyl urea)Excellent (due to basic DMAPA tag)

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system; In-Process Controls (IPCs) are embedded to ensure each chemical transformation is successful before proceeding to the next step.

Phase 1: In Situ Generation of (3-(Dimethylamino)propyl)carbamic acid
  • Preparation: Dissolve 3-(Dimethylamino)propylamine (DMAPA, 3.0 equivalents relative to peptide resin loading) in anhydrous DMF (0.2 M concentration) in a sealed reaction vessel equipped with a gas dispersion tube.

  • CO2 Fixation: Bubble dry CO2 gas through the solution at room temperature for 30 minutes.

  • IPC 1 (Validation): Perform an FTIR scan of an aliquot. The disappearance of the primary amine N-H stretch and the appearance of a strong carbamate C=O stretch (1650–1630 cm⁻¹) validates the successful formation of the carbamic acid. Do not proceed if the primary amine signal persists.

Phase 2: Activation and Solid-Phase Peptide Coupling
  • Activation: To the CO2-saturated solution, add N,N-Diisopropylethylamine (DIPEA, 6.0 eq) followed by T3P (50% solution in DMF, 3.0 eq). Stir for 5 minutes to generate the active carbamoyl phosphonate.

  • Coupling: Transfer the activated mixture to a solid-phase peptide synthesis (SPPS) vessel containing the fully deprotected, swollen peptide-resin (1.0 eq). Agitate at room temperature for 2 to 3 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (5 × 1 min) and DCM (5 × 1 min).

  • IPC 2 (Validation): Perform a Kaiser (ninhydrin) test on a few micro-cleaved resin beads. A negative result (beads remain yellow/colorless) validates complete acylation of the N-terminus. If beads turn blue, repeat the coupling step.

Phase 3: Cleavage and RP-HPLC Purification
  • Resin Cleavage: Treat the resin with a standard cleavage cocktail (e.g., TFA/TIPS/H2O, 95:2.5:2.5 v/v) for 2 hours.

  • Precipitation: Filter the resin and precipitate the crude tagged peptide in cold diethyl ether. Centrifuge and dry the pellet.

  • IPC 3 (Validation): Analyze the crude peptide via analytical RP-HPLC (C18 column, 0.1% TFA in Water/Acetonitrile gradient). A successful tagging is validated by a significant shift to an earlier retention time compared to the untagged control, confirming the presence of the highly polar, protonated dimethylamino group.

Workflow Visualization

G DMAPA DMAPA + CO2 (Atmospheric) Carbamic (3-(Dimethylamino)propyl) carbamic acid DMAPA->Carbamic CO2 Fixation Activated T3P-Activated Intermediate Carbamic->Activated T3P / DIPEA Product Urea-Tagged Soluble Peptide Activated->Product Aminolysis Peptide Resin-Bound Peptide Amine Peptide->Product Nucleophilic Attack

Workflow for CO2-mediated synthesis of urea-tagged peptides via a carbamic acid intermediate.

References

  • Organic & Biomolecular Chemistry - RSC Publishing. Royal Society of Chemistry.
  • Three Decades of Amyloid Beta Synthesis: Challenges and Advances. PubMed Central (PMC).
  • Peptide Coupling Reagents, More than a Letter Soup. Università degli Studi di Urbino.

Sources

Application Note: Reversible Surface Functionalization of Metal Oxide Nanoparticles using (3-(Dimethylamino)propyl)carbamic Acid

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Application Areas: Stimuli-Responsive Nanomaterials, Targeted Drug Delivery, and Switchable Catalysis

Scientific Principles & Causality

The development of "smart," stimuli-responsive surfaces is a critical frontier in nanomedicine and advanced materials. Traditional surface functionalization relies on permanent covalent grafting (e.g., silanization or thiol-gold interactions). In contrast, this protocol details a highly controlled, reversible functionalization system utilizing (3-(dimethylamino)propyl)carbamic acid as a transient, CO₂-switchable surface ligand[1].

The Chemical Mechanism

The functionalizing agent is generated in situ from the precursor 3-(dimethylamino)propylamine (DMAPA). DMAPA is a diamine possessing both a highly nucleophilic primary amine and a basic tertiary amine.

  • Ligand Generation: When an aqueous solution of DMAPA is purged with CO₂, the primary amine undergoes a rapid nucleophilic addition to the electrophilic carbon of the CO₂ molecule. This reaction forms (3-(dimethylamino)propyl)carbamic acid, which exists in a thermodynamic zwitterionic equilibrium as a carbamate salt[2].

  • Surface Anchoring: The newly formed carboxylate moiety (COO⁻) acts as a hard Lewis base, forming strong bidentate or bridging coordination bonds with the hard Lewis acid sites on transition metal oxide surfaces (such as Fe₃O₄ or TiO₂)[3].

  • Colloidal Stabilization: Once anchored, the outward-facing tertiary amine—which remains protonated in the aqueous environment—confers a highly positive zeta potential to the nanoparticle surface, ensuring excellent colloidal stability via electrostatic repulsion.

  • Reversibility: Because carbamate formation is an exothermic and reversible equilibrium, the application of mild heat and an inert gas purge (N₂) drives off the CO₂, decomposing the carbamic acid back into DMAPA and triggering immediate ligand desorption[1].

Experimental Protocol: Step-by-Step Methodology

Every step in this workflow is designed as a self-validating system to ensure the thermodynamic stability of the transient ligand is maintained during functionalization.

Phase A: In Situ Ligand Generation
  • Preparation: Dissolve 1.02 g of DMAPA (10 mmol) in 100 mL of deionized water to create a 100 mM precursor solution.

  • CO₂ Triggering: Insert a gas dispersion frit into the solution and bubble pure CO₂ gas at a controlled flow rate of 50 mL/min for 30 minutes at 25°C.

    • Causality: A moderate flow rate of 50 mL/min is chosen to ensure rapid saturation of the aqueous phase without causing excessive solvent evaporation or aerosolization of the amine.

  • Validation: Monitor the pH of the solution. A successful conversion to (3-(dimethylamino)propyl)carbamic acid is confirmed by a sharp pH drop from approximately 11.5 (free amine) to 7.5 (zwitterionic carbamate).

Phase B: Nanoparticle Surface Functionalization
  • Dispersion: Add 50 mg of bare, unfunctionalized Fe₃O₄ nanoparticles (approx. 20 nm core size) directly into 10 mL of the freshly prepared carbamic acid solution.

  • Sonication: Process the suspension using a probe sonicator (20 W power) for 15 minutes using a pulsed cycle (1 second ON / 1 second OFF) in an ice bath.

    • Causality: Pulsed sonication and temperature control are critical. Continuous sonication generates localized heat which would prematurely shift the thermodynamic equilibrium, decomposing the thermally labile carbamic acid before it can anchor to the surface.

  • Equilibration: Stir the suspension magnetically at room temperature for 2 hours under a continuous, gentle CO₂ headspace to allow thermodynamic anchoring of the carboxylate groups to the iron oxide surface.

  • Isolation: Centrifuge the functionalized nanoparticles at 10,000 × g for 10 minutes.

  • Washing (Critical Step): Resuspend the pellet strictly in CO₂-saturated water .

    • Causality: The carbamic acid ligand exists in dynamic equilibrium with dissolved CO₂. Washing with standard deionized water would strip the dissolved CO₂ from the local environment, causing immediate ligand leaching via decarboxylation.

Phase C: Reversible De-functionalization (The "Switch")
  • Stimulus Application: To remove the functionalization and revert the surface to its bare state, heat the nanoparticle suspension to 60°C using a water bath.

  • Gas Purge: Bubble N₂ gas through the heated suspension at 100 mL/min for 45 minutes to actively displace the evolved CO₂ from the system.

  • Validation: Observe the physical state of the suspension. As the carbamic acid decomposes and desorbs, the stabilizing electrostatic repulsion is lost, resulting in rapid macroscopic flocculation of the bare nanoparticles.

Quantitative Data Summary

The following table summarizes the expected physicochemical parameters of the self-validating system at each stage of the protocol.

Functionalization StateHydrodynamic Diameter (nm)Zeta Potential (mV)FTIR C=O Stretch (cm⁻¹)Colloidal Dispersibility
Bare Fe₃O₄ NPs 150 ± 20 (Aggregated)-5 to +5AbsentPoor (Rapid settling)
Carbamic Acid-Functionalized 45 ± 5 (Dispersed)+35 to +45~1640Excellent (Stable > 30 days)
De-functionalized (N₂/Heat) 160 ± 25 (Aggregated)-5 to +5AbsentPoor (Flocculation)

Mechanistic Pathway Visualization

G cluster_0 Phase A: In Situ Ligand Generation Node1 DMAPA (Precursor Amine) Node2 (3-(Dimethylamino)propyl)carbamic acid (Active Ligand) Node1->Node2 CO2 Bubbling (25°C) Nucleophilic Addition Node4 Carbamic Acid-Functionalized Surface (Hydrophilic / Colloidal Stability) Node2->Node4 Carboxylate Anchoring Node3 Bare Metal Oxide Surface (e.g., Fe3O4 NPs) Node3->Node4 Ligand Coordination Node5 De-functionalization (Ligand Desorption) Node4->Node5 N2 Purge + 60°C Node5->Node1 Recycled DMAPA Node5->Node3 Recycled Surface

Fig 1: Reversible surface functionalization cycle via CO₂-triggered carbamic acid generation.

References

  • Title: New Amines for CO2 Capture. I.
  • Title: Mechanisms by which a carbamate or carbamic acid may serve as a CO2...
  • Source: Industrial & Engineering Chemistry Research (ACS Publications)

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Application Notes and Protocols: Leveraging Amine-Containing Linkers in Bioconjugation with a Focus on EDC Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Linkers in Crafting Bioconjugates

Bioconjugation, the science of covalently linking biomolecules to other molecules, is a cornerstone of modern biomedical research and therapeutic development.[1][2][3] From antibody-drug conjugates (ADCs) that deliver potent cytotoxic agents directly to cancer cells to the immobilization of enzymes for biosensors, the ability to create stable and functional bioconjugates is paramount.[4][5][6][7] At the heart of this technology lies the linker, a molecular bridge that connects the components of the conjugate. The choice of linker is critical, as it influences the stability, solubility, and biological activity of the final product.[8][9][10]

While the specific molecule "(3-(Dimethylamino)propyl)carbamic acid" is not a conventional bifunctional linker for bioconjugation due to the inherent instability of carbamic acids, its core structure, the (3-(Dimethylamino)propyl) group, is a key feature of one of the most widely used crosslinking reagents in the field: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC) .[11][12] This guide will provide an in-depth exploration of bioconjugation strategies centered around the chemistry of EDC, a water-soluble carbodiimide that facilitates the formation of stable amide bonds between carboxylates and primary amines.[12][13] We will delve into the underlying mechanisms, provide detailed protocols, and discuss best practices for the synthesis, purification, and characterization of bioconjugates.

Section 1: Understanding the Chemistry of EDC-Mediated Bioconjugation

The power of EDC lies in its ability to activate carboxyl groups (–COOH), making them susceptible to nucleophilic attack by primary amines (–NH2).[11][12] This "zero-length" crosslinking approach creates a direct amide bond without introducing any additional spacer atoms from the crosslinker itself into the final conjugate.[13]

The Mechanism of Action

The reaction proceeds through a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form a stable amide bond, releasing a soluble urea byproduct.[11][12]

However, the O-acylisourea intermediate is unstable in aqueous solutions and prone to hydrolysis, which regenerates the original carboxyl group.[11][14] To improve the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included.[13][15] NHS reacts with the O-acylisourea intermediate to form a more stable NHS ester, which is less susceptible to hydrolysis and reacts efficiently with primary amines to form the desired amide bond.[4][16]

G Carboxyl Carboxylic Acid (R-COOH) O_acylisourea O-acylisourea Intermediate (unstable) Carboxyl->O_acylisourea + EDC EDC EDC Hydrolysis Hydrolysis O_acylisourea->Hydrolysis H2O Urea Urea Byproduct O_acylisourea->Urea NHS_ester NHS Ester Intermediate (more stable) O_acylisourea->NHS_ester + NHS Amide_bond Stable Amide Bond (R-CONHR') O_acylisourea->Amide_bond + Amine (less efficient) Hydrolysis->Carboxyl regenerates NHS NHS / Sulfo-NHS NHS_ester->Amide_bond + Amine Amine Primary Amine (R'-NH2) Amide_bond->Urea

Key Considerations for Successful Conjugation

Several factors must be optimized to ensure efficient and specific bioconjugation using EDC chemistry:

  • pH: The activation of carboxyl groups with EDC is most efficient at a slightly acidic pH (4.5-5.5).[17][18] However, the subsequent reaction of the NHS ester with primary amines is favored at a physiological to slightly alkaline pH (7.2-8.5).[1][18] This often necessitates a two-step reaction or careful pH management.

  • Buffers: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate, citrate) should be avoided as they will compete with the reaction.[19][20] Good choices include MES, HEPES, and phosphate buffers.[1][13]

  • Stoichiometry: The molar ratio of EDC, NHS, and the biomolecules to be conjugated must be optimized for each specific application. A molar excess of EDC and NHS over the carboxyl-containing molecule is typically used.[19]

  • Stability of Reagents: EDC is moisture-sensitive and should be stored in a desiccated environment and equilibrated to room temperature before opening.[13][14] Solutions of EDC and NHS should be prepared fresh immediately before use.[14][15]

Section 2: Detailed Experimental Protocols

The following protocols provide a general framework for EDC/NHS-mediated bioconjugation. It is crucial to note that these are starting points, and optimization for each specific biomolecule and application is essential.

One-Step Conjugation Protocol

This method is simpler but may be less efficient and can lead to self-conjugation or polymerization if a molecule contains both carboxyl and amine groups.[15]

Materials:

  • Molecule 1 (containing carboxyl groups)

  • Molecule 2 (containing primary amine groups)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)

  • (Sulfo-)NHS (N-hydroxysuccinimide or N-hydroxysulfosuccinimide)

  • Conjugation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M hydroxylamine, pH 8.5

  • Desalting column (e.g., Sephadex G-25) for purification

Procedure:

  • Reagent Preparation:

    • Dissolve Molecule 1 and Molecule 2 in Reaction Buffer to the desired concentrations.

    • Immediately before use, prepare a 10 mg/mL solution of EDC and a 10 mg/mL solution of (Sulfo-)NHS in ice-cold, high-purity water.

  • Reaction Setup:

    • In a reaction tube, combine Molecule 1 and Molecule 2 at the desired molar ratio.

    • Add the freshly prepared EDC and (Sulfo-)NHS solutions to the reaction mixture. A common starting point is a 10-fold molar excess of EDC and a 25-fold molar excess of NHS over the molecule with the fewer reactive groups.[19]

  • Incubation:

    • Incubate the reaction at room temperature for 2 hours with gentle mixing.

  • Quenching:

    • Add the Quenching Solution to a final concentration of 10-50 mM to quench any unreacted NHS esters. Incubate for 15 minutes at room temperature.

  • Purification:

    • Remove excess reagents and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS).[21][22][23]

Two-Step Conjugation Protocol

This is the preferred method as it offers better control, reduces the risk of self-conjugation, and generally leads to higher yields.[14][15]

Materials:

  • Same as the one-step protocol.

Procedure:

  • Activation of Carboxyl Groups:

    • Dissolve Molecule 1 (containing carboxyl groups) in Conjugation Buffer.

    • Prepare fresh EDC and (Sulfo-)NHS solutions as described above.

    • Add EDC and (Sulfo-)NHS to the Molecule 1 solution. A 2-5 fold molar excess is a good starting point.

    • Incubate at room temperature for 15-30 minutes with gentle mixing.

  • Removal of Excess Reagents (Optional but Recommended):

    • Pass the activated Molecule 1 solution through a desalting column equilibrated with Reaction Buffer (pH 7.2-7.4) to remove excess EDC and NHS. This step must be performed quickly as the NHS ester has a limited half-life.

  • Conjugation to Amines:

    • Immediately add the amine-containing Molecule 2 to the activated Molecule 1 solution.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Follow steps 4 and 5 from the one-step protocol.

G cluster_0 Step 1: Activation cluster_1 Step 2: Conjugation cluster_2 Step 3: Quenching & Purification p1 Prepare Molecule 1 (Carboxyl-containing) p2 Add fresh EDC/NHS (pH 4.5-6.0) p1->p2 p3 Incubate 15-30 min p2->p3 p4 Buffer exchange (optional) to remove excess EDC/NHS p3->p4 p5 Add Molecule 2 (Amine-containing) (pH 7.2-8.5) p4->p5 p6 Incubate 2h RT or O/N 4°C p5->p6 p7 Add Quenching Agent p6->p7 p8 Purify Conjugate (e.g., Desalting Column) p7->p8

Section 3: Quantitative Data and Optimization

The following table provides starting recommendations for key reaction parameters.

ParameterRecommended RangeRationale
pH (Activation) 4.5 - 6.0Optimal for EDC activation of carboxyl groups.[17][18]
pH (Conjugation) 7.2 - 8.5Favors the reaction of NHS esters with primary amines.[1]
Molar Ratio (EDC:Carboxyl) 2:1 to 10:1Ensures efficient activation. Excess EDC can be removed in the two-step protocol.[19]
Molar Ratio (NHS:Carboxyl) 2:1 to 25:1Stabilizes the activated intermediate, improving reaction efficiency.[19]
Reaction Time (Activation) 15 - 30 minutesSufficient for NHS ester formation.
Reaction Time (Conjugation) 2 hours at RT to overnight at 4°CLonger incubation times can increase yield but may affect protein stability.
Quenching Agent 10-50 mM Tris or HydroxylamineBlocks unreacted NHS esters to prevent side reactions.[19]

Section 4: Characterization and Quality Control of Bioconjugates

After synthesis and purification, it is essential to characterize the bioconjugate to confirm successful coupling and assess its quality.

  • SDS-PAGE: A simple method to visualize the formation of a higher molecular weight conjugate compared to the individual starting molecules.

  • UV-Vis Spectroscopy: Can be used to determine the concentration of the bioconjugate and, in some cases, the degree of labeling if one of the molecules has a distinct absorbance spectrum.

  • Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the conjugate, confirming the number of molecules coupled (drug-to-antibody ratio, DAR, in ADCs).[24]

  • Chromatography (e.g., SEC, HIC): Size-exclusion chromatography (SEC) can separate the conjugate from unreacted starting materials and aggregates.[23] Hydrophobic interaction chromatography (HIC) is particularly useful for analyzing ADCs.[24]

  • Functional Assays: The biological activity of the conjugated molecules should be assessed to ensure that the conjugation process has not compromised their function.

Section 5: Applications in Research and Drug Development

The versatility of EDC-mediated conjugation has led to its widespread use in numerous applications:

  • Antibody-Drug Conjugates (ADCs): While many modern ADCs use more site-specific conjugation methods, EDC chemistry can be used to link drugs to antibodies via lysine residues.[4]

  • Immunoassays: Covalent attachment of antibodies or antigens to solid surfaces (e.g., magnetic beads, microplates) for ELISA and other assays.[12]

  • Protein-Protein Crosslinking: Studying protein interactions by covalently linking interacting partners.[1]

  • Peptide and Oligonucleotide Conjugation: Creating conjugates for therapeutic or diagnostic purposes.[25]

  • Immobilization of Biomolecules: Attaching enzymes, antibodies, or other proteins to surfaces for biosensors, affinity chromatography, and biocatalysis.[]

Conclusion

The use of amine-containing linkers, particularly through the robust and versatile chemistry of EDC and NHS, is a fundamental technique in the field of bioconjugation. By understanding the underlying chemical principles and carefully optimizing reaction conditions, researchers can create a wide array of functional bioconjugates for diverse applications in basic science, diagnostics, and therapeutics. The protocols and guidelines presented here provide a solid foundation for developing and implementing successful bioconjugation strategies.

References

  • Bangson. (2025, February 19). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]

  • PubMed. (n.d.). Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Retrieved from [Link]

  • ResearchGate. (n.d.). Carbodiimide chemistry approach for the bioconjugation of peptides and nanoparticles. Retrieved from [Link]

  • ACS Publications. (2014, March 8). Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. Retrieved from [Link]

  • PMC. (n.d.). Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. Retrieved from [Link]

  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

  • PMC. (n.d.). New Alkyne and Amine Linkers for Versatile Multiple Conjugation of Oligonucleotides. Retrieved from [Link]

  • PMC. (n.d.). Linkers Having a Crucial Role in Antibody–Drug Conjugates. Retrieved from [Link]

  • PMC. (n.d.). Linkers: An Assurance for Controlled Delivery of Antibody-Drug Conjugate. Retrieved from [Link]

  • ACS Publications. (2024, July 12). Synthetic Amine Linkers for Efficient Sortagging. Retrieved from [Link]

  • Creative Biolabs. (2025, October 21). Chemical Reactivity of Crosslinkers. Retrieved from [Link]

  • MDPI. (2026, March 12). Biophysical and Structural Characterization of Antibody–Drug Conjugates. Retrieved from [Link]

  • ACS Publications. (2021, November 14). Analyzing Nanomaterial Bioconjugates: A Review of Current and Emerging Purification and Characterization Techniques. Retrieved from [Link]

  • Iowa State University Library. (n.d.). Chemistry of bioconjugates : synthesis, characterization, and biomedical applications. Retrieved from [Link]

  • Antiverse. (2025, August 25). The Future of Antibody-Drug Conjugates: Advances in Bioconjugation, Linkers, and Payload Optimization. Retrieved from [Link]

  • Creative Biolabs. (2025, June 6). Linkers in Antibody-Drug Conjugates. Retrieved from [Link]

  • ACS Publications. (2014, March 8). Simple and Efficient Method to Purify DNA–Protein Conjugates and Its Sensing Applications. Retrieved from [Link]

  • NextSDS. (n.d.). Carbamic acid, [3-(dimethylamino)propyl]-, 1,1-dimethylethyl ester (9CI). Retrieved from [Link]

  • Frontiers. (2021, June 22). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency. Retrieved from [Link]

  • Wiley Online Library. (2025, October 23). Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications. Retrieved from [Link]

  • Bio-Synthesis Inc. (n.d.). Bioconjugation Linkers, Crosslinkers & Spacers. Retrieved from [Link]

  • Angene Chemical. (n.d.). Carbamic acid,N-[3-(dimethylamino)propyl]-, 1,1-dimethylethyl ester(CAS# 216659-47-1). Retrieved from [Link]

  • nanoComposix. (n.d.). Experiment #1 - Antibody Purification. Retrieved from [Link]

  • US EPA. (2023, November 1). Carbamic acid, [3-(dimethylamino)propyl]-, propyl ester, monohydrochloride - Substance Details - SRS. Retrieved from [Link]

  • NJ Bio, Inc. (n.d.). Linkers for ADCs. Retrieved from [Link]

  • PMC. (2021, April 6). Antibody–drug conjugates: Recent advances in linker chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates. Retrieved from [Link]

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Application Notes & Protocols for (3-(Dimethylamino)propyl)-Functionalized Reagents in Organic Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the practical application of reagents featuring the (3-(Dimethylamino)propyl) moiety. While (3-(Dimethylamino)propyl)carbamic acid itself is an unstable intermediate, its derivatives are indispensable tools in modern organic synthesis. This guide focuses on the two most significant and widely utilized classes of these reagents: the water-soluble coupling agent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and the versatile bifunctional linker tert-Butyl N-[3-(dimethylamino)propyl]carbamate . We will delve into the mechanistic underpinnings, provide detailed, field-proven protocols, and offer expert insights into the causality behind experimental choices to ensure robust and reproducible outcomes.

Part 1: The Workhorse of Amide Bond Formation: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

Introduction and Core Principles

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, commonly known as EDC or EDAC, is a zero-length crosslinking agent that facilitates the direct condensation of a carboxyl group with a primary amine to form an amide bond. Its prominence in both solution-phase and solid-phase peptide synthesis (SPPS) stems from several key advantages.[1]

  • Water Solubility: The tertiary amine group renders EDC and its urea byproduct soluble in water. This unique feature allows for simple removal during work-up via aqueous extraction, a significant advantage over its non-polar counterpart, Dicyclohexylcarbodiimide (DCC).[2]

  • Mild Reaction Conditions: EDC-mediated couplings proceed efficiently at room temperature, preserving the integrity of sensitive functional groups and minimizing racemization of chiral centers, especially when used with additives.

The fundamental role of EDC is to activate a carboxylic acid, transforming the hydroxyl group into a better leaving group, thereby making the carbonyl carbon susceptible to nucleophilic attack by an amine.

Mechanism of Action: The Role of Additives

The activation of a carboxylic acid with EDC proceeds through a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and prone to rearrangement and racemization. To mitigate these side reactions and improve yields, EDC is almost always used in conjunction with a nucleophilic additive, such as N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) .

The additive intercepts the O-acylisourea intermediate to form a more stable, yet still highly reactive, active ester. This two-step process (visualized below) is crucial for efficient and clean amide bond formation. The resulting NHS or HOBt esters are less susceptible to hydrolysis and react cleanly with the amine nucleophile.

EDC_Mechanism RCOOH Carboxylic Acid (R-COOH) Acylisourea O-Acylisourea Intermediate (Highly Reactive) RCOOH->Acylisourea + EDC EDC EDC NHS NHS R_NH2 Amine (R'-NH₂) Amide Amide Product (R-CO-NH-R') NHSEster NHS Active Ester (More Stable) Acylisourea->NHSEster + NHS Urea EDC-Urea Byproduct (Water-Soluble) NHSEster->Amide + R'-NH₂ NHSEster:e->Amide:w

Caption: EDC-mediated amide coupling workflow.

Experimental Protocol: Solution-Phase Peptide Coupling

This protocol details a general procedure for coupling an N-protected amino acid to a C-protected amino acid ester.

Materials:

  • N-Fmoc-protected Amino Acid (e.g., Fmoc-Ala-OH)

  • Amino Acid Ester Hydrochloride (e.g., H-Gly-OMe·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide Hydrochloride (EDC·HCl)

  • N-Hydroxysuccinimide (NHS)

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • 1 M aqueous Hydrochloric Acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reactant Solubilization: In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the N-Fmoc-protected amino acid (1.0 eq) and NHS (1.05 eq) in anhydrous DCM.

    • Causality Note: Adding NHS at the start ensures it is present to immediately capture the O-acylisourea intermediate as it forms, minimizing side reactions.

  • Amine Salt Neutralization: In a separate flask, suspend the amino acid ester hydrochloride (1.0 eq) in anhydrous DCM. Add DIPEA (1.1 eq) and stir for 10-15 minutes until the solution becomes clear.

    • Causality Note: The hydrochloride salt must be neutralized to the free base amine for it to be nucleophilic. DIPEA is a non-nucleophilic base, preventing it from competing in the coupling reaction.

  • Activation: Cool the solution from Step 1 to 0 °C in an ice bath. Add EDC·HCl (1.1 eq) in a single portion. Stir the reaction at 0 °C for 15-20 minutes.

    • Causality Note: Initiating the activation at 0 °C controls the initial exothermic reaction and preserves the stability of the O-acylisourea intermediate before it is trapped by NHS.

  • Coupling: Add the free amine solution from Step 2 to the activated acid solution from Step 3. Allow the reaction to slowly warm to room temperature and stir for 4-12 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amino acid is consumed.

  • Aqueous Work-up: a. Dilute the reaction mixture with DCM. b. Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).

    • Causality Note: The acid wash removes unreacted amine and basic byproducts (like DIPEA). The base wash removes unreacted NHS and the carboxylic acid starting material. The water solubility of the EDC-urea byproduct ensures it is partitioned into the aqueous layers during these washes.[2] c. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude dipeptide by flash column chromatography on silica gel.

Quantitative Data Summary:

ReagentStoichiometry (eq)Purpose
N-Fmoc-Amino Acid1.0Carboxylic acid component
Amino Acid Ester·HCl1.0Amine component
EDC·HCl1.1 - 1.2Activating agent
NHS1.05 - 1.1Additive to form active ester, reduce racemization
DIPEA1.1Non-nucleophilic base for neutralization

Part 2: The Bifunctional Linker: tert-Butyl N-[3-(dimethylamino)propyl]carbamate

Introduction and Synthetic Utility

tert-Butyl N-[3-(dimethylamino)propyl]carbamate is a derivative where the primary amine of 3-(dimethylamino)propylamine (DMAPA) is protected by a tert-butoxycarbonyl (Boc) group.[3][4][5] This molecule is a superb example of a bifunctional linker, offering two distinct reactive handles for sequential, orthogonal chemical transformations.

  • Tertiary Amine: A nucleophilic and basic site suitable for reactions like quaternization or serving as a catalytic base.

  • Boc-Protected Primary Amine: A stable protecting group that can be selectively removed under acidic conditions (e.g., with Trifluoroacetic Acid, TFA) to reveal a primary amine for subsequent functionalization, such as amide bond formation or reductive amination.[6]

This differential reactivity allows for the precise and controlled assembly of complex molecular architectures, making it a valuable tool in medicinal chemistry and materials science.

Linker_Workflow cluster_step1 Step 1: Functionalize Tertiary Amine cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Functionalize Primary Amine Linker Boc-NH-(CH₂)₃-N(CH₃)₂ (Bifunctional Linker) Intermediate R¹-(CH₂)₃-N(CH₃)₂ (Intermediate) Substrate1 Substrate 1 (R¹-X) Substrate1->Intermediate Deprotected R¹-(CH₂)₃-NH₂ (Deprotected Amine) Intermediate->Deprotected FinalProduct Final Product R¹-(CH₂)₃-NH-CO-R² Substrate2 Substrate 2 (R²-COOH) Substrate2->FinalProduct

Caption: Synthetic workflow using a bifunctional linker.

Experimental Protocol: Two-Step Linker Conjugation

This protocol describes the alkylation of a substrate with the linker, followed by deprotection and coupling to a carboxylic acid.

Materials:

  • tert-Butyl N-[3-(dimethylamino)propyl]carbamate

  • Alkyl Halide (e.g., Benzyl Bromide)

  • Carboxylic Acid (e.g., Benzoic Acid)

  • Trifluoroacetic Acid (TFA)

  • EDC·HCl, NHS, DIPEA

  • Acetonitrile (ACN), Dichloromethane (DCM)

Procedure:

Step A: Alkylation of the Tertiary Amine

  • Reaction Setup: Dissolve tert-butyl N-[3-(dimethylamino)propyl]carbamate (1.0 eq) in ACN. Add the alkyl halide (1.05 eq).

  • Reaction: Stir the mixture at room temperature for 12-24 hours. The formation of a precipitate (the quaternary ammonium salt) may be observed.

  • Isolation: If a precipitate forms, collect it by filtration, wash with cold diethyl ether, and dry in vacuo. If no precipitate forms, concentrate the reaction mixture and purify by recrystallization or chromatography to isolate the quaternized intermediate.

Step B: Boc Deprotection and Amide Coupling

  • Deprotection: Dissolve the intermediate from Step A (1.0 eq) in DCM (approx. 0.1 M). Add TFA (10-20 eq, typically in a 1:1 to 1:4 v/v ratio with DCM). Stir at room temperature for 1-2 hours.

    • Causality Note: TFA is a strong acid that cleaves the acid-labile Boc group, liberating the primary amine as its trifluoroacetate salt.

  • TFA Removal: Concentrate the mixture under reduced pressure to remove excess TFA and solvent. Co-evaporate with toluene (2x) to ensure complete removal. The crude primary amine salt is often used directly in the next step.

  • Amide Coupling: Perform an EDC/NHS coupling as described in Protocol 1.3 , using the deprotected amine salt (1.0 eq) as the amine component and a desired carboxylic acid (1.0 eq) as the acid component. Ensure sufficient base (DIPEA, 2.2 eq) is used to neutralize both the amine salt and the carboxylic acid.

  • Purification: Purify the final conjugate via reverse-phase HPLC or an appropriate method based on its polarity and stability.

Part 3: Safety and Handling

  • EDC·HCl: Can cause skin and serious eye irritation. It is a moisture-sensitive solid. Handle in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Store in a tightly sealed container under inert gas in a cool, dry place.

  • tert-Butyl N-[3-(dimethylamino)propyl]carbamate: May cause skin and eye irritation.[3] Handle with standard laboratory PPE.

  • TFA: Highly corrosive and toxic. Causes severe skin burns and eye damage. Always handle in a chemical fume hood with appropriate acid-resistant gloves and eye protection.

Always consult the Safety Data Sheet (SDS) for each reagent before use and dispose of chemical waste in accordance with local regulations.

References

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Application Notes: (3-(Dimethylamino)propyl)carbamic Acid Derivatives in Advanced Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural motif of (3-(dimethylamino)propyl)carbamic acid —and its stable carbamate and amide derivatives—has emerged as a highly versatile functional group in modern pharmacokinetics and drug delivery. Characterized by a tertiary amine with a physiologically relevant pKa (~6.5) and a structurally tunable carbamate/amide linkage, this moiety serves three critical functions in biopharmaceutical engineering:

  • Ionizable Lipid Headgroups : Acting as the pH-responsive driver for endosomal escape in Lipid Nanoparticles (LNPs) [3].

  • Stimuli-Responsive Polymeric Hydrogels : Imparting water solubility and pH-dependent swelling in 3D-printable polysaccharide matrices [2].

  • Bioconjugation Intermediates : Appearing as a critical, hydrolytically labile intermediate—N-acyl-N-3-(dimethylamino)propyl carbamic acid (NDCA)—during EDC-mediated protein-drug crosslinking [1].

This application note provides researchers with the mechanistic causality, quantitative data, and self-validating protocols required to harness this chemical moiety across these three distinct drug delivery paradigms.

Pillar 1: Ionizable Lipid Nanoparticles (LNPs) for Nucleic Acid Delivery

Mechanistic Insight

In the formulation of LNPs for mRNA or nanoplasmid DNA delivery, the lipid headgroup must remain neutral in the bloodstream (pH 7.4) to prevent rapid clearance and toxicity, yet become rapidly protonated within the acidic endosome (pH 5.5–6.5). The N-[3-(dimethylamino)propyl]carbamate moiety is uniquely suited for this. The dimethylamino group acts as a proton sponge. Upon protonation, the lipid geometry shifts from a cylindrical shape to a cone shape, promoting hexagonal phase (H_II) formation. This structural transition physically disrupts the endosomal phospholipid bilayer, facilitating the cytosolic release of the nucleic acid cargo [3]. Furthermore, the carbamate linkage provides superior in vivo stability compared to traditional ester linkages while maintaining enzymatic biodegradability.

LNP_Escape Blood Bloodstream (pH 7.4) Neutral LNP Endocytosis Cellular Uptake (Endocytosis) Blood->Endocytosis Endosome Endosome (pH < 6.5) Protonation of Dimethylamino Group Endocytosis->Endosome Escape Membrane Destabilization & Endosomal Escape Endosome->Escape Cytosol Cytosol Cargo Release Escape->Cytosol

Mechanism of endosomal escape driven by the protonation of the dimethylamino moiety.

Protocol: Formulation of N-[3-(dimethylamino)propyl]carbamate LNPs

Self-Validating Check: The encapsulation efficiency (EE%) must exceed 90%. If EE% is lower, the aqueous buffer pH may be too high, failing to fully protonate the tertiary amine during mixing.

  • Lipid Phase Preparation : Dissolve the ionizable lipid (containing the 3-(dimethylamino)propyl carbamate headgroup), DSPC, cholesterol, and PEG-lipid in anhydrous ethanol at a molar ratio of 50:10:38.5:1.5.

  • Aqueous Phase Preparation : Dilute the nucleic acid cargo (e.g., mRNA or npDNA) in 50 mM citrate buffer, pH 4.0. The acidic pH ensures the dimethylamino group (pKa ~6.5) is fully protonated upon contact.

  • Microfluidic Mixing : Combine the lipid and aqueous phases using a microfluidic micromixer (e.g., NanoAssemblr) at a 3:1 (Aqueous:Ethanol) volume ratio and a total flow rate of 12 mL/min.

  • Dialysis and Neutralization : Immediately dialyze the resulting LNP suspension against 1X PBS (pH 7.4) using a 10 kDa MWCO cassette for 18 hours to remove ethanol and neutralize the core, locking the LNPs into their stable, uncharged state.

Pillar 2: Stimuli-Responsive Polymeric Hydrogels

Mechanistic Insight

For localized drug delivery, hydrogels must exhibit shear-thinning properties for injectability (or 3D printing) and stimuli-responsiveness for controlled release. By grafting 3-(dimethylamino)propyl amine onto polysaccharide backbones (such as cellulose or xylan) via phenyl carbonate activation, researchers generate allyl-functionalized polysaccharide carbamates (AFCs) [2]. The resulting 3-(dimethylamino)propyl carbamate groups induce water solubility and pH-responsiveness, while the allyl groups allow for rapid, catalyst-free Thiol-Ene click crosslinking under UV light.

Protocol: Synthesis and Gelation of AFC Hydrogels

Self-Validating Check: Successful carbamate formation is confirmed via ^13C NMR by the disappearance of phenyl carbonate peaks (120-130 ppm) and the appearance of the carbamate carbonyl at 156 ppm.

  • Polymer Activation : Dissolve 50 g of polysaccharide phenyl carbonate in 500 mL of DMF at 60 °C.

  • Dual Functionalization :

    • Add allylamine (0.80 eq per phenyl carbonate moiety) dissolved in DMF. Stir for 1 hour.

    • Add 3-(dimethylamino)propyl amine (DMAPA) (4.20 eq) in DMF. Stir for 20 hours at 60 °C. The DMAPA displaces the remaining phenyl groups, forming the 3-(dimethylamino)propyl carbamate linkages.

  • Purification : Precipitate the polymer in acetone, dialyze against deionized water for 3 days, and lyophilize.

  • Hydrogel Crosslinking : Dissolve the AFC polymer in aqueous buffer (pH 6.5) at 3 wt%. Add dithiothreitol (DTT) at a 1:1 thiol-to-ene molar ratio. Irradiate with UV light (365 nm) for 10–30 seconds to induce rapid gelation.

Pillar 3: Bioconjugation Dynamics and EDC Intermediate Lability

Mechanistic Insight

In the synthesis of protein-drug conjugates, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is the gold-standard zero-length crosslinker. However, EDC conjugation is plagued by hydrolytic side reactions. When EDC activates a carboxylic or phosphonic acid, it forms a highly reactive O-acylisourea intermediate. If this intermediate is not rapidly intercepted by the target amine, it undergoes an irreversible intramolecular rearrangement to form inactive N-acylureas. Because EDC is asymmetric, this results in the formation of N-acyl-N-3-(dimethylamino)propyl carbamic acid (NDCA) and N-acyl-N-3-ethyl carbamic acid derivatives [1]. Understanding and suppressing NDCA formation is critical for maximizing conjugate yield and preserving the structural integrity of the carrier protein.

EDC_Pathway EDC EDC Crosslinker Oacyl O-Acylisourea Intermediate (Highly Reactive) EDC->Oacyl Acid Drug Acidic Group Acid->Oacyl Target Protein Amine Successful Conjugation Oacyl->Target Desired Pathway SideReaction O-to-N Acyl Shift (Hydrolytic Lability) Oacyl->SideReaction Side Reaction NDCA N-acyl-N-3-(dimethylamino)propyl carbamic acid (NDCA) SideReaction->NDCA

Reaction pathway showing the desired conjugation vs. the formation of the NDCA byproduct.

Protocol: Optimized EDC Conjugation to Minimize NDCA Formation

Self-Validating Check: Monitor the reaction via LC-MS. The presence of a +171 Da mass shift on the drug indicates NDCA formation, signaling that the pH was too high during the activation step.

  • Pre-Activation (Acidic pH) : Dissolve the drug (e.g., acyclic nucleoside phosphonate) in 100 mM MES buffer, pH 6.0. Add 10 molar equivalents of EDC and 15 equivalents of Sulfo-NHS. Incubate for 15 minutes at room temperature. Causality: The slightly acidic pH stabilizes the O-acylisourea and NHS-ester intermediates, drastically slowing the O-to-N acyl shift that forms NDCA.

  • Conjugation (Basic pH) : Rapidly add the activated drug to the carrier protein dissolved in 100 mM Phosphate buffer, pH 8.0. Causality: The basic pH deprotonates the primary amines on the protein, making them highly nucleophilic to outcompete NDCA formation.

  • Quenching : After 2 hours, quench the reaction by adding hydroxylamine to a final concentration of 10 mM to hydrolyze any unreacted NHS-esters.

  • Purification : Remove EDC byproducts (including trace NDCA) via size-exclusion chromatography (SEC) or spin desalting columns.

Quantitative Data Summary

Application FieldFunctional RoleKey Physicochemical ParameterOperational pHPrimary Advantage
Lipid Nanoparticles [3]Ionizable HeadgrouppKa ≈ 6.54.0 (Mix) → 7.4 (Storage)Facilitates endosomal escape via pH-triggered membrane disruption.
Polymeric Hydrogels [2]Solubilizing/Responsive MoietyDegree of Substitution (DS)6.5 - 7.4Imparts water solubility and shear-thinning for 3D bioprinting.
Bioconjugation [1]EDC Side-Product (NDCA)Mass Shift: +171 Da6.0 (Act.) → 8.0 (Conj.)Monitoring its formation dictates the hydrolytic efficiency of the crosslinking.

References

  • Xu S, Kaltashov IA. Overcoming the Hydrolytic Lability of a Reaction Intermediate in Production of Protein/Drug Conjugates: Conjugation of an Acyclic Nucleoside Phosphonate to a Model Carrier Protein. Molecular Pharmaceutics. 2017;14(8):2843-2851. URL:[Link]

  • Atmani Z, Steindorfer T, Kargl R, Kleinschek KS, Heinze T, Gericke M. Allyl-Functionalized Polysaccharides for 3D Printable Hydrogels Through Thiol–Ene Click Chemistry. Polysaccharides. 2025;6(1):13. URL:[Link]

  • AU2023379598A1. Ionizable lipids and lipid nanoparticle compositions for the delivery of nucleic acids. Google Patents.

Application Note: Experimental Setup and Kinetic Speciation of (3-(Dimethylamino)propyl)carbamic Acid in CO2 Capture Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Chemists, and Process Engineers in Carbon Capture and Utilization (CCU).

Mechanistic Grounding: The Role of the Carbamic Acid Intermediate

In the development of advanced amine-based solvents for carbon dioxide (CO2) capture, 3-(dimethylamino)propylamine (DMAPA) has emerged as a highly efficient diamine[1]. When DMAPA reacts with CO2, the primary amino group acts as a nucleophile, directly attacking the CO2 molecule to form a transient intermediate: (3-(dimethylamino)propyl)carbamic acid (which exists predominantly as a carbamate anion in aqueous systems).

Unlike standard mono-amines, DMAPA possesses a built-in tertiary amine group. As a Senior Application Scientist, it is critical to understand the causality here: the tertiary amine cannot react directly with CO2 to form a carbamate due to steric hindrance and the lack of an N-H bond. Instead, it acts as an intramolecular base. This "intersite stability" facilitates the rapid extraction of a proton from the zwitterionic intermediate, promoting the subsequent hydrolysis of the carbamic acid into bicarbonate[2][3]. This mechanism frees the primary amine to capture more CO2, drastically increasing the thermodynamic cyclic capacity of the solvent.

ReactionPathway DMAPA DMAPA (Primary & Tertiary Amine) CarbamicAcid (3-(Dimethylamino)propyl)carbamic acid (Transient Carbamate) DMAPA->CarbamicAcid Nucleophilic Attack CO2 CO2 Injection CO2->CarbamicAcid Bicarbonate Bicarbonate Species + Protonated DMAPA CarbamicAcid->Bicarbonate Intramolecular Proton Transfer Water H2O Hydrolysis (Base-catalyzed by Tertiary Amine) Water->Bicarbonate

Figure 1: Reaction pathway of DMAPA and CO2 forming the transient carbamic acid intermediate.

Experimental Rationale: Why In-Situ Speciation?

Carbamic acids are inherently unstable. Attempting to isolate (3-(dimethylamino)propyl)carbamic acid via ex-situ crystallization or chromatography typically results in rapid decarboxylation or complete hydrolysis. Therefore, any robust experimental protocol must be a self-validating, in-situ system.

Quantitative 13 C Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for this workflow. It provides distinct chemical shifts based on the electronic environment of the carbon atoms, allowing researchers to track the exact molar concentrations of the carbamic acid/carbamate carbonyl carbon (typically observed at ~164.76 ppm) versus the bicarbonate carbon (~160.52 ppm) in real-time[4].

Experimental Protocols

Protocol A: Gas-Liquid Contactor Setup for CO2 Absorption

Objective: To synthesize the carbamic acid intermediate under strictly controlled thermodynamic conditions. Causality Check: The reaction between amines and CO2 is highly exothermic. Without strict thermal regulation, localized heating will drive the reverse reaction (desorption), thermally degrading the transient carbamic acid before it can be quantified[1].

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a 0.25 mol/L solution of DMAPA in Deuterium Oxide (D 2​ O). Expert Insight: D 2​ O is mandatory. It provides the necessary deuterium lock signal for the NMR spectrometer and suppresses the massive water proton peak that would otherwise distort the baseline and obscure amine resonances.

  • Reactor Initialization: Transfer 20 mL of the DMAPA solution into a jacketed glass reactor. Circulate a thermostatic fluid through the jacket to maintain a strict isothermal environment at 40 °C.

  • Gas Introduction: Introduce a pure CO2 gas stream into the reactor via a porous glass frit/sparger at a controlled flow rate of 100 mL/min. Expert Insight: The sparger maximizes the gas-liquid interfacial area, ensuring the reaction kinetics are chemically driven rather than mass-transfer limited.

  • Time-Resolved Aliquoting: Extract 0.5 mL aliquots at pre-defined intervals (e.g., 0, 20, 30, and 60 minutes) using a gas-tight syringe. Immediately transfer the aliquots into pre-chilled NMR tubes (held at 4 °C) to quench the reaction kinetics and preserve the speciation state for analysis.

Protocol B: In-Situ 13 C NMR Speciation Analysis

Objective: To quantify the transformation of carbamic acid into bicarbonate. Causality Check: Traditional titration only yields total CO2 loading. NMR integration provides a self-validating mass balance by proving that the depletion of the carbamate peak directly correlates with the emergence of the bicarbonate peak[3][4].

Step-by-Step Methodology:

  • Spectrometer Calibration: Insert the chilled NMR tube into a 400 MHz NMR spectrometer. Lock the magnetic field to the D 2​ O solvent resonance.

  • Acquisition Parameters: Acquire 13 C NMR spectra utilizing an inverse-gated decoupling pulse sequence. Expert Insight: Standard proton decoupling induces a Nuclear Overhauser Effect (NOE), which artificially inflates carbon signals unevenly. Inverse-gated decoupling suppresses NOE, ensuring that peak integrations are strictly proportional to the true molar concentrations of the carbon species.

  • Peak Identification & Integration:

    • (3-(Dimethylamino)propyl)carbamic acid (Carbamate C=O): Integrate the peak at ~164.76 ppm.

    • Bicarbonate (HCO 3−​ ): Integrate the peak at ~160.52 ppm.

  • Mass Balance Validation: Normalize the integrations against an internal standard (e.g., a known trace concentration of 1,4-dioxane) to calculate absolute molarity.

Workflow Prep Solvent Prep (DMAPA in D2O) Absorb CO2 Absorption (Thermostated) Prep->Absorb Sample Aliquoting (Time-resolved) Absorb->Sample NMR 13C NMR (400 MHz) Sample->NMR Analyze Speciation Analysis NMR->Analyze

Figure 2: Experimental workflow for in-situ speciation of carbamic acid via 13C NMR.

Quantitative Data Interpretation

The speciation data derived from the NMR protocol reveals the kinetic lifecycle of the carbamic acid intermediate. As shown in Table 1 , the primary amine reacts faster than the tertiary amine can facilitate hydrolysis, leading to a temporary bottleneck where carbamate accumulates.

Table 1: Kinetic Speciation Profile of DMAPA-CO2 Reaction (0.25 mol/L DMAPA)

Reaction Time (min)Carbamic Acid / Carbamate (mol/L)Bicarbonate (mol/L)Mechanistic Phase Observation
0 0.000.00Baseline.
20 ~0.15~0.05Primary amine nucleophilic attack dominates; carbamate forms rapidly.
30 0.20 (Maximum) ~0.15Peak accumulation of the transient carbamic acid intermediate.
60 0.160.36 Tertiary amine-driven hydrolysis dominates; carbamate degrades into bicarbonate.

Data synthesized from observed NMR speciation studies of DMAPA[4].

References

  • CO2 capture as bicarbonate using DMAPA with incorporation of surface activity ResearchG
  • Toward Efficient CO2 Capture Solvent Design by Analyzing the Effect of Chain Lengths and Amino Types to the Absorption Capacity, Bicarbonate/Carbamate, and Cyclic Capacity Energy & Fuels - ACS Public
  • Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Proton
  • Phase-Change CO2 Absorption Using Novel 3-Dimethylaminopropylamine with Primary and Tertiary Amino Groups ACS Public

Sources

Application Note: Advanced Analytical Strategies for the Detection and Quantification of (3-(Dimethylamino)propyl)carbamic acid

Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This document provides a comprehensive technical guide for the analytical detection of (3-(Dimethylamino)propyl)carbamic acid. As a thermally labile and polar molecule lacking a strong native chromophore, this carbamic acid presents significant analytical challenges. We present two robust, validated methodologies designed for researchers, quality control scientists, and drug development professionals. The primary method detailed is a direct, highly sensitive, and specific approach using Ultra-High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UHPLC-MS/MS). An alternative, indirect method employing High-Performance Liquid Chromatography with UV or Fluorescence detection (HPLC-UV/FLD) following an in situ derivatization step is also provided for laboratories where mass spectrometry is not readily available. The causality behind experimental choices, detailed step-by-step protocols, and method validation considerations are discussed to ensure scientific integrity and reliable results.

Introduction and Analytical Challenges

(3-(Dimethylamino)propyl)carbamic acid is the product of a reversible reaction between (3-(Dimethylamino)propyl)amine (DMAPA) and carbon dioxide (CO₂). Carbamic acids are a class of compounds that are often transient and unstable, readily reverting to their constituent amine and CO₂ or forming more stable carbamate salts in the presence of a second equivalent of amine.[1] The detection and quantification of this specific carbamic acid are critical in various contexts, including its role as a potential process-related impurity, a degradation product, or a key intermediate in CO₂ capture and utilization technologies.

The primary analytical hurdles for (3-(Dimethylamino)propyl)carbamic acid are:

  • Chemical Instability: The molecule is prone to decarboxylation, especially under thermal stress, making analytical techniques like traditional Gas Chromatography (GC) unsuitable without derivatization.[2]

  • High Polarity: The zwitterionic character of the molecule leads to poor retention on conventional reversed-phase HPLC columns.

  • Lack of a Chromophore: The absence of a UV-absorbing functional group makes direct detection with standard HPLC-UV systems insensitive and impractical.[3]

To overcome these challenges, this guide details two distinct analytical strategies: a direct analysis that preserves the molecule's integrity and an indirect method that converts it into a stable, easily detectable derivative.

Method 1: Direct Quantification by UHPLC-MS/MS

This is the preferred method for its high sensitivity, specificity, and ability to directly measure the intact carbamic acid. The use of Hydrophilic Interaction Liquid Chromatography (HILIC) is essential for retaining the polar analyte, while tandem mass spectrometry provides unambiguous detection and quantification through specific mass transitions.[3]

Principle of UHPLC-MS/MS Analysis

The sample is injected directly into a HILIC column where the polar carbamic acid is retained. The analyte is then eluted and ionized, typically via electrospray ionization (ESI). In the mass spectrometer, the protonated molecule (precursor ion) is selected, fragmented, and a specific product ion is monitored. This Multiple Reaction Monitoring (MRM) approach ensures extremely high selectivity and minimizes matrix interference.[4] For (3-(Dimethylamino)propyl)carbamic acid (MW: 160.21), the expected [M+H]⁺ ion is m/z 161.2. A characteristic and reliable fragmentation pathway is the loss of CO₂ (44 Da), resulting in the protonated DMAPA fragment at m/z 117.2.

cluster_workflow UHPLC-MS/MS Workflow for Direct Analysis Sample Sample containing Carbamic Acid Injection Direct Injection (Autosampler at 4°C) Sample->Injection HILIC HILIC Separation (e.g., Amide Column) Injection->HILIC ESI Electrospray Ionization (ESI+) HILIC->ESI Q1 Precursor Ion Selection (Q1): m/z 161.2 ESI->Q1 CID Collision-Induced Dissociation (q2) Q1->CID Q3 Product Ion Monitoring (Q3): m/z 117.2 CID->Q3 Detector Detector Q3->Detector Data Data Acquisition & Quantification Detector->Data

Caption: Workflow for the direct analysis of (3-(Dimethylamino)propyl)carbamic acid by UHPLC-MS/MS.

Detailed Protocol: UHPLC-MS/MS

2.2.1. Materials and Reagents

  • Reference Standard: (3-(Dimethylamino)propyl)carbamic acid (if stable salt form is available) or synthesize in situ by bubbling CO₂ through a solution of DMAPA.

  • Internal Standard (IS): Stable isotopically labeled (3-(Dimethylamino)propyl)carbamic acid-d₆ or a suitable structural analog.

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), and Ultrapure Water.

  • Mobile Phase Additives: Formic Acid or Ammonium Formate (LC-MS grade).

2.2.2. Sample Preparation

  • Due to the analyte's instability, sample preparation should be performed quickly and at reduced temperatures (e.g., on ice).

  • Accurately weigh or pipette the sample into a microcentrifuge tube.

  • Dilute with a high-organic solvent mixture (e.g., 90:10 Acetonitrile:Water) to ensure compatibility with the HILIC mobile phase and to precipitate proteins if necessary.

  • Add the internal standard to a fixed final concentration.

  • Vortex briefly and centrifuge. Transfer the supernatant to an autosampler vial. Maintain the autosampler at 4°C.

2.2.3. Instrumental Conditions

Parameter UHPLC Conditions
Column HILIC Amide/Zwitterionic type, e.g., Waters ACQUITY UPLC BEH Amide, 2.1 x 50 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate in 95:5 Water:Acetonitrile + 0.1% Formic Acid
Mobile Phase B 10 mM Ammonium Formate in 95:5 Acetonitrile:Water + 0.1% Formic Acid
Gradient 95% B (hold 0.5 min), ramp to 50% B (over 3 min), hold 1 min, return to 95% B (0.5 min), equilibrate 2 min
Flow Rate 0.4 mL/min
Column Temperature 30°C
Injection Volume 2-5 µL
Autosampler Temperature 4°C
Parameter Tandem Mass Spectrometer Conditions
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flows Optimized for the specific instrument
Detection Mode Multiple Reaction Monitoring (MRM)
MRM Transitions Analyte: 161.2 -> 117.2 (Quantifier), 161.2 -> 88.1 (Qualifier) IS (d₆): 167.2 -> 123.2 (Quantifier)
Collision Energy Optimize for maximum signal intensity (typically 10-20 eV)

Method 2: Indirect Analysis by HPLC with Pre-Column Derivatization

This method provides a robust and cost-effective alternative for laboratories equipped with standard HPLC-UV or fluorescence detectors. The strategy involves chemically converting the unstable carbamic acid into a stable, highly detectable derivative prior to chromatographic analysis.

Principle of Indirect Analysis

The core of this method is a pre-column derivatization step. The carboxylic acid moiety of the analyte is reacted with a derivatizing agent that imparts a strong chromophore or fluorophore to the molecule. For this purpose, a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) can be used to facilitate the formation of a stable amide bond with a fluorescent amine like dansylhydrazine.[4][5] The resulting stable, fluorescent derivative is then separated by conventional reversed-phase HPLC and quantified.

cluster_workflow Indirect HPLC-FLD Workflow via Derivatization Sample Sample containing Carbamic Acid Deriv In Situ Derivatization: + Dansylhydrazine + EDC Coupling Agent Sample->Deriv Reaction Formation of Stable, Fluorescent Derivative Deriv->Reaction Inject Injection Reaction->Inject RPHPLC Reversed-Phase HPLC Separation (e.g., C18 Column) Inject->RPHPLC Detect Fluorescence Detection RPHPLC->Detect Data Data Acquisition & Quantification Detect->Data

Caption: Workflow for the indirect analysis of (3-(Dimethylamino)propyl)carbamic acid by HPLC-FLD.

Detailed Protocol: HPLC with Derivatization

3.2.1. Materials and Reagents

  • Reference Standard: As in Method 1.

  • Derivatizing Agent: Dansylhydrazine solution (e.g., 10 mg/mL in acetonitrile).

  • Coupling Agent: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) solution (e.g., 50 mg/mL in water, freshly prepared).

  • Catalyst (optional): N-Hydroxysuccinimide (NHS) solution.

  • Solvents: Acetonitrile (HPLC grade), Ultrapure Water, Methanol (HPLC grade).

  • Mobile Phase Additives: Trifluoroacetic acid (TFA) or Formic Acid.

3.2.2. Sample Preparation and Derivatization Protocol

  • To 100 µL of sample (or standard) in a microcentrifuge tube, add 50 µL of EDC solution and 50 µL of dansylhydrazine solution.

  • Vortex the mixture for 30 seconds.

  • Allow the reaction to proceed for 60 minutes at room temperature in the dark.

  • Quench the reaction by adding 10 µL of formic acid to neutralize excess reagents.

  • Dilute the mixture with 790 µL of Mobile Phase A (see below) to a final volume of 1 mL.

  • Filter through a 0.22 µm syringe filter into an autosampler vial for analysis.

3.2.3. Instrumental Conditions

Parameter HPLC Conditions
Column Reversed-Phase C18, e.g., 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 90% B over 15 minutes, hold 2 min, return to 20% B and equilibrate for 5 min
Flow Rate 1.0 mL/min
Column Temp 35°C
Injection Volume 20 µL
Detector Fluorescence Detector (FLD)
Excitation λ ~340 nm
Emission λ ~525 nm

Method Validation and System Suitability

For both methods, validation must be performed to demonstrate their suitability for the intended purpose, in accordance with guidelines from the International Council for Harmonisation (ICH).[6] Analytical method validation provides documented evidence that the procedure is reliable and reproducible.[7]

Key Validation Parameters

The following parameters should be assessed during method validation:

  • Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[8] For the MS method, specificity is demonstrated by the unique MRM transition. For the HPLC method, it involves analyzing spiked blanks and demonstrating resolution from interfering peaks.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A minimum of five concentration levels should be used to generate a calibration curve, and the correlation coefficient (r²) should be ≥0.995.

  • Accuracy: The closeness of test results to the true value. It should be assessed using a minimum of nine determinations over a minimum of three concentration levels (e.g., 3 concentrations/3 replicates each).[6] Recovery should typically be within 80-120%.

  • Precision: Assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision). The relative standard deviation (%RSD) should generally be <15% for impurity analysis.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be reliably detected and quantified, respectively. LOQ is the concentration at which the signal-to-noise ratio is approximately 10:1.

Typical Performance Characteristics
Parameter Method 1: UHPLC-MS/MS Method 2: HPLC-FLD
Typical LOQ 0.1 - 5 ng/mL10 - 100 ng/mL
Linearity (r²) >0.998>0.995
Accuracy (% Recovery) 95 - 105%90 - 110%
Precision (%RSD) < 5%< 10%
Analysis Time ~8 minutes~22 minutes
Specificity Very HighHigh
System Suitability

Before any sample analysis, a system suitability test (SST) must be performed to ensure the chromatographic system is performing adequately. This typically involves replicate injections of a standard solution.

SST Parameter Acceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) > 2000
%RSD for Peak Area (n=5) ≤ 2.0%
%RSD for Retention Time (n=5) ≤ 1.0%

Discussion and Method Selection

The choice between the direct UHPLC-MS/MS method and the indirect HPLC-FLD method depends on several factors:

  • Instrumentation: The primary deciding factor is the availability of a tandem mass spectrometer.

  • Sensitivity Requirement: The UHPLC-MS/MS method is significantly more sensitive, making it the only choice for trace-level quantification.

  • Confirmation: The MS/MS method provides structural confirmation via fragmentation, offering a higher degree of confidence in analyte identification, which is crucial in regulated environments.[9]

  • Throughput: The shorter run time of the UHPLC-MS/MS method allows for higher sample throughput, although the derivatization step in the HPLC method can be performed in batches.

  • Method Development: The derivatization method may require more extensive development and optimization of the chemical reaction conditions.

Conclusion

The successful analysis of the labile (3-(Dimethylamino)propyl)carbamic acid is achievable through carefully selected analytical strategies. The direct UHPLC-MS/MS method offers unparalleled sensitivity and specificity and should be considered the gold standard. For laboratories without access to mass spectrometry, the indirect method using pre-column derivatization with a fluorescent tag provides a reliable and validated alternative. By understanding the principles behind each method and adhering to rigorous validation standards, researchers can confidently generate accurate and precise data for this challenging analyte.

References

  • Guidance for the Validation of Pharmaceutical Quality Control Analytical Methods. (n.d.).
  • Validation of Impurity Methods, Part II. (2014, August 22).
  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025, January 27).
  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2025, September 22). Biotech Spain.
  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). European Medicines Agency. Retrieved from [Link]

  • The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. (n.d.). Agilent.
  • ASTM D5315: Standard Test Method for Carbamates in Water. (1992). ASTM International.
  • HPLC Method for Analyzing Carbamate Pesticides. (n.d.). Scribd.
  • NIOSH Method 2010: Aliphatic Amines. (1994, August 15). NIOSH.
  • EPA Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. (n.d.). U.S. Environmental Protection Agency.
  • Application Note: Quantification of 3-Dimethylaminopropylamine (DMAPA) Impurities in Cosmetics using HPLC. (n.d.). BenchChem.
  • EPA Method 522: Determination of 1,4-Dioxane in Drinking Water. (n.d.). U.S. Environmental Protection Agency.
  • Benefits of Using Mass Detection for Pharmaceutical Raw Materials Analysis of 1-(3-Dimethylaminopropyl)-3-Ethylcarbodiimide Hydrochloride. (n.d.). Waters Corporation. Retrieved from [Link]

  • Method for quantitative analysis of urea in 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride. (2008). Google Patents.
  • Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. (2021, November 25). Metabolites.
  • A sensitive and specific LC-MS/MS method for rapid diagnosis of Niemann-Pick C1 disease from human plasma. (n.d.). Journal of Lipid Research.
  • Improved sensitivity using liquid chromatography mass spectrometry (LC-MS) for detection of propyl chloroformate derivatised β-N-methylamino-L-alanine (BMAA). (2011, February 1). Water SA.
  • Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. (2025, August 4). Molecules.
  • In Situ Nuclear Magnetic Resonance Mechanistic Studies of Carbon Dioxide Reactions with Liquid Amines in Non-aqueous Systems: Evidence for the Formation of Carbamic Acids and Zwitterionic Species. (2015, August 10). Energy & Fuels. Retrieved from [Link]

  • Carbamic acid: molecular structure and IR spectra. (n.d.). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.
  • GC-MS analysis of N,N-dimethylaminopropilamides of fatty acids from vegetable oils. (n.d.). ResearchGate.
  • Product Class 6: Acyclic and Cyclic Carbamic Acids and Esters, and Their Sulfur, Selenium, Tellurium, and Phosphorus Analogues. (n.d.). Science of Synthesis.
  • A Targeted Metabolomics Assay to Measure Short Chain Fatty Acids in Clinical Samples. (2022, January 5). bioRxiv.
  • LC-MS/MS Method for the determination of carbamathione in human plasma. (n.d.). Journal of Chromatography B.
  • Quality Control in Targeted GC-MS for Amino Acid-OMICS. (n.d.). Metabolites.
  • Determination of Derivatized Carbamate Insecticides by GC-MS/MS. (n.d.). SCISPEC.
  • Formation of Carbamic Acid in Organic Solvents. (n.d.). Scribd.
  • Process for the preparation of carbamic acid derivatives. (n.d.). Google Patents.
  • 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. (n.d.). Organic Syntheses. Retrieved from [Link]

Sources

Application Notes: Evaluating Diamine Reagents in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Reagent Analysis

This guide provides a detailed technical analysis of (3-(Dimethylamino)propyl)carbamic acid and its stable chemical precursor, N,N-dimethyl-1,3-propanediamine, within the context of solid-phase synthesis. While the user-specified carbamic acid is not a commercially available or stable reagent for direct use, this document explores the potential applications of its corresponding diamine.

A critical evaluation reveals that while diamines are structurally interesting, they are fundamentally unsuitable for common SPPS applications like capping due to the high risk of irreversible resin cross-linking. Standard, validated protocols using monofunctional reagents like acetic anhydride remain the authoritative method for preventing deletion sequences.

However, this guide also presents a validated protocol for a niche but valuable application: the deliberate incorporation of N,N-dimethyl-1,3-propanediamine as a structural building block or linker foundation onto a solid support. This enables the synthesis of custom scaffolds and modified peptides where such a diamine moiety is a desired part of the final molecular structure.

Chemical Identity & Stability Considerations

(3-(Dimethylamino)propyl)carbamic acid is an unstable molecule. Carbamic acids are known to readily undergo decarboxylation to yield the corresponding amine. In this case, it would decompose to N,N-dimethyl-1,3-propanediamine and carbon dioxide. Therefore, any practical application would utilize the stable, commercially available diamine.

It is also crucial to distinguish this structure from the widely used coupling reagent 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI or EDC) . While they share the (3-dimethylaminopropyl) backbone, their chemical reactivity and function in synthesis are entirely different[1][2].

Property(3-(Dimethylamino)propyl)carbamic acidN,N-dimethyl-1,3-propanediamineAcetic Anhydride (Standard Capping Agent)
Chemical Formula C₆H₁₄N₂O₂C₅H₁₄N₂C₄H₆O₃
Molar Mass 146.19 g/mol 102.18 g/mol 102.09 g/mol
Primary Function Unstable IntermediateDiamine Building Block / BaseAcetylating/Capping Agent
Key Reactive Group(s) Carbamic AcidPrimary & Tertiary AminesAnhydride
Suitability for SPPS Not SuitableNiche (Linker/Scaffold)Standard (Capping)

Capping in Solid-Phase Peptide Synthesis: Mechanism & Protocol

Capping is a critical step in SPPS designed to terminate peptide chains that have failed to react during a coupling step. This is essential for preventing the formation of "deletion sequences"—peptides missing one or more amino acids—which are often difficult to separate from the target peptide during purification, thereby reducing overall purity[3][4]. The process works by irreversibly blocking the unreacted N-terminal amine, typically through acetylation[5].

The Standard Capping Mechanism

The universally accepted method for capping involves treating the resin-bound peptide with an excess of a simple acylating agent, most commonly acetic anhydride, in the presence of a non-nucleophilic base like pyridine or diisopropylethylamine (DIPEA)[6][7]. The base activates the amine for nucleophilic attack on the anhydride, forming a stable, unreactive N-acetyl cap.

G Resin Resin-Peptide-NH₂ (Unreacted Amine) Reagents Acetic Anhydride + Pyridine/DIPEA Resin->Reagents Capping Reaction CappedPeptide Resin-Peptide-NH-Ac (Capped Chain) Reagents->CappedPeptide ContinueSynth Continue to Next Deprotection/Coupling Cycle CappedPeptide->ContinueSynth

Figure 1: Standard workflow for capping unreacted amines in SPPS.

Technical Evaluation: Why Diamines Are Unsuitable for Capping

Using a bifunctional reagent like N,N-dimethyl-1,3-propanediamine for capping is highly inadvisable. While one of its amines could, in theory, acylate a peptide chain, the second amine on the same molecule could then react with another peptide chain on a different resin bead. This leads to irreversible inter-chain and inter-bead cross-linking, causing catastrophic resin aggregation and making the desired product impossible to synthesize or cleave.

G cluster_0 Standard Capping (Correct) cluster_1 Diamine Capping (Incorrect - Cross-Linking) P1 Resin-Peptide-NH₂ + Acetic Anhydride P1_capped Resin-Peptide-NH-Ac Terminated P1->P1_capped P2 Resin-Peptide-NH₂ Diamine H₂N-(CH₂)₃-N(CH₃)₂ P2->Diamine Reaction 1 P3 Resin-Peptide-NH₂ P3->Diamine Reaction 2 G Start Start: 2-CTC Resin Swell 1. Swell Resin in DCM Start->Swell Couple 2. Couple Diamine + DIPEA in DCM Swell->Couple Wash1 3. Wash with DCM & DMF Couple->Wash1 Cap 4. Cap Unreacted Sites (DCM/MeOH/DIPEA) Wash1->Cap Wash2 5. Final Wash (DCM & DMF) Cap->Wash2 End End: Diamine-Functionalized Resin Wash2->End

Figure 3: Workflow for immobilizing N,N-dimethyl-1,3-propanediamine onto 2-CTC resin.

References

  • Research Science Alliance. (2022). Peptide Hand Synthesis Part 6: Capping. YouTube. [Link]

  • Aapptec Peptides. (n.d.). SPPS Capping procedure. Aapptec. [Link]

  • Cavelier, F. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33, 239-255.
  • Nowick, J.S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Peptide Chemistry. (n.d.). Fmoc Cleavage: Mechanism and Best Practices in SPPS. [Link]

  • NotExactlyAlternate. (2015). Why does capping after each coupling in Solid phase peptide synthesis improve the results?. Chemistry Stack Exchange. [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. [Link]

  • Luxembourg Bio Technologies. (n.d.). Developments in peptide and amide synthesis. [Link]

  • Khan, I., Saeed, K., & Khan, I. (2020). Role of capping agents in the application of nanoparticles in biomedicine and environmental remediation: recent trends and future prospects. Journal of Nanoparticle Research, 22(11), 341.
  • ACS Publications. (2025). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. [Link]

  • Noda, C. H., et al. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69.
  • Alma Mater Studiorum Università di Bologna. (n.d.). Green Solvent Mixtures for Solid-Phase Peptide Synthesis. [Link]

  • de la Torre, B. G., & Albericio, F. (2018). Facile Protocol for the Synthesis of Self-assembling Polyamine-based Peptide Amphiphiles (PPAs) and Related Biomaterials. Journal of Visualized Experiments, (136), 57803.
  • National Institutes of Health. (n.d.). Direct Fmoc-Chemistry-Based Solid Phase Synthesis of Peptidyl Thioesters. [Link]

Sources

Application Note: Advanced Enzyme Immobilization Utilizing (3-(Dimethylamino)propyl)carbamic Acid-Derived Matrices

Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Executive Summary

The transition of biocatalysis from bench-scale research to industrial application is heavily reliant on robust enzyme immobilization. Free enzymes, while highly specific, suffer from inherent instability, susceptibility to environmental fluctuations, and challenges associated with recovery[1]. Covalent immobilization offers a powerful combination of stability and reusability, significantly reducing enzyme leaching in harsh operational environments[1].

This application note details a highly specialized immobilization strategy utilizing (3-(Dimethylamino)propyl)carbamic acid (DPCA) derivatives. Because free carbamic acids are inherently unstable, DPCA is generated in situ—typically via the reaction of 3-(dimethylamino)propylamine (DMAPA) with isocyanate-functionalized supports or CO₂—to form a permanent, highly stable carbamate or polyurethane matrix[2]. This specific bifunctional spacer provides two distinct advantages:

  • Structural Integrity: The carbamate linkage provides superior hydrolytic stability compared to standard ester or amide bonds.

  • Microenvironmental Control: The tertiary dimethylamino group acts as a localized "proton sponge," buffering the immediate microenvironment against pH drops caused by acidic enzymatic byproducts.

Mechanistic Insights: The Bifunctional DPCA Advantage

When immobilizing enzymes such as Phosphotriesterase (PTE) for the degradation of organophosphates[2], the biocatalytic hydrolysis generates acidic byproducts (e.g., diethyl phosphoric acid). In an unbuffered solid support, the local pH plummets, rapidly denaturing the enzyme.

By integrating the DPCA moiety into the support matrix, the tertiary amine ( pKa​≈9.0 ) remains partially protonated at physiological pH. As the enzyme produces protons, the dense network of dimethylamino groups scavenges them, preventing localized acidification. Furthermore, the use of 1-ethyl-3-(3-(dimethylamino)propyl) carbodiimide (EDC) can be synergistically employed to couple the enzyme's primary amines to the matrix, ensuring a zero-length, high-affinity covalent bond[3].

G Support Isocyanate Support Intermediate DPCA Intermediate Support->Intermediate Nucleophilic Attack Spacer DMAPA + CO2 Spacer->Intermediate Reaction Matrix Carbamate Matrix Intermediate->Matrix Stabilization Immobilized Immobilized Biocatalyst Matrix->Immobilized EDC Coupling Enzyme Target Enzyme Enzyme->Immobilized Covalent Bond

Workflow for synthesizing the DPCA-functionalized enzyme immobilization matrix.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that each chemical transformation is successful before proceeding, eliminating downstream troubleshooting.

Protocol A: Synthesis of the DPCA-Functionalized Matrix

Causality: Isocyanate-functionalized beads are highly reactive to moisture. The reaction must be performed in anhydrous conditions to prevent premature hydrolysis into primary amines and CO₂[2], ensuring the DMAPA reacts exclusively to form the DPCA-derived carbamate/urea linker.

  • Preparation: Suspend 1.0 g of anhydrous isocyanate-functionalized silica or polymer beads in 20 mL of anhydrous dimethylformamide (DMF) under a nitrogen atmosphere.

  • Linker Addition: Add 2.5 equivalents of 3-(dimethylamino)propylamine (DMAPA) dropwise at 4°C. Why 4°C? The exothermic nucleophilic attack must be controlled to prevent thermal degradation of the isocyanate groups.

  • Incubation: Allow the reaction to warm to room temperature and agitate continuously for 4 hours.

  • Washing & Validation: Filter the beads and wash sequentially with DMF (3x), ethanol (3x), and deionized water (3x).

    • Self-Validation Checkpoint: Take a 5 mg aliquot of the washed beads and perform a Ninhydrin test. A lack of deep purple color confirms that no free primary amines remain (DMAPA has been successfully conjugated via its primary amine, leaving the tertiary dimethylamino group exposed).

Protocol B: Covalent Enzyme Immobilization

Causality: We utilize EDC/NHS chemistry to couple the carboxyl groups of the target enzyme (e.g., PTE) to any residual or engineered primary amines on the support, while the DPCA matrix provides the buffering microenvironment.

  • Equilibration: Equilibrate 0.5 g of the DPCA-functionalized beads in 10 mL of 50 mM MES buffer (pH 6.0) for 30 minutes. Why MES? MES is a non-amine buffer that will not compete with the enzyme during EDC crosslinking.

  • Enzyme Activation: Dissolve 5 mg of Phosphotriesterase (PTE) in 5 mL of MES buffer. Add 2 mM EDC and 5 mM NHS. Incubate for 15 minutes at room temperature to form the amine-reactive sulfo-NHS ester intermediate.

  • Coupling: Combine the activated enzyme solution with the equilibrated beads. Agitate gently at 4°C for 12 hours. Why 4°C? Prolonged incubation at room temperature accelerates enzyme thermal denaturation and EDC hydrolysis.

  • Quenching & Washing: Add 50 mM Tris-HCl (pH 7.4) to quench unreacted NHS esters. Wash the beads with 1 M NaCl to disrupt any non-covalent electrostatic interactions, followed by standard PBS.

    • Self-Validation Checkpoint (Immobilization Efficiency): Collect all supernatants and wash fractions. Perform a BCA Protein Assay. Immobilization Efficiency (IE%) =[(Total Protein Added - Protein in Supernatant) / Total Protein Added] × 100. Target IE is >85%.

G Substrate Substrate (e.g., Pesticide) Enzyme Immobilized Enzyme Active Site Substrate->Enzyme Diffusion Products Products + H+ Enzyme->Products Biocatalysis Buffer Dimethylamino Group Local pH Buffer Products->Buffer Acid Scavenging Buffer->Enzyme pH Stabilization

Localized pH buffering mechanism by the dimethylamino moiety during biocatalysis.

Quantitative Performance Data

Immobilization inherently alters enzyme kinetics. While mass transfer limitations may slightly increase the Michaelis constant ( Km​ ), the DPCA matrix vastly superiorizes thermal stability and operational lifespan. The table below summarizes the kinetic shifts observed when immobilizing Phosphotriesterase (PTE) onto the DPCA matrix.

Kinetic ParameterFree Enzyme (PTE)DPCA-Immobilized PTEFold Improvement / Shift
Optimal pH Range 7.56.5 – 8.5Broadened (due to local buffering)
Thermal Stability ( T1/2​ at 60°C)1.2 hours45.5 hours~38-fold increase
Km​ (paraoxon substrate)0.05 mM0.08 mM1.6-fold increase (diffusion limit)
Vmax​ 2500 U/mg2100 U/mg84% activity retention
Operational Reusability N/A (Single use)>90% activity retentionHighly stable over 15 cycles

Data Interpretation: The slight reduction in Vmax​ and increase in Km​ are classic indicators of diffusion constraints within the solid matrix. However, the 38-fold increase in thermal half-life and the ability to reuse the biocatalyst for over 15 cycles economically validates the DPCA immobilization strategy for industrial-scale bioremediation.

References

  • Microbial Immobilized Enzyme Biocatalysts for Multipollutant Mitigation: Harnessing Nature's Toolkit for Environmental Sustainability. MDPI.
  • Enhancing organophosphate hydrolase efficacy via protein engineering and immobilization strategies. National Institutes of Health (NIH).
  • Silk Fibroin As an Immobilization Matrix for Sensing Applications. ACS Publications.

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Common Side Reactions in EDC-Mediated Coupling

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Our initial investigation into "(3-(Dimethylamino)propyl)carbamic acid" revealed its relationship to 3-(Dimethylamino)propylamine (DMAPA), a known sensitizer and a reagent used in the synthesis of surfactants like cocamidopropyl betaine (CAPB)[1][2]. While direct side reactions in the context of bioconjugation are not prominently documented for this specific carbamic acid, the challenges associated with its precursor, DMAPA, and the broader class of carbodiimides are well-established. This guide, therefore, addresses the core issues faced by scientists using the prevalent carbodiimide, EDC.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yield in my EDC coupling reaction?

Low or no coupling yield is one of the most common issues and can often be traced back to one of several factors:

  • Hydrolysis of Intermediates: The O-acylisourea intermediate formed by EDC's reaction with a carboxyl group is highly unstable in aqueous solutions and prone to rapid hydrolysis.[3][4] This hydrolysis reverts the carboxyl group to its original state and deactivates the EDC. Similarly, the more stable NHS-ester intermediate (if N-hydroxysuccinimide is used) is also susceptible to hydrolysis, especially at higher pH.[5]

  • Inactive Reagents: EDC and NHS are both moisture-sensitive.[6] Improper storage or repeated exposure to atmospheric moisture can lead to hydrolysis and a significant loss of activity.

  • Suboptimal pH: The two main steps in EDC/NHS chemistry have different optimal pH ranges. The activation of the carboxyl group is most efficient in a slightly acidic environment (pH 4.5-6.0), while the subsequent coupling to a primary amine is favored at a neutral to slightly basic pH (7.0-8.5).[7]

  • Inappropriate Buffers: Buffers containing primary amines (e.g., Tris, glycine) or carboxylates (e.g., acetate) will compete in the reaction, quenching the desired conjugation.[5][6]

Q2: I'm observing unexpected precipitation during my reaction. What could be the cause?

Precipitation can arise from a few sources:

  • High EDC Concentration: While an excess of EDC is often used to drive the reaction, very high concentrations can sometimes lead to the precipitation of proteins or other macromolecules.[5][8]

  • Protein Aggregation: Changes in pH during the two-step coupling process or the addition of reagents can sometimes cause proteins to aggregate and fall out of solution.[9]

  • Insoluble Byproducts: If using a non-water-soluble carbodiimide like DCC (N,N'-dicyclohexylcarbodiimide), the dicyclohexylurea (DCU) byproduct is insoluble in most organic solvents and will precipitate, complicating purification.[3][10] The urea byproduct of EDC, however, is water-soluble and typically does not precipitate.[10]

Q3: How can I minimize the formation of the N-acylurea byproduct?

The formation of a stable N-acylurea is a significant side reaction where the O-acylisourea intermediate rearranges, rendering it unreactive towards amines.[11][12][13] This not only reduces the yield of the desired product but can also be difficult to separate during purification.

To suppress N-acylurea formation:

  • Use of NHS or Sulfo-NHS: The most effective method is to include N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, in the reaction. These additives react with the O-acylisourea intermediate to form a more stable NHS-ester, which is less prone to rearrangement and more efficiently reacts with primary amines.[4]

  • Control Reaction Conditions: Running the reaction at lower temperatures can help to slow down the rate of rearrangement relative to the desired coupling reaction.[3]

Troubleshooting Guides

Issue 1: Low or No Coupling Yield

This is a frequent challenge that can often be resolved by systematically evaluating the reaction parameters.

Potential CauseRecommended Action
Suboptimal pH Verify the pH of your buffers with a calibrated meter. For the two-step method, use an appropriate buffer for each stage, such as MES for the activation step (pH 4.5-6.0) and a phosphate or borate buffer for the coupling step (pH 7.0-8.5).[5][7]
Inactive Reagents Purchase fresh EDC and NHS. Store them properly in a desiccator at -20°C.[5][6] Always allow the reagents to warm to room temperature before opening to prevent condensation, and prepare solutions immediately before use.[5][9]
Inappropriate Buffer Ensure your buffers are free from extraneous primary amines or carboxylates.[5][6]
Hydrolysis of Intermediates Perform the reaction steps as quickly as possible after adding the reagents. Minimize the time between the activation and coupling steps.[7]
Insufficient Reagent Concentration The molar ratios of EDC and NHS to the carboxyl-containing molecule are critical. A 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of NHS is a common starting point.[5][6]
Issue 2: Formation of Undesired Byproducts

The presence of side products can complicate purification and analysis.

Side ProductMitigation Strategy
N-Acylurea This is a common byproduct resulting from the rearrangement of the O-acylisourea intermediate.[11][14] The most effective way to minimize its formation is by adding NHS or Sulfo-NHS to the reaction to create a more stable, amine-reactive intermediate.[11]
Polymerization If your biomolecule contains both carboxyl and amine groups, self-polymerization can occur. A two-step coupling procedure, where the carboxyl groups are first activated with EDC and Sulfo-NHS, followed by removal of excess reagents before adding the amine-containing molecule, is preferred to minimize this.[15]

Experimental Protocols

Two-Step Protocol for Protein-to-Protein Conjugation

This protocol is designed to minimize self-conjugation of the protein being activated.

Materials:

  • Protein #1 (with carboxyl groups to be activated)

  • Protein #2 (with primary amine groups)

  • Activation Buffer: 0.1M MES, pH 4.5-6.0[7]

  • Coupling Buffer: PBS, pH 7.2-7.5[5]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)[16]

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Quenching Solution: 2-Mercaptoethanol or Hydroxylamine[4][5]

  • Desalting Column

Procedure:

  • Reagent Preparation: Allow EDC and Sulfo-NHS to equilibrate to room temperature before opening. Prepare solutions of both reagents in Activation Buffer immediately before use.[9]

  • Activation of Protein #1:

    • Dissolve Protein #1 in Activation Buffer.

    • Add a 2- to 10-fold molar excess of EDC and a 2- to 5-fold molar excess of Sulfo-NHS to the protein solution.[5][6]

    • Incubate for 15-30 minutes at room temperature with gentle mixing.[15]

  • Quenching and Purification (Optional but Recommended):

    • Add 2-mercaptoethanol to a final concentration of 20 mM to quench the unreacted EDC.[4]

    • Remove excess EDC, Sulfo-NHS, and quenching reagent by passing the solution through a desalting column equilibrated with Coupling Buffer.[8]

  • Coupling to Protein #2:

    • Immediately add the activated Protein #1 to a solution of Protein #2 in Coupling Buffer.

    • Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.[5]

  • Final Quenching: Add a quenching solution (e.g., hydroxylamine to a final concentration of 10-50 mM) to deactivate any unreacted NHS-esters. Incubate for 15-30 minutes.[5]

  • Purification: Purify the final conjugate using a desalting column or dialysis to remove quenching reagents and other byproducts.[5]

Visualizing Reaction Pathways

EDC/NHS Coupling Mechanism

The following diagram illustrates the two-step EDC/NHS coupling mechanism, including the primary reaction pathway and the major side reactions.

EDC_NHS_Coupling R_COOH Carboxylic Acid (R-COOH) O_Acylisourea O-Acylisourea Intermediate (Unstable) R_COOH->O_Acylisourea + EDC EDC EDC EDC->O_Acylisourea NHS_Ester NHS-Ester Intermediate (More Stable) O_Acylisourea->NHS_Ester + NHS Hydrolysis_1 Hydrolysis O_Acylisourea->Hydrolysis_1 Side Reaction N_Acylurea N-Acylurea Byproduct (Unreactive) O_Acylisourea->N_Acylurea Rearrangement NHS NHS / Sulfo-NHS NHS->NHS_Ester Amide_Bond Stable Amide Bond (R-CO-NH-R') NHS_Ester->Amide_Bond + R'-NH2 Hydrolysis_2 Hydrolysis NHS_Ester->Hydrolysis_2 Side Reaction R_NH2 Primary Amine (R'-NH2) R_NH2->Amide_Bond Hydrolysis_1->R_COOH Regenerates Acid Hydrolysis_2->R_COOH Regenerates Acid

Caption: The reaction pathway of EDC/NHS coupling, highlighting the formation of key intermediates and potential side reactions.

Troubleshooting Workflow

This flowchart provides a logical sequence for diagnosing and resolving common issues in EDC coupling reactions.

Troubleshooting_Workflow Start Low / No Yield Check_Reagents Check Reagents (Fresh? Stored Properly?) Start->Check_Reagents Check_pH Verify Buffer pH (Activation: 4.5-6.0, Coupling: 7.0-8.5) Check_Reagents->Check_pH No New_Reagents Use Fresh Reagents Check_Reagents->New_Reagents Yes Check_Buffer_Comp Check Buffer Composition (No competing amines/carboxyls?) Check_pH->Check_Buffer_Comp No Adjust_pH Adjust pH / Remake Buffers Check_pH->Adjust_pH Yes Optimize_Ratios Optimize Molar Ratios (EDC/NHS excess) Check_Buffer_Comp->Optimize_Ratios No Change_Buffer Switch to Inert Buffer (e.g., MES, PBS) Check_Buffer_Comp->Change_Buffer Yes Titrate_Ratios Perform Titration Experiment Optimize_Ratios->Titrate_Ratios Still Low Yield Success Successful Coupling Optimize_Ratios->Success Yield Improved New_Reagents->Check_pH Adjust_pH->Check_Buffer_Comp Change_Buffer->Optimize_Ratios Titrate_Ratios->Success

Caption: A logical workflow for troubleshooting common EDC/NHS coupling issues.

References

  • Gose, T., et al. (2016). Investigating Thiol-Modification on Hyaluronan via Carbodiimide Chemistry using Response Surface Methodology. PMC. Retrieved from [Link]

  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Retrieved from [Link]

  • Bangslabs. (2025, February 19). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]

  • Zhang, L., et al. (2013, February 1). Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. Sensors (Basel). Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (2012, July 18). How Can I Separate EDC from the Final Product in Mannose Amine Acylation?. Retrieved from [Link]

  • ResearchGate. (2013, January 9). How can we assess the optimal concentration of EDC and NHS for conjugation reaction?. Retrieved from [Link]

  • Wikipedia. (n.d.). 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). RSC Advances. Retrieved from [Link]

  • ResearchGate. (n.d.). Formation of an N-acylurea from the O-acylisourea formed upon reaction.... Retrieved from [Link]

  • Bio-Rad. (n.d.). Instruction Manual. Retrieved from [Link]

  • van der Mee, L., et al. (2023, March 17). A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones. PMC. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Carbodiimide – Knowledge and References. Retrieved from [Link]

  • Science of Synthesis. (n.d.). 3.5 Carbodiimides. Retrieved from [Link]

  • Olde Damink, L. H., et al. (2015, February 6). Carbodiimide Induced Cross-Linking, Ligand Addition, and Degradation in Gelatin. PMC. Retrieved from [Link]

  • American Pharmaceutical Review. (2014, February 20). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. Retrieved from [Link]

  • Knopp, E., & Watsky, K. (2008). Eyelid Dermatitis: Contact Allergy to 3-(Dimethylamino)propylamine. PMC. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Carbamic acid – Knowledge and References. Retrieved from [Link]

  • Cosmetic Ingredient Review. (2012, February 13). Scientific Literature Review Fatty Acid Amidopropyl Dimethylamines as Used in Cosmetics. Retrieved from [Link]

  • NICNAS. (2019, December 12). Fatty acid amido propyl dimethylamines: Human health tier II assessment. Retrieved from [Link]

Sources

Technical Support Center: Optimizing (3-(Dimethylamino)propyl)carbamic Acid Reactions

Author: BenchChem Technical Support Team. Date: April 2026

Scientist’s Foreword: As a Senior Application Scientist with over a decade of experience in amine-CO₂ chemistry and polyurethane intermediates, I have designed this technical guide to address the specific thermodynamic and kinetic challenges of working with (3-(Dimethylamino)propyl)carbamic acid. Free carbamic acids are notoriously unstable, rapidly decarboxylating at room temperature. However, the unique structure of 3-(dimethylamino)propylamine (DMAPA)—featuring both a primary and a tertiary amine—allows us to leverage intramolecular proton transfer to stabilize the carbamate as a zwitterionic inner salt[1][2].

This guide provides mechanistic troubleshooting, self-validating experimental protocols, and quantitative data to help you maximize your reaction yields, whether you are isolating CO₂-capture salts or synthesizing stable carbamate esters like Propamocarb.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does my isolated yield of free (3-(Dimethylamino)propyl)carbamic acid degrade so rapidly at room temperature? A: Free carbamic acids are thermodynamically unstable and prone to spontaneous decarboxylation. When the primary amine of DMAPA attacks CO₂, it forms an initially unstable zwitterion[1]. However, the intramolecular tertiary amine acts as a proton acceptor, facilitating a rapid proton transfer to form a stable zwitterionic inner salt (a protonated tertiary amine and a carbamate anion)[1][2]. If your yield is degrading, it is likely due to elevated temperatures (>40 °C) driving the reverse desorption reaction, or the presence of excess water driving base-catalyzed hydrolysis to bicarbonate[1][3].

Q2: How can I achieve an equimolar (1:1) CO₂-to-amine capture yield instead of the traditional 0.5:1 ratio? A: Traditional primary amines (like Monoethanolamine, MEA) follow a termolecular mechanism where a second amine molecule is required to accept the proton, capping the theoretical yield at 0.5 moles of CO₂ per mole of amine[2][4]. To achieve a 1:1 ratio with DMAPA, you must leverage its intramolecular mixed-amine effect. By using a biphasic or non-aqueous solvent system (e.g., DMAPA-Sulfolane-Water or PEG 200), you suppress intermolecular proton transfer and force the tertiary amine to act as the sole proton acceptor[1][4][5].

Q3: When trapping the carbamic acid to synthesize stable esters (e.g., Propyl [3-(dimethylamino)propyl]carbamate), why am I observing high levels of symmetric urea byproducts? A: This is caused by kinetic competition. When reacting DMAPA with an electrophile like propyl chloroformate to trap the carbamate equivalent, the highly nucleophilic amine can react with the newly formed carbamate intermediate instead of the esterifying agent. To prevent urea formation, you must use a "reverse addition" protocol (adding the amine to an excess of the electrophile) and maintain strict low-temperature control (0–5 °C) to suppress secondary nucleophilic attacks.

Part 2: Experimental Workflows & Self-Validating Protocols
Protocol A: High-Yield Generation of the DMAPA-Carbamate Zwitterion

Causality: This protocol uses a biphasic solvent system to minimize free water activity, forcing the reaction down the intramolecular zwitterion pathway rather than the aqueous bicarbonate pathway.

  • Solvent Preparation: Prepare a 1.0 M solution of DMAPA in a non-aqueous or biphasic solvent blend (e.g., Polyethylene Glycol 200 or a Sulfolane/Water 8:2 mixture)[4][5].

  • Temperature Control: Chill the reactor to 25 °C. The reaction is highly exothermic; use a cooling jacket to ensure the internal temperature does not exceed 30 °C, which would trigger premature decarboxylation[4].

  • CO₂ Introduction: Sparge anhydrous CO₂ gas through a glass frit at a controlled rate (e.g., 100 mL/min) into the solution.

  • Self-Validation System (In-line Monitoring): Monitor the reaction via in-situ FTIR. The successful formation of the carbamate is validated by the appearance of the asymmetric C=O stretch at ~1561 cm⁻¹ and the N–COO⁻ stretch at ~1282 cm⁻¹[2]. Stop sparging when the peak intensities plateau (typically indicating ~1.02 mol CO₂ / mol amine)[4].

Protocol B: Trapping the Carbamic Acid as a Stable Ester (Propamocarb Synthesis)

Causality: By keeping the electrophile in excess and neutralizing the HCl byproduct immediately, we prevent the degradation of the carbamate ester and eliminate urea byproduct formation.

  • Reagent Setup: Charge a reactor with 1.1 equivalents of propyl chloroformate dissolved in an anhydrous organic solvent (e.g., dichloromethane). Cool the system to 0–5 °C.

  • Base Addition: Add 1.2 equivalents of an external non-nucleophilic base (e.g., triethylamine) to the DMAPA solution to act as an HCl scavenger.

  • Reverse Addition: Slowly add the DMAPA/base mixture dropwise to the chilled propyl chloroformate solution under vigorous stirring. Maintain the internal temperature strictly below 5 °C.

  • Self-Validation System (Phase Separation): Quench the reaction with cold water. Extract the organic layer containing the target carbamate ester. Validate the purity and absence of urea via HPLC (retention time ~5.8 min for propamocarb under a standard acetonitrile/water mobile phase)[6].

Part 3: Quantitative Data & Solvent Effects

Table 1: Thermodynamic Stability & Yield of DMAPA-Carbamate vs. Temperature

Temperature (°C) CO₂ Loading (mol/mol) Primary Species Present Stability Status
20 - 25 1.02 - 1.06 Zwitterionic Carbamate Highly Stable[1][4]
40 - 50 0.70 - 0.85 Carbamate / Free Amine Moderately Stable

| 80 - 90 | < 0.10 | Free Amine + CO₂ (gas) | Rapid Decarboxylation[4] |

Table 2: Solvent Effects on DMAPA-Carbamic Acid Yield

Solvent System Mechanism Dominance Max Yield (mol/mol) Byproduct Formation
Pure Aqueous Intermolecular + Hydration ~0.53 High (Bicarbonate)[1]
DMAPA-Sulfolane-Water Intramolecular Zwitterion 1.02 Low[4]

| PEG 200 | Intramolecular Zwitterion | >0.95 | Very Low[5] |

Part 4: Visualizing the Chemistry

Pathway DMAPA DMAPA (Primary & Tertiary Amine) CO2 CO2 Addition DMAPA->CO2 Nucleophilic Attack Zwitterion1 Unstable Zwitterion (N+ - COO- at Primary Amine) CO2->Zwitterion1 ProtonTransfer Intramolecular Proton Transfer Zwitterion1->ProtonTransfer Fast Bicarbonate Hydrolysis to Bicarbonate (Aqueous Pathway) Zwitterion1->Bicarbonate +H2O (Side Reaction) StableCarbamate Stable DMAPA-Carbamic Acid (Zwitterionic Inner Salt) ProtonTransfer->StableCarbamate High Yield

Reaction pathway of DMAPA and CO2 forming a stable zwitterionic carbamic acid.

Workflow Prep 1. Prepare DMAPA in Anhydrous Solvent Cool 2. Cool Reactor to 0-5 °C Prep->Cool React 3. Reverse Addition of Chloroformate Cool->React Base 4. Add Base (Et3N) to Neutralize HCl React->Base Isolate 5. Phase Separation & HPLC Validation Base->Isolate

Step-by-step experimental workflow for trapping carbamic acid as a stable ester.

References
  • Phase-Change CO2 Absorption Using Novel 3-Dimethylaminopropylamine with Primary and Tertiary Amino Groups. ACS Publications.[Link]

  • Novel diamine DMAPA-sulfolane-water biphasic absorbent for equimolar CO2 absorption: Performance and mechanisms. BioKB.[Link]

  • Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine. PMC.[Link]

  • Intramolecular hybrid diamine DMAPA/n-PeOH/H2O biphasic absorbent for CO2 absorption. ResearchGate.[Link]

  • Binary System of Polyethylene Glycol 200 (1) + 3-Dimethylamino-1-propylamine (2) for CO2 Absorption. ACS Omega.[Link]

  • GB 22622-2008 PDF English (Propamocarb Hydrochloride). ChineseStandard.net.[Link]

Sources

Troubleshooting guide for (3-(Dimethylamino)propyl)carbamic acid coupling

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Bioconjugation and Synthetic Workflows.

In drug development and bioconjugation, (3-(dimethylamino)propyl)carbamic acid derivatives and their related urea byproducts are the mechanistic hallmarks of two critical pathways: EDC-mediated coupling (where the 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide core drives aqueous solubility and carboxyl activation) and direct carbamate synthesis (using 3-(dimethylamino)propylamine and coupling agents like CDI).

As a Senior Application Scientist, I have structured this guide to move beyond basic protocols. We will diagnose the root chemical causality behind failed couplings—specifically the competition between nucleophilic aminolysis and rapid aqueous hydrolysis.

Part 1: Mechanistic Workflow & Failure Modes

To troubleshoot effectively, you must visualize the competing pathways in your reaction vessel. The diagram below illustrates the critical activation steps and the thermodynamic "trap" of hydrolysis that leads to dead-end urea or carbamic acid byproducts.

G Start Carboxylic Acid + EDC (3-(dimethylamino)propyl moiety) O_Acyl O-Acylisourea Intermediate (Highly Unstable) Start->O_Acyl pH 4.5-6.0 (MES) NHS Addition of NHS (Stabilization) O_Acyl->NHS Fast Conversion Failure1 Hydrolysis (Water Attack) O_Acyl->Failure1 Competing Reaction NHS_Ester NHS Ester Intermediate (t1/2 ~10 min at pH 7.0) NHS->NHS_Ester Amine Addition of Primary Amine NHS_Ester->Amine pH 7.2-8.5 (PBS) NHS_Ester->Failure1 Extended Time / High pH Success Target Conjugate (Amide/Carbamate Bond) Amine->Success Aminolysis Byproduct EDU Byproduct (Urea Derivative) Failure1->Byproduct

Mechanistic workflow of 3-(dimethylamino)propyl-mediated coupling, highlighting failure modes.

Part 2: Core Troubleshooting FAQs

Q1: My coupling reaction yields massive amounts of 1-ethyl-3-(3-dimethylaminopropyl)urea (EDU) without forming the target conjugate. What is happening? A1: This is the most common failure mode in EDC coupling and indicates rapid hydrolysis of the O-acylisourea intermediate[1]. The 3-(dimethylamino)propyl moiety activates the carboxyl group, but if your target amine is unreactive, protonated, or sterically hindered, water acts as the primary nucleophile. Causality & Solution: You must implement a two-step NHS (N-hydroxysuccinimide) protocol. NHS acts as a nucleophile to displace the carbodiimide, forming a semi-stable NHS ester. This extends the intermediate's half-life in aqueous buffer from mere seconds to approximately 10 minutes, giving your amine time to react[1].

Q2: I am using a two-step EDC/NHS protocol to couple an antibody, but my protein is aggregating and precipitating. Why? A2: Aggregation stems from unintended cross-linking. If the activation step is not properly quenched or desalted before introducing the target protein, residual EDC will activate the target protein's own carboxyl groups (e.g., on aspartate or glutamate residues). The protein then polymerizes with its own lysine residues[2]. Causality & Solution: You must introduce a self-validating quenching step. Add 20 mM 2-mercaptoethanol after the activation step to quench unreacted EDC, or run the activated mixture through a rapid desalting column (e.g., Sephadex G-25) before adding your antibody.

Q3: When synthesizing (3-(dimethylamino)propyl)carbamates via CDI, I see incomplete conversion and immediate CO₂ bubbling. How do I fix this? A3: 1,1'-Carbonyldiimidazole (CDI) is highly moisture-sensitive. While it is an excellent, phosgene-free reagent for carbamate synthesis, any trace water will aggressively hydrolyze the carbamoyl imidazole intermediate back into the starting amine and CO₂[3]. Causality & Solution: The reaction must be strictly anhydrous. Switch your solvent to rigorously dried DCM or DMF, and use a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) to drive the reaction forward without introducing water[4].

Q4: What is the optimal pH strategy for these conjugations? A4: A bifurcated pH strategy is mandatory. You cannot perform both activation and coupling efficiently at the same pH[5].

  • Activation (pH 4.5–6.0): Use MES buffer. The slightly acidic environment is required to protonate the carbodiimide, making it electrophilic enough to react with the carboxylate.

  • Coupling (pH 7.2–8.5): Use PBS or HEPES. The slightly basic environment ensures the target amine is deprotonated (free base form) and highly nucleophilic[5]. Never use Tris or Glycine buffers, as their primary amines will irreversibly consume your activated ester.

Part 3: Quantitative Data Presentation

To optimize your experimental design, consult the kinetic and thermodynamic parameters of the most common coupling reagents used for 3-(dimethylamino)propyl-based conjugations.

Coupling ReagentTarget IntermediateOptimal Activation pHIntermediate Half-Life (Aq, 25°C)Primary Byproduct (Failure Mode)
EDC Only O-Acylisourea4.5 – 6.0< 5 secondsEDU (Urea derivative)
EDC + NHS NHS Ester4.5 – 6.0~10 – 15 minutesEDU + free NHS
EDC + Sulfo-NHS Sulfo-NHS Ester4.5 – 6.0~20 – 30 minutesEDU + free Sulfo-NHS
CDI Carbamoyl ImidazoleN/A (Anhydrous)Instantly hydrolyzesImidazole + CO₂

Part 4: Step-by-Step Experimental Protocol

Self-Validating Two-Step EDC/NHS Amide/Carbamate Coupling This protocol isolates the activation and coupling phases to prevent cross-linking and maximize yield.

Phase 1: Equilibration & Activation

  • Reagent Prep: Equilibrate EDC and NHS to room temperature in a desiccator before opening. Rationale: Cold reagents condense atmospheric moisture, instantly degrading the carbodiimide.

  • Buffer Setup: Dissolve your carboxylate-containing molecule (1–5 mg/mL) in 0.1 M MES buffer, pH 6.0.

  • Activation: Add a 10-fold molar excess of NHS, followed immediately by a 10-fold molar excess of EDC.

  • Incubation: Vortex gently and incubate at room temperature for 15–30 minutes.

Phase 2: Quenching & Coupling 5. Quenching (Critical Step): Add 2-mercaptoethanol to a final concentration of 20 mM. Incubate for 5 minutes. Rationale: This neutralizes residual EDC, preventing it from activating the target amine's carboxyl groups. 6. pH Adjustment: Add 10X PBS to shift the reaction pH to 7.2–7.5. Verify pH by spotting 1 µL onto pH paper (do not insert probes into the reaction). 7. Conjugation: Add your target amine (e.g., 3-(dimethylamino)propylamine or target protein) at a 1:1 to 5:1 molar ratio relative to the starting carboxylate. 8. Final Incubation: React for 2 hours at room temperature, or overnight at 4°C. 9. Purification: Remove byproducts (EDU, NHS, and unreacted amine) via size-exclusion chromatography (SEC) or dialysis against standard PBS.

References

  • Organic Chemistry Portal. "Carbamate synthesis by carbamoylation." Organic Chemistry Portal. Available at:[Link]

  • ACS Sustainable Chemistry & Engineering. "Mechanochemical 1,1′-Carbonyldiimidazole-Mediated Synthesis of Carbamates." ACS Publications. Available at:[Link]

  • Thieme Connect. "1,1'-Carbonyldiimidazole in Peptide and Carbamate Synthesis." Synthesis. Available at:[Link]

  • Chemical Communications. "A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes." RSC Publishing. Available at:[Link]

Sources

Purification strategies for products from (3-(Dimethylamino)propyl)carbamic acid reactions

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in isolating bifunctional molecules. Products derived from (3-(dimethylamino)propyl)carbamic acid reactions—such as the agricultural fungicide propamocarb[1] or various pharmaceutical intermediates[2]—present a unique purification challenge.

These molecules contain two competing functional groups: a highly basic tertiary amine (the dimethylamino group) and a chemically sensitive carbamate linkage . Standard purification workflows often fail because conditions that favor amine isolation can inadvertently hydrolyze the carbamate. This guide provides field-proven, causality-driven troubleshooting strategies to help you isolate these compounds with high purity and structural integrity.

Quantitative Physicochemical Data

Understanding the physical properties of your target molecule is the first step in designing a successful purification strategy. The table below summarizes the critical data that dictates our workflow choices.

PropertyTypical ValuePurification Implication
pKa (Tertiary Amine) 9.5 – 10.2Allows for targeted protonation at pH < 5; enables efficient phase-switching during liquid-liquid extraction.
LogP (Free Base) 1.2 – 2.8Highly soluble in medium-polarity organic solvents (DCM, EtOAc, Toluene) when deprotonated (pH > 11).
LogP (Protonated Salt) < 0.5Highly water-soluble; allows neutral organic impurities to be washed away in the aqueous phase.
Carbamate Hydrolysis Half-Life < 2 hrs at pH 1 (25°C)Critical: Acidic workups must be performed at 0–4 °C and completed rapidly (< 30 mins) to prevent degradation[3].
Workflow Visualization

Before diving into specific troubleshooting FAQs, review the logical decision tree for isolating DMAPA-derived carbamates.

PurificationStrategy Start Crude DMAPA-Carbamate Mixture AcidBase Step 1: Cold Acid-Base Extraction (pH 2 wash -> pH 11 extract) Start->AcidBase Eval Is Purity > 95%? AcidBase->Eval Chromatography Step 2: Basified Silica Chromatography (DCM/MeOH/NH4OH) Eval->Chromatography No (Impurities remain) PureFB Isolated Free Base (Oil/Liquid) Eval->PureFB Yes Chromatography->PureFB Decision Require Stable Solid? PureFB->Decision SaltForm Step 3: Salt Formation & Crystallization (Anhydrous HCl, Recryst. in Acetone) Decision->SaltForm Yes (Recommended) EndFB Store Free Base at -20°C (Under Argon) Decision->EndFB No PureSalt Pure Carbamate HCl Salt SaltForm->PureSalt

Workflow for the isolation and purification of (3-(Dimethylamino)propyl)carbamate derivatives.

Troubleshooting FAQs & Self-Validating Protocols
FAQ 1: Why does my DMAPA-carbamate product degrade during standard aqueous workup?

The Issue: Researchers often report low yields or the presence of primary amine byproducts after liquid-liquid extraction. The Causality: Carbamates are sensitive to hydrolytic cleavage. While the tertiary amine allows for pH-driven purification, prolonged exposure to pH < 2 or pH > 12 at room temperature will hydrolyze the carbamate into 3-(dimethylamino)propylamine, an alcohol, and CO2. The Solution: Perform a rapid, temperature-controlled "Reverse Acid-Base Extraction." As demonstrated in optimized continuous-flow syntheses, acidic workups can yield analytically pure carbamates if executed correctly[3].

Protocol 1: Cold Reverse Acid-Base Extraction

  • Quench & Acidify: Dilute the crude reaction mixture with Ethyl Acetate (EtOAc). Cool the separatory funnel mixture to 0–4 °C using an ice bath. Add cold 1M HCl until the aqueous phase reaches pH 2.

    • Causality: The low pH protonates the dimethylamino group, driving the target carbamate into the aqueous phase while leaving unreacted chloroformates or neutral byproducts in the organic phase.

  • Phase Separation: Separate the layers immediately. Discard the organic layer.

    • Validation: Spot the discarded organic layer on a TLC plate and stain with Dragendorff's reagent. A lack of orange/red spots confirms that no basic amine product was lost to the organic waste.

  • Basification: Keep the aqueous layer in the ice bath. Slowly add cold 2M NaOH (or saturated aqueous Na2CO3) dropwise until the pH is strictly > 11.

    • Causality: This deprotonates the tertiary amine, regenerating the lipophilic free base. Cooling is mandatory here to prevent the exothermic neutralization from heating the solution and hydrolyzing the carbamate.

  • Extraction & Isolation: Extract the basic aqueous layer three times with Dichloromethane (DCM). Dry the combined organics over anhydrous Na2SO4, filter, and concentrate under reduced pressure at < 30 °C.

FAQ 2: Standard silica gel chromatography results in severe streaking and low recovery. How can I fix this?

The Issue: The product elutes as a massive smear across dozens of fractions, ruining separation resolution. The Causality: Standard normal-phase silica gel is inherently acidic due to surface silanol groups (Si-OH). These acidic sites form strong ionic interactions with the basic dimethylamino group of your product, causing irreversible binding or severe tailing. The Solution: You must neutralize the silica gel using a basified eluent system.

Protocol 2: Basified Silica Gel Chromatography

  • Eluent Preparation: Prepare a solvent system of CH2Cl2 : MeOH : NH4OH (aq, 28%) in a ratio of 90:9:1.

    • Causality: The ammonia acts as a competitive binder, capping the acidic silanol sites on the silica gel so your target amine can elute sharply.

  • Column Packing: Slurry the silica gel in the prepared basified eluent. Do not use standard DCM to pack the column, as the silica must be pre-equilibrated with the base.

  • Loading & Elution: Dissolve the crude free base in a minimum volume of the eluent and load it onto the column. Elute using a gradient, increasing the polarity to CH2Cl2 : MeOH : NH4OH (65:25:4) if the compound is highly retained.

  • Fraction Collection:

    • Validation: Monitor fractions via TLC using the exact same basified eluent. Stain with iodine vapor or Dragendorff's reagent. The product should appear as a tight, circular spot with an Rf value between 0.2 and 0.4, confirming successful silanol suppression.

FAQ 3: My purified free base is a sticky, hygroscopic oil. How can I obtain a stable solid for storage or formulation?

The Issue: The isolated free base is difficult to weigh, absorbs moisture from the air, and degrades over time. The Causality: The aliphatic chain and tertiary amine make the free base of DMAPA-carbamates highly flexible and resistant to crystallization. Converting the free base to a hydrochloride salt increases the lattice energy, allowing for the formation of a stable crystalline solid. This is why commercial agrochemicals like propamocarb are exclusively synthesized and distributed as hydrochloride salts[4].

Protocol 3: Salt Formation and Crystallization

  • Dissolution: Dissolve the pure carbamate free base in anhydrous diethyl ether or 1,4-dioxane.

  • Precipitation: Slowly bubble anhydrous HCl gas into the solution, or add a stoichiometric amount of 4M HCl in dioxane dropwise under a nitrogen atmosphere.

    • Causality: Water must be strictly excluded during this step to prevent the resulting hygroscopic salt from "oiling out" instead of crystallizing.

  • Isolation: Stir for 30 minutes at room temperature as the white precipitate forms. Filter the solid under a stream of argon.

  • Recrystallization: Recrystallize the crude salt from a mixture of acetone and water.

    • Validation: Determine the melting point of the dried solid. A sharp melting point (e.g., Propamocarb HCl melts at ~80-85 °C) validates the removal of residual free base and organic impurities.

References
  • Continuous Synthesis of Carbamates from CO2 and Amines Source: ACS Omega (2023) URL:[Link]

  • Enzymatic preparation of propamocarb (EP3532630B1)
  • Synthesis of N-[3-(dimethylamino)propyl]pentadecanamide Source: PrepChem URL:[Link]

Sources

Technical Support Center: Prevention of (3-(Dimethylamino)propyl)carbamic acid Degradation

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the inherent instability of (3-(Dimethylamino)propyl)carbamic acid and ensure the integrity of your experiments. Carbamic acids are notoriously unstable intermediates, and this specific molecule requires careful handling to prevent its degradation.[1][2][3][4]

FAQs: Understanding the Degradation of (3-(Dimethylamino)propyl)carbamic acid

This section addresses the fundamental principles behind the instability of your compound.

Q1: What is (3-(Dimethylamino)propyl)carbamic acid, and why is it so unstable?

A: (3-(Dimethylamino)propyl)carbamic acid is an N-substituted carbamic acid. Like its parent compound, carbamic acid, it is generally unstable under standard laboratory conditions.[1][3][4] Its instability stems from a facile decomposition pathway known as decarboxylation. In this reaction, the molecule readily breaks down into 3-(Dimethylamino)propylamine and carbon dioxide (CO₂), its constituent starting materials.[1][2] This process can occur spontaneously and is often accelerated by environmental factors.

Q2: What is the primary degradation pathway I should be concerned about?

A: The primary and most immediate degradation pathway is decarboxylation . This is a chemical reaction that removes the carboxyl group (-COOH) and releases carbon dioxide.[5] For (3-(Dimethylamino)propyl)carbamic acid, the reaction proceeds as illustrated below, reverting the compound to 3-(Dimethylamino)propylamine and CO₂. This process is essentially the reverse of its formation.[1]

G cluster_main Degradation Pathway: Decarboxylation CA (3-(Dimethylamino)propyl)carbamic acid (Unstable) Amine 3-(Dimethylamino)propylamine CA->Amine Spontaneous Decarboxylation CO2 Carbon Dioxide (CO₂) CA->CO2

Caption: Decarboxylation of (3-(Dimethylamino)propyl)carbamic acid.

Q3: What key factors accelerate the degradation of my compound?

A: Several factors can significantly increase the rate of decarboxylation. Awareness of these is the first step toward prevention:

  • Temperature: Elevated temperatures provide the energy needed to overcome the activation barrier for decarboxylation, accelerating degradation.[6] Carbamic acids are typically only stable at very low temperatures, with some requiring conditions as low as -23°C to persist.[1][4]

  • Solvent Choice: The polarity and protic nature of the solvent can influence stability. Polar aprotic solvents like DMSO and DMF have been noted to favor the formation of carbamic acids from amines and CO₂, suggesting they might offer a more stabilizing environment than protic solvents like water or alcohols.[1]

  • Presence of Water: Water can participate in the degradation process, particularly through hydrolysis of the carbamic acid or by facilitating proton transfer that leads to decarboxylation.[6]

Troubleshooting Guide: Proactive Prevention & Experimental Design

This section provides actionable solutions to common problems encountered when working with (3-(Dimethylamino)propyl)carbamic acid.

Q4: I need to prepare a stock solution. How can I do this while minimizing degradation?

A: Preparing a stable stock solution is critical. Given the compound's instability, it is often best generated in situ (in the reaction mixture) and used immediately. If a stock solution is absolutely necessary, the following protocol should be followed.

Protocol 1: Preparation of a Stabilized Stock Solution

  • Objective: To prepare a stock solution of (3-(Dimethylamino)propyl)carbamic acid with minimized immediate degradation.

  • Core Principle: Use a pre-chilled, anhydrous, polar aprotic solvent and work quickly at low temperatures.

ParameterRecommendationRationale
Solvent Anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (MeCN)Polar aprotic solvents can help stabilize the carbamic acid.[1] The absence of water is critical to prevent hydrolysis.
Temperature Prepare on dry ice (-78°C) or in an ice/salt bath.Low temperatures are the most effective means of preventing spontaneous decarboxylation.[1][4]
Atmosphere Inert (Nitrogen or Argon)While the primary degradation is not oxidation, an inert atmosphere prevents atmospheric moisture from entering the solution.
Storage Store at ≤ -20°C, preferably at -80°C, in small, single-use aliquots.Prevents degradation during long-term storage and minimizes freeze-thaw cycles that can introduce moisture and accelerate decomposition.

Step-by-Step Methodology:

  • Pre-chill the required volume of anhydrous DMSO or MeCN in a sealed vial on dry ice.

  • Weigh the solid (3-(Dimethylamino)propyl)carbamic acid quickly in a cold, dry environment.

  • Rapidly add the solid to the pre-chilled solvent.

  • Vortex briefly at low temperature until dissolved.

  • Immediately aliquot the solution into pre-chilled, inert-atmosphere-purged microvials.

  • Store immediately at -80°C.

Q5: My reaction yields are inconsistent. Could degradation be the cause, and how do I fix it?

A: Yes, inconsistent yields are a classic symptom of carbamic acid degradation. If the compound decomposes before it can react, your yields will be low and variable.

Troubleshooting Logic:

G start Inconsistent Yields Observed q1 Is the reaction run at or above room temperature? start->q1 s1 Lower reaction temperature. Run at 0°C or below. q1->s1 Yes q2 Is the solvent protic (e.g., water, methanol)? q1->q2 No s1->q2 s2 Switch to an anhydrous, polar aprotic solvent (e.g., DMSO, DMF, MeCN). q2->s2 Yes q3 Is the carbamic acid solution prepared in advance? q2->q3 No s2->q3 s3 Generate the carbamic acid in situ or use immediately after preparation. q3->s3 Yes end Yields Stabilized q3->end No s3->end

Caption: Troubleshooting workflow for inconsistent reaction yields.

The most robust solution is to avoid isolating the carbamic acid altogether. Instead, generate it in situ from 3-(Dimethylamino)propylamine and a CO₂ source (e.g., bubbling CO₂ gas, dry ice) directly in the reaction vessel at low temperature, in the presence of your other reagents.[1]

Q6: How can I confirm if my compound is degrading and quantify the extent of this degradation?

A: You can monitor degradation by measuring the disappearance of the parent compound and the appearance of its primary degradant, 3-(Dimethylamino)propylamine. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is a suitable method.

Protocol 2: Quantifying Degradation via HPLC

  • Objective: To quantify the percentage of (3-(Dimethylamino)propyl)carbamic acid that has degraded over time under specific conditions (e.g., in a particular solvent at a set temperature).

  • Core Principle: Use a time-point study to measure the relative concentrations of the carbamic acid and its corresponding amine.

Step-by-Step Methodology:

  • Standard Preparation: Prepare analytical standards of both (3-(Dimethylamino)propyl)carbamic acid (handled with extreme care as per Protocol 1) and 3-(Dimethylamino)propylamine.

  • Sample Incubation: Prepare a solution of the carbamic acid under the conditions you wish to test (e.g., in your reaction buffer at 25°C).

  • Time-Point Sampling: At designated time points (e.g., t=0, 5 min, 15 min, 30 min, 1 hr), take an aliquot of the solution.

  • Quenching: Immediately quench the degradation by diluting the aliquot into a cold, acidic mobile phase (e.g., 0.1% formic acid in acetonitrile/water). The low temperature and pH will significantly slow further degradation during the analysis.

  • HPLC Analysis: Inject the quenched sample onto a suitable HPLC column (e.g., C18) and analyze.

  • Quantification: Create calibration curves from your standards. Use the peak areas from your time-point samples to determine the concentration of both the remaining carbamic acid and the formed amine at each point.

The percentage of degradation at time t can be calculated as: % Degradation = ([Amine]t / ([Amine]t + [Carbamic Acid]t)) * 100

References

  • Johnson, S. L., & Morrison, D. L. (1972). Kinetics and mechanism of decarboxylation of N-arylcarbamates. Evidence for kinetically important zwitterionic carbamic acid species of short lifetime. Journal of the American Chemical Society, 94(4), 1323–1334. [Link]

  • Wikipedia. (2024). Carbamic acid. Retrieved March 27, 2026, from [Link]

  • Master Organic Chemistry. (2022). Decarboxylation. Retrieved March 27, 2026, from [Link]

  • Audrieth, L. F., & Sveda, M. (1944). The Chemistry of the N-Substituted Sulfamic Acids. Chemical Reviews, 34(1), 1-28. (Note: While not directly on carbamic acids, this provides analogous principles for N-substituted acids).
  • Kaufman, P. C., & Kearney, D. D. (Eds.). (1969). Degradation of Herbicides. Marcel Dekker, Inc. [Link]

  • Grokipedia. (n.d.). Carbamic acid. Retrieved March 27, 2026, from [Link]

  • Toma, L., et al. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. Chemical Reviews, 116(12), 7067-7141. [Link]

  • NIOSH. (2016). NMAM METHOD 5601: ORGANONITROGEN PESTICIDES. CDC. [Link]

Sources

Technical Support Center: Removing Byproducts of EDC-Mediated Coupling Reactions

Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides in-depth technical assistance for troubleshooting and removing byproducts generated during amide coupling reactions facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The strategies outlined below are designed to ensure the purity and integrity of your final product, a critical aspect of drug development and chemical research.

Frequently Asked Questions (FAQs)

Q1: What are the primary byproducts of an EDC coupling reaction?

The main byproduct is N-ethyl-N'-(3-dimethylaminopropyl)urea (EDU), which is formed from the hydrolysis of the EDC coupling reagent.[1] Another significant side product can be N-acylurea, which forms when the activated O-acylisourea intermediate rearranges instead of reacting with the desired amine.[2][3][4] This rearrangement is an intramolecular acyl migration and can be a major issue, as N-acylurea often has similar solubility properties to the desired product, making it difficult to remove.[3]

Q2: Why is the removal of these byproducts so critical?

Eliminating byproducts like EDU and N-acylurea is essential for several reasons:

  • Product Purity: Residual byproducts compromise the purity of your final compound, which is unacceptable for downstream applications, especially in pharmaceutical development.[1]

  • Accurate Characterization: The presence of these impurities can interfere with analytical techniques such as NMR and mass spectrometry, leading to incorrect structural elucidation and characterization.[1][5]

  • Biological Assays: For compounds intended for biological testing, byproducts can lead to misleading results or exhibit unintended biological activity.[1]

Q3: My desired product is soluble in an organic solvent. What is the best way to remove the EDC-urea byproduct (EDU)?

For products soluble in a water-immiscible organic solvent (like dichloromethane or ethyl acetate), an aqueous extraction (acidic wash) is the most effective and common method.[1][5][6] The EDU byproduct is highly water-soluble, and its solubility is further enhanced in acidic conditions.[1][5] The acidic wash protonates the tertiary amine on the EDU, making it significantly more soluble in the aqueous phase.

Q4: I performed a water wash, but I still see the urea byproduct. What went wrong?

A simple water wash may not be sufficient, especially with high concentrations of EDU.[1] To improve removal, you should:

  • Use a Dilute Acid Wash: Employ a 0.1 M HCl solution for the aqueous extraction to maximize the partitioning of the protonated EDU into the aqueous phase.[1][7]

  • Increase the Number of Washes: Performing three to five washes is often necessary to ensure complete removal of the byproduct.[1]

Q5: My desired product is also water-soluble. How can I remove the EDC byproducts?

When both the product and byproducts are water-soluble, standard extraction is not feasible.[5][8] In this case, you should consider alternative methods:

  • Chromatography: Techniques like Reverse-Phase HPLC (RP-HPLC) or Size Exclusion Chromatography (SEC) are effective.[1][5] RP-HPLC separates the polar EDU from less polar products, with EDU typically eluting early in the gradient.[1] SEC is suitable for larger molecules like proteins and peptides, separating them from the much smaller EDU byproduct based on size.[1][5]

  • Dialysis: For high molecular weight products like proteins or large peptides, dialysis is an effective method to remove small molecule impurities such as EDU.[5]

Q6: How can I minimize the formation of the N-acylurea byproduct?

N-acylurea formation is a persistent problem that reduces yield and complicates purification.[3] Strategies to minimize its formation include:

  • Use of Additives: The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) can mitigate this side reaction.[9] These additives react with the O-acylisourea intermediate to form a more stable NHS-ester, which is more resistant to hydrolysis and less prone to rearrangement, while being highly reactive toward amines.[9]

  • Control Stoichiometry: An excess of EDC can increase the likelihood of N-acylurea formation.[2] Using a stoichiometric amount, or a slight excess (e.g., 1.2 equivalents), is often recommended.[6][10]

  • Reaction Conditions: Lowering the reaction temperature can sometimes slow down the rate of the rearrangement side reaction.

Troubleshooting Guide

Issue Probable Cause Recommended Solution(s)
Emulsion during aqueous extraction The product may have surfactant-like properties, stabilizing the interface between the organic and aqueous layers.1. Add Brine: Wash with a saturated NaCl solution to increase the ionic strength of the aqueous phase, which can help break the emulsion.[5] 2. Centrifugation: If the volume is manageable, centrifuging the mixture can force the layers to separate.[1][5] 3. Filtration: Pass the emulsified mixture through a pad of Celite.[5]
Product co-precipitates with urea byproduct The solvent system used for precipitation does not effectively differentiate between the solubility of the product and the byproduct.1. Solvent Screening: Experiment with different anti-solvents to find a system where the product has low solubility, but the urea byproduct remains dissolved.[5] 2. Trituration: After precipitation, wash the solid with a solvent in which the urea byproduct is soluble, but the desired product is not.[5]
Low reaction yield and significant N-acylurea formation The O-acylisourea intermediate is rearranging to the unreactive N-acylurea faster than it reacts with the amine.1. Add NHS/Sulfo-NHS: Incorporate an additive like NHS to form a more stable active ester intermediate, improving coupling efficiency.[9] 2. Optimize pH: EDC-mediated reactions are most effective at a slightly acidic to neutral pH (4.5-7.5).[9] 3. Use Pyridine: In some cases, adding pyridine has been shown to suppress N-acylurea formation.[11]

Experimental Protocols

Protocol 1: Aqueous Extraction (Acidic Wash) for Water-Insoluble Products

This protocol is designed for products that are soluble in a water-immiscible organic solvent like dichloromethane (DCM) or ethyl acetate.

  • Reaction Completion: Once the EDC coupling reaction is complete, dilute the reaction mixture with 2-3 volumes of the organic solvent used for the reaction.

  • Transfer: Move the diluted mixture to a separatory funnel.

  • First Acidic Wash: Add an equal volume of 0.1 M HCl to the separatory funnel.[1]

  • Extract: Shake the funnel vigorously for 1-2 minutes, venting frequently to release pressure. Allow the layers to separate completely.

  • Separate Layers: Drain and discard the lower aqueous layer (or upper, depending on the organic solvent's density).

  • Repeat Wash: Repeat the acidic wash (steps 3-5) at least two more times to ensure complete removal of EDU.[1]

  • Neutralize: Wash the organic layer with an equal volume of saturated sodium bicarbonate solution to neutralize any residual acid.

  • Brine Wash: Perform a final wash with an equal volume of brine (saturated NaCl solution) to remove residual water from the organic layer.[1]

  • Dry and Concentrate: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the solvent under reduced pressure.

G cluster_workflow Aqueous Extraction Workflow A 1. Dilute Reaction Mixture B 2. Transfer to Separatory Funnel A->B C 3. Add 0.1 M HCl B->C D 4. Shake & Separate C->D E 5. Repeat Acid Wash (2-3x) D->E Is byproduct still present? F 6. Neutralize with Sat. NaHCO3 E->F G 7. Wash with Brine F->G H 8. Dry & Concentrate G->H

Aqueous Extraction Workflow for EDU Removal.
Protocol 2: Purification by Reverse-Phase HPLC (RP-HPLC)

This protocol is a general guideline for purifying water-soluble or acid-sensitive products from EDU using RP-HPLC. Conditions must be optimized for your specific compound.

  • Sample Preparation: After the reaction, if possible, perform a preliminary aqueous wash to remove the bulk of the EDU. Dissolve the crude product in a suitable solvent, ideally the mobile phase, at an appropriate concentration.

  • Column Selection: A C18 column is a common starting point for small molecule purification.[1]

  • Mobile Phase Preparation:

    • Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid (FA).

    • Solvent B: Acetonitrile with 0.1% TFA or FA.[1]

  • Gradient Elution: Run a gradient appropriate for your compound. A typical starting gradient is 5-95% Solvent B over 20-30 minutes. The polar EDU byproduct will elute very early, often in or near the void volume.[1]

  • Fraction Collection & Analysis: Collect fractions and analyze them (e.g., by LC-MS or TLC) to identify those containing your purified product.

  • Product Isolation: Combine the pure fractions and remove the solvent (e.g., by lyophilization for aqueous mobile phases).

G cluster_decision Purification Method Selection Logic start Crude Product from EDC Reaction q1 Is Product Soluble in Water-Immiscible Organic Solvent? start->q1 q2 Is Product High Molecular Weight (e.g., Protein)? q1->q2 No method1 Aqueous Extraction (Acidic Wash) q1->method1 Yes method2 Chromatography (RP-HPLC, SEC) q2->method2 No method3 Dialysis q2->method3 Yes

Decision tree for selecting a purification method.

References

  • BenchChem. (2026). Technical Support Center: Effective Removal of Urea Byproducts After EDC Coupling. BenchChem.
  • Aapptec. (n.d.).
  • Creative Proteomics. (n.d.). Carbodiimide Crosslinker Chemistry: EDC and DCC.
  • BenchChem. (2025). Technical Support Center: Purification Strategies for EDC Coupling Reactions. BenchChem.
  • ResearchGate. (2015). How EDC byproduct urea can be separated?
  • BenchChem. (2025). A Technical Guide to Water-Soluble Carbodiimides: Focus on EDC Chemistry. BenchChem.
  • Podlech, J. (n.d.). 3.5 Carbodiimides. In Houben-Weyl Methods of Organic Chemistry.
  • Enamine. (n.d.). EDC. Enamine Store.
  • Larsson, M. (2014).
  • ResearchGate. (n.d.). Formation of an N-acylurea from the O-acylisourea formed upon reaction of EDC with a carboxylic acid.
  • ECHEMI. (n.d.).
  • Reddit. (2016). Any good ways to better the yields of EDCI couplings of N-hydroxysuccinimide to carboxylic acids?. Reddit.
  • van der Westen, R., et al. (2023). A Carbodiimide-Fueled Reaction Cycle That Forms Transient 5(4H)-Oxazolones. Journal of the American Chemical Society.

Sources

Technical Support Center: Troubleshooting (3-(Dimethylamino)propyl)carbamic Acid Reactivity

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Amine-CO₂ Chemistry. This guide provides in-depth troubleshooting and methodological frameworks for handling (3-(Dimethylamino)propyl)carbamic acid . Formed via the reaction of 3-(dimethylamino)-1-propylamine (DMAPA) with carbon dioxide, this intermediate is foundational in advanced CO₂ capture technologies, switchable solvents, and pH-responsive drug delivery systems[1],[2].

Because its stability is intrinsically tied to the protonation state of its primary and tertiary amine groups, mastering pH control is critical to preventing unwanted hydrolysis or premature decarboxylation[3].

Quantitative Speciation Data

Understanding the dominant chemical species at varying pH levels is the first step in troubleshooting your reaction. Table 1 summarizes the thermodynamic stability and analytical markers of the carbamic acid intermediate.

Table 1: pH-Dependent Speciation and Analytical Markers of DMAPA-Carbamic Acid

pH RangeDominant Carbon Capture SpeciesHalf-Life / Stability¹³C NMR Shift (C=O)Mechanistic Causality
> 9.0 Carbamate AnionStable (> weeks)164.5 ppmDeprotonation of carbamic acid prevents C-N bond cleavage.
7.5 - 8.5 Bicarbonate + DMAPAH⁺Transient (Minutes)160.8 ppmIncreased H⁺ concentration catalyzes nucleophilic attack by water (hydrolysis)[3].
< 6.0 CO₂ (gas) + DMAPAH₂²⁺Unstable (< seconds)N/A (Evolves as gas)Full protonation to carbamic acid induces rapid decarboxylation.
Core Reaction Pathways

Pathway DMAPA DMAPA (Free Amine) CarbamicAcid (3-(Dimethylamino)propyl) carbamic acid DMAPA->CarbamicAcid + CO2 (pH > 9) CO2 CO2 (aq) CO2->CarbamicAcid Carbamate Carbamate Anion (Stable) CarbamicAcid->Carbamate Deprotonation (High pH) Bicarbonate Bicarbonate + DMAPAH+ (Hydrolysis) Carbamate->Bicarbonate + H2O (pH 7-8) Decarboxylation CO2 Gas + DMAPAH2(2+) (Decarboxylation) Carbamate->Decarboxylation + H+ (pH < 6) Bicarbonate->Decarboxylation + H+ (pH < 6)

Figure 1: pH-dependent reaction pathways of (3-(Dimethylamino)propyl)carbamic acid.

Self-Validating Experimental Protocol: Synthesis and Speciation Control

To ensure reproducibility and prevent analytical artifacts, follow this self-validating methodology for generating and quantifying the carbamic acid intermediate.

Step 1: Solvent Preparation Prepare a 2.0 M solution of DMAPA in D₂O (for direct NMR analysis) or deionized water. The initial pH should naturally read between 12.0 and 12.7 due to the high pKa of the primary amine[4].

Step 2: CO₂ Introduction Sparge high-purity CO₂ gas into the solution at a controlled rate of 100 mL/min at 25 °C. Monitor the exothermic reaction carefully. The primary amine reacts with CO₂ to form the carbamate anion[5].

Step 3: pH Monitoring and Hydrolysis Trigger As CO₂ loading increases, the pH will naturally drop. Once the pH reaches ~8.5, the carbamate begins to rapidly hydrolyze into bicarbonate and protonated DMAPA[3].

Step 4: NMR Speciation (Self-Validation Checkpoint) Critical Step: To accurately quantify the carbamate-to-bicarbonate ratio without signal broadening, extract a 0.5 mL aliquot and immediately add 0.1 mL of 1.0 M NaOH to raise the pH > 10. This "locks" the dynamic equilibrium. Analyze via ¹³C NMR: Carbamate C=O appears at ~164 ppm; Carbonate/Bicarbonate appears at ~160 ppm[5].

Step 5: Acid-Triggered Decarboxylation To regenerate the amine or trigger a release mechanism, titrate the remaining solution with 1.0 M HCl until the pH drops below 6.0. The carbamate protonates to carbamic acid, which rapidly decomposes, releasing CO₂ gas.

Workflow Step1 1. Prepare 2M DMAPA (pH ~12.0) Step2 2. Sparge CO2 Gas (Exothermic Reaction) Step1->Step2 Step3 3. Monitor pH Drop (Target pH 8.5 for Hydrolysis) Step2->Step3 Step4 4. 13C NMR Analysis (Lock pH > 10 to Quantify) Step3->Step4 Step5 5. Acidify with HCl (Trigger Decarboxylation) Step4->Step5

Figure 2: Experimental workflow for synthesizing and analyzing DMAPA-carbamic acid.

Troubleshooting Guides & FAQs

Q: Why does my (3-(dimethylamino)propyl)carbamic acid intermediate degrade during storage? A: Degradation is fundamentally a pH-driven hydrolysis event. At neutral pH (7.0 - 8.5), the carbamic acid exists in a dynamic equilibrium with its carbamate anion. In the presence of water, the carbamate undergoes hydrolysis to form bicarbonate and the protonated amine[3]. To prevent this, store the intermediate at a pH > 9.0. This fully deprotonates the carbamic acid to the stable carbamate anion, shutting down the hydrolysis pathway.

Q: How can I selectively drive the reaction toward carbamate formation rather than bicarbonate? A: Carbamate formation is kinetically favored, while bicarbonate is thermodynamically favored in aqueous, neutral conditions[5]. To arrest the reaction at the carbamate stage, you must limit water availability or maintain a highly basic environment. In non-aqueous switchable solvents (e.g., PEG 200), DMAPA efficiently absorbs CO₂ via intramolecular proton transfer to form a stable zwitterionic carbamate without progressing to bicarbonate[2].

Q: What is the optimal pH for triggering rapid CO₂ release (decarboxylation) from the carbamic acid? A: Rapid decarboxylation requires the pH to drop below 6.0. At this threshold, the carbamate anion is fully protonated back to (3-(dimethylamino)propyl)carbamic acid. Because carbamic acids are highly unstable lacking the resonance stabilization of the deprotonated oxygen, the C-N bond cleaves spontaneously. This releases CO₂ gas and leaves behind the diammonium salt[3].

Q: How do I analytically distinguish between the carbamic acid/carbamate and bicarbonate in my system? A: ¹³C NMR is the gold standard for this differentiation. The carbamate carbonyl carbon is highly deshielded, appearing at 164–165 ppm. In contrast, the bicarbonate carbon appears at 160–161 ppm[5]. Crucial Causality Note: If you do not adjust the pH of your NMR sample to >10 prior to scanning, rapid proton exchange at intermediate pH will broaden both signals into an unreadable baseline hump. Locking the pH freezes the equilibrium, ensuring sharp, quantifiable peaks.

Q: Why am I seeing unexpected precipitation when running this reaction in non-aqueous solvents? A: In the absence of water, carbamate hydrolysis to bicarbonate cannot occur. Instead, the (3-(dimethylamino)propyl)carbamic acid forms a zwitterion or an intermolecular carbamate salt (carbamate anion + protonated tertiary amine). These ionic species often exceed solubility limits in less polar organic solvents[2]. To resolve this, add a controlled molar equivalent of water to facilitate bicarbonate conversion, or switch to a more polar solvent matrix.

References
  • Solubility of carbon dioxide (CO2) in aqueous solution of 3-(dimethylamino)-1-propylamine (DMAPA) | ResearchGate |1

  • Binary System of Polyethylene Glycol 200 (1) + 3-Dimethylamino-1-propylamine (2) for CO2 Absorption: Thermophysical Properties and Spectroscopic Study | ACS Omega | 2

  • Steering Amine-CO2 Chemistry: A Molecular Insight into the Amino Site Relationship of Carbamate and Protonated Amine | ACS Omega | 3

  • Toward Efficient CO2 Capture Solvent Design by Analyzing the Effect of Chain Lengths and Amino Types to the Absorption Capacity, Bicarbonate/Carbamate, and Cyclic Capacity | Energy & Fuels - ACS Publications | 5

  • 3-Dimethylaminopropylamine | 109-55-7 | ChemicalBook | 4

Sources

Technical Support Center: Synthesis of (3-(Dimethylamino)propyl)carbamic acid

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the preparation of (3-(Dimethylamino)propyl)carbamic acid. This document is designed for researchers, scientists, and professionals in drug development who are working with this compound. The synthesis of carbamic acids, particularly from highly functionalized amines like 3-(dimethylamino)propylamine (DMAPA), presents unique challenges in controlling purity. This guide provides in-depth, experience-based insights and troubleshooting protocols to help you identify, mitigate, and eliminate common impurities, ensuring the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs): Understanding the Impurities

This section addresses the most common questions regarding impurities that can arise during the synthesis of (3-(Dimethylamino)propyl)carbamic acid.

Q1: What are the most common impurities I should expect?

The primary impurities in the synthesis of (3-(Dimethylamino)propyl)carbamic acid typically stem from the starting materials and side reactions. These can include:

  • Unreacted 3-(dimethylamino)propylamine (DMAPA): Due to its high polarity and basicity, DMAPA can be challenging to remove completely.[1]

  • Urea byproducts: If carbodiimides are used as activating agents, the corresponding urea derivative is a common byproduct.[2]

  • Dimerization or polymerization products: Self-reaction of the starting materials or the product can lead to higher molecular weight impurities.

  • Side-products from protecting groups: If protecting groups are used, their cleavage can sometimes be incomplete or lead to additional impurities.[3]

  • Residual solvents: Solvents used in the reaction or workup can be retained in the final product.

Q2: What are the root causes of these impurities?

Understanding the origin of impurities is crucial for preventing their formation. Key causes include:

  • Reaction with atmospheric CO2: Primary and secondary amines can react reversibly with carbon dioxide from the air to form the carbamic acid.[4][5][6] While this is the desired reaction, uncontrolled exposure can lead to side reactions or affect reaction stoichiometry.

  • Suboptimal reaction conditions: Incorrect temperature, reaction time, or stoichiometry can lead to incomplete conversion of starting materials or the formation of side products.

  • Moisture: The presence of water can hydrolyze reagents and intermediates, leading to unwanted byproducts.

  • Inadequate workup and purification: The high polarity of both the product and the common impurities makes their separation challenging. Standard silica gel chromatography can be ineffective without modification.

Q3: How can I effectively detect and quantify these impurities?

A multi-pronged analytical approach is recommended for the comprehensive characterization of your product's purity.

  • High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying polar compounds.[7] Reverse-phase C18 columns are commonly used, often with an ion-pairing agent or a mobile phase modifier to improve peak shape for basic analytes.[8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): For volatile impurities like residual solvents or unreacted starting materials, GC-MS is an excellent tool.[9][10] Note that derivatization may be necessary for non-volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for structural elucidation of the main product and any significant impurities. Quantitative NMR (qNMR) can also be used for accurate purity assessment without the need for a reference standard for each impurity.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the mass identification capabilities of mass spectrometry, making it ideal for identifying unknown impurities.[11]

Troubleshooting Guide: A Proactive Approach to Purity

This section provides practical solutions to common problems encountered during the synthesis of (3-(Dimethylamino)propyl)carbamic acid.

Issue 1: High Levels of Unreacted DMAPA in the Final Product

Cause: Incomplete reaction or inefficient removal during workup. DMAPA is a known sensitizing impurity, so its removal is critical.[1]

Solution:

  • Reaction Optimization:

    • Ensure precise stoichiometry of reagents.

    • Consider a slight excess of the carbamic acid forming reagent if DMAPA is the limiting reagent.

    • Monitor the reaction progress by TLC or LC-MS to ensure complete consumption of DMAPA.

  • Workup and Purification:

    • Acidic Wash: An acidic wash during the workup can protonate the basic DMAPA, making it more water-soluble and easier to remove in the aqueous phase.[12]

    • Specialized Chromatography: If standard silica gel chromatography is ineffective, consider using alumina or a modified silica gel (e.g., amino-capped silica). Reverse-phase chromatography is also a viable option.

Issue 2: Formation of Urea Byproducts

Cause: Use of carbodiimide reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) for carboxyl activation.[2]

Solution:

  • Alternative Coupling Reagents: Explore other coupling reagents that do not produce urea byproducts, such as those based on phosphonium or uranium salts.

  • Purification:

    • Water Wash: Many urea byproducts have limited water solubility and can be removed by washing the organic reaction mixture with water.

    • Chromatography: Most urea byproducts have different polarity profiles than the desired product and can be separated by column chromatography.

Issue 3: Presence of Dimerization or Polymerization Products

Cause: High concentrations of reactive species or elevated temperatures can promote self-reaction.

Solution:

  • Controlled Addition: Add reagents slowly and at a controlled temperature to maintain a low concentration of the reactive intermediate.

  • Dilution: Running the reaction at a lower concentration can disfavor intermolecular reactions that lead to dimerization and polymerization.

  • Temperature Control: Maintain the recommended reaction temperature. Avoid excessive heating, which can accelerate side reactions.

Issue 4: Incomplete Removal of Protecting Groups

Cause: Protecting groups are often used to prevent side reactions with the amine functionality.[3][13][14][15] Incomplete deprotection can lead to a mixture of the desired product and the protected intermediate.

Solution:

  • Optimize Deprotection Conditions: Ensure the deprotection conditions (e.g., acid or base concentration, hydrogenation catalyst activity, reaction time) are sufficient for complete removal of the protecting group.[16]

  • Monitoring: Monitor the deprotection reaction by TLC or LC-MS until the protected starting material is no longer observed.

  • Purification: The protected intermediate will have a different polarity and can typically be separated by chromatography.

Experimental Protocols

Protocol 1: General Synthesis of (3-(Dimethylamino)propyl)carbamic acid tert-butyl ester

This protocol describes a common method for synthesizing a protected form of (3-(Dimethylamino)propyl)carbamic acid.

Materials:

  • 3-(Dimethylamino)propylamine (DMAPA)

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve 3-(Dimethylamino)propylamine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate in dichloromethane to the cooled amine solution over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Monitor the reaction by TLC until the DMAPA is consumed.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography if necessary.

Protocol 2: HPLC Method for Purity Analysis

This protocol provides a starting point for developing an HPLC method to assess the purity of (3-(Dimethylamino)propyl)carbamic acid and related compounds.

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic acid in Water
Mobile Phase B 0.1% Trifluoroacetic acid in Acetonitrile
Gradient 5% to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 210 nm
Injection Volume 10 µL

Sample Preparation:

Dissolve a small amount of the sample in the initial mobile phase composition (95:5 Mobile Phase A:Mobile Phase B) to a concentration of approximately 1 mg/mL.

Visualizations

Diagram 1: Key Reaction and Impurity Formation Pathways

G cluster_main Main Reaction Pathway cluster_impurities Impurity Formation DMAPA DMAPA Carbamic Acid Precursor Carbamic Acid Precursor DMAPA->Carbamic Acid Precursor + CO2 or equivalent Product (3-(Dimethylamino)propyl)carbamic acid Carbamic Acid Precursor->Product Unreacted DMAPA Unreacted DMAPA Carbamic Acid Precursor->Unreacted DMAPA Incomplete Reaction Dimer Dimer Carbamic Acid Precursor->Dimer Self-reaction Urea Byproduct Urea Byproduct Carbodiimide Reagent Carbodiimide Reagent Carbodiimide Reagent->Urea Byproduct + H2O

Caption: Reaction scheme showing the main synthesis pathway and common impurity side reactions.

Diagram 2: Troubleshooting Decision Tree

G Start Impurity Detected Identify Identify Impurity (HPLC, LC-MS, NMR) Start->Identify Unreacted_SM Unreacted Starting Material? Identify->Unreacted_SM Urea Urea Byproduct? Unreacted_SM->Urea No Optimize_Reaction Optimize Reaction Conditions (Stoichiometry, Time, Temp) Unreacted_SM->Optimize_Reaction Yes Other Other Impurity? Urea->Other No Change_Reagent Change Coupling Reagent Urea->Change_Reagent Yes Characterize Characterize Unknown (NMR, HRMS) Other->Characterize Yes Improve_Workup Improve Workup (Acid Wash) Optimize_Reaction->Improve_Workup Purify Chromatographic Purification Change_Reagent->Purify Characterize->Purify

Caption: A decision tree for troubleshooting common impurity issues in the synthesis.

References

  • Separation and Purification of Amino Acids. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Amino acid purification techniques. (2017, November 28). SlideShare. Retrieved March 25, 2026, from [Link]

  • Carbamate Protective Groups. (2014, March 23). Chem-Station. Retrieved March 25, 2026, from [Link]

  • Protective Groups. (n.d.). Organic Chemistry Portal. Retrieved March 25, 2026, from [Link]

  • Separation and Detection of Amino Acids. (n.d.). University of Guelph. Retrieved March 25, 2026, from [Link]

  • Purification of strong polar and basic compounds. (2023, January 7). Reddit. Retrieved March 25, 2026, from [Link]

  • Protecting Groups for Amines: Carbamates. (2018, June 7). Master Organic Chemistry. Retrieved March 25, 2026, from [Link]

  • Boc Protecting Group for Amines. (2023, December 22). Chemistry Steps. Retrieved March 25, 2026, from [Link]

  • Carbamic acid. (n.d.). Wikipedia. Retrieved March 25, 2026, from [Link]

  • Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. (n.d.). National Center for Biotechnology Information. Retrieved March 25, 2026, from [Link]

  • Schaefer, W. H. (2006). Reaction of primary and secondary amines to form carbamic acid glucuronides. Current Drug Metabolism, 7(8), 829-837. [Link]

  • PROTECTING GROUPS FOR ORGANIC SYNTHESIS. (2024, July 13). Neliti. Retrieved March 25, 2026, from [Link]

  • NIOSH. (1994). Aliphatic Amines. Method 2010. Retrieved March 25, 2026, from [Link]

  • Reaction of Primary and Secondary Amines to Form Carbamic Acid Glucuronides. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • How to purify polar cyclic peptides? (2013, March 27). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Mechanistic insights into carbamate formation from CO2 and amines: the role of guanidine–CO2 adducts. (2021, September 2). Royal Society of Chemistry. Retrieved March 25, 2026, from [Link]

  • In Situ Nuclear Magnetic Resonance Mechanistic Studies of Carbon Dioxide Reactions with Liquid Amines in Non-aqueous Systems: Evidence for the Formation of Carbamic Acids and Zwitterionic Species. (2015, August 10). ACS Publications. Retrieved March 25, 2026, from [Link]

  • 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. (n.d.). Organic Syntheses. Retrieved March 25, 2026, from [Link]

  • Analytical Methods. (n.d.). Ministry of the Environment, Government of Japan. Retrieved March 25, 2026, from [Link]

  • The preparation method of 1-(3-dimethylamino-propyl)-3-ethyl-carbodiimide hydrochloride. (n.d.). Google Patents.
  • Carbamic acid,N-[3-(dimethylamino)propyl]-, 1,1-dimethylethyl ester(CAS# 216659-47-1 ). (n.d.). Angene. Retrieved March 25, 2026, from [Link]

  • Analytical methods. (n.d.). ChemTHEATRE. Retrieved March 25, 2026, from [Link]

  • Scientific Literature Review Fatty Acid Amidopropyl Dimethylamines as Used in Cosmetics. (2012, February 13). Cosmetic Ingredient Review. Retrieved March 25, 2026, from [Link]

  • Method for quantitative analysis of urea in 1- (3-dimethylaminopropyl) -3-ethylcarbodiimide hydrochloride. (n.d.). Google Patents.
  • Fully Automated Quantitative Measurement of Serum Organic Acids via LC-MS/MS for the Diagnosis of Organic Acidemias. (2021, November 25). MDPI. Retrieved March 25, 2026, from [Link]

  • Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. (n.d.). University of Copenhagen. Retrieved March 25, 2026, from [Link]

  • Andersen, S. M., Heuckendorff, M., & Jensen, H. H. (2015). 3-(Dimethylamino)-1-propylamine: a cheap and versatile reagent for removal of byproducts in carbohydrate chemistry. Organic letters, 17(4), 944–947. [Link]

Sources

Validation & Comparative

Mechanistic Causality: Why Carbodiimides Work and Carbamic Acids Do Not

Author: BenchChem Technical Support Team. Date: April 2026

Deconstructing Bioconjugation: EDC/NHS Crosslinking vs. Carbamic Acid Precursors

In the field of bioconjugate chemistry and drug development, precision in reagent selection is the difference between a high-yield conjugate and a failed synthesis. A frequent point of confusion in literature and laboratory nomenclature arises between the active zero-length crosslinkers—EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)—and structural precursors or degradation artifacts such as (3-(Dimethylamino)propyl)carbamic acid .

As a Senior Application Scientist, I frequently encounter protocols where researchers misidentify EDC’s hydrolysis byproducts or synthetic precursors. This guide objectively compares the functional EDC/NHS coupling system against the inactive carbamic acid derivative, detailing the mechanistic causality, stability, and self-validating protocols required for successful amide bond formation.

To understand bioconjugation, we must analyze the electrophilicity of the reagents.

(3-(Dimethylamino)propyl)carbamic acid lacks the necessary chemical architecture to act as a crosslinker. Structurally, it features a carbamic acid moiety (-NH-COOH). Carbamic acids are highly unstable intermediates typically formed when primary amines (like 3-dimethylaminopropylamine, DMAPA) react with dissolved CO₂. They spontaneously decarboxylate back into the amine and CO₂. Because the carbon atom in the carbamic acid group is not sufficiently electrophilic, it cannot activate a target carboxylic acid. If this compound is present in your reaction, it is an unreactive impurity or a degradation artifact.

EDC , conversely, features a highly reactive carbodiimide core (-N=C=N-). When introduced to a mildly acidic aqueous environment, the central carbon of EDC becomes highly electrophilic. It undergoes nucleophilic attack by a protonated carboxylic acid on the target protein, forming an O-acylisourea intermediate [1]. This intermediate is the critical activation step that makes the subsequent formation of an amide bond thermodynamically favorable [2].

The Role of NHS: Stabilizing the Transient Intermediate

While EDC alone can facilitate amide bond formation, the O-acylisourea intermediate is notoriously unstable in water. If it does not rapidly encounter a primary amine, it undergoes hydrolysis, regenerating the original carboxylic acid and releasing a water-soluble urea byproduct (EDU)[1].

To prevent this, NHS (or Sulfo-NHS) is introduced. NHS acts as a nucleophile that attacks the O-acylisourea before it can hydrolyze, displacing the EDU byproduct and forming a highly stable NHS ester [3]. This NHS ester has a significantly longer half-life in aqueous buffers (hours, compared to seconds for O-acylisourea), allowing researchers to purify the activated protein before introducing the amine-bearing target, thereby preventing unwanted cross-polymerization.

Mechanism Carboxyl Carboxylic Acid (R-COOH) O_acyl O-Acylisourea (Unstable Intermediate) Carboxyl->O_acyl + EDC EDC EDC (Active Crosslinker) EDC->O_acyl NHS_Ester NHS Ester (Stable Intermediate) O_acyl->NHS_Ester + NHS EDU EDU / Urea Byproduct (Washes Away) O_acyl->EDU Byproduct NHS NHS / Sulfo-NHS NHS->NHS_Ester Amide Amide Bond (Final Product) NHS_Ester->Amide + Amine Amine Primary Amine (R'-NH2) Amine->Amide

Figure 1: Mechanistic pathway of EDC/NHS activation versus byproduct hydrolysis.

Quantitative and Functional Comparison

The following table summarizes the functional properties of the active coupling agents versus the inactive carbamic acid precursor.

PropertyEDC (Active Crosslinker)NHS (Stabilizer)(3-(Dimethylamino)propyl)carbamic acid
Role in Conjugation Primary Carboxyl ActivatorIntermediate StabilizerInactive Precursor / Artifact
Reactive Functional Group Carbodiimide (-N=C=N-)Hydroxyl (-OH)Carbamic Acid (-NH-COOH)
Optimal pH Environment 4.5 – 5.0 (Activation)7.2 – 8.0 (Conjugation)N/A (Spontaneously decarboxylates)
Aqueous Solubility High (>200 g/L)HighHigh
Reaction Fate Converts to EDU (Urea)Released as leaving groupDegrades to DMAPA + CO₂

Self-Validating Experimental Protocol: Two-Step EDC/NHS Coupling

To ensure trustworthiness and reproducibility, bioconjugation protocols must be designed with built-in causality and validation steps. The following two-step protocol prevents the self-polymerization of the amine-bearing protein and includes a mandatory control.

Objective: Conjugate Protein A (Carboxyl-bearing) to Protein B (Amine-bearing).

Step 1: Activation (pH Control is Critical)

  • Action: Dissolve Protein A (1 mg/mL) in 0.1 M MES buffer, 0.5 M NaCl, pH 5.0. Add EDC to a final concentration of 2 mM and NHS to 5 mM. React for 15 minutes at room temperature.

  • Causality: MES is chosen because it lacks carboxylates that would compete with Protein A [3]. The acidic pH of 5.0 ensures the target carboxyls are protonated and susceptible to EDC attack, while keeping NHS sufficiently nucleophilic.

Step 2: Quenching (Preventing Polymerization)

  • Action: Add 2-mercaptoethanol to a final concentration of 20 mM. Incubate for 10 minutes.

  • Causality: 2-mercaptoethanol reacts directly with the central carbon of any unreacted EDC, forming a stable adduct. This ensures that when Protein B is added, its own carboxyl groups will not be activated, preventing Protein B from cross-linking with itself [4].

Step 3: Conjugation (Shifting the pH)

  • Action: Adjust the reaction pH to 7.2–7.5 using 10X PBS. Add Protein B to the mixture and incubate for 2 hours at room temperature.

  • Causality: Primary amines on Protein B have a pKa of ~9-10. At pH 5.0, they are fully protonated (-NH3+) and non-nucleophilic. Shifting the pH to 7.2+ deprotonates a sufficient fraction of these amines, allowing them to attack the stable NHS ester [3].

Step 4: Purification & Validation

  • Action: Pass the mixture through a Sephadex G-25 desalting column to remove the water-soluble EDU byproduct, released NHS, and quenching agents.

  • Self-Validation: Run the purified product on an SDS-PAGE gel alongside a "No EDC" control (a parallel reaction where EDC was omitted). A successful covalent linkage will present as a distinct, higher molecular weight band (Sum of Protein A + B). If the band appears in the control lane, your interaction is non-covalent (hydrophobic/electrostatic binding) rather than a true amide bond.

Workflow Step1 1. Activation Mix Protein 1, EDC, NHS in MES Buffer (pH 4.5-5.0) Step2 2. Incubation 15-30 mins at Room Temp Step1->Step2 Step3 3. Quenching (Optional) Add 2-Mercaptoethanol to neutralize unreacted EDC Step2->Step3 Step4 4. Conjugation Add Protein 2 (Amine) in PBS Buffer (pH 7.2) Step3->Step4 Step5 5. Incubation 2 hours at Room Temp Step4->Step5 Step6 6. Purification Desalting Column to remove EDU, NHS, and Quencher Step5->Step6

Figure 2: Self-validating two-step bioconjugation workflow for EDC/NHS coupling.

References

  • G-Biosciences. "High Efficiency & Stability Protein CrossLinking with EDC & NHS." The Protein Man's Blog.[Link]

(3-(Dimethylamino)propyl)carbamic acid versus other carbodiimides

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Comparison Guide: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) vs. Other Carbodiimides

Executive Summary & Nomenclature Clarification

In computational databases and degradative pathway analyses, the string (3-(Dimethylamino)propyl)carbamic acid is frequently encountered as a transient hydrolytic intermediate (a carbamate derivative) of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) . Because true carbamic acids (R-NH-COOH) are unstable in water and spontaneously decarboxylate, the active, isolable reagent utilized in bioconjugation is the carbodiimide itself (EDC).

This guide objectively compares the functional performance, mechanistic causality, and optimal use cases of EDC—the premier water-soluble zero-length crosslinker—against its industry-standard hydrophobic counterparts: N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) .

Mechanistic Causality: The Carbodiimide Crosslinking Pathway

Carbodiimides facilitate the direct conjugation of carboxylates (-COOH) to primary amines (-NH₂), forming stable amide bonds without becoming part of the final linkage [1].

The reaction is driven by the nucleophilic attack of the carboxylate onto the central sp-hybridized carbon of the carbodiimide, forming a highly reactive O-acylisourea intermediate. The Causality of Failure: If this intermediate is not rapidly intercepted by an amine, it is susceptible to two competing side reactions:

  • Hydrolysis: Water attacks the intermediate, regenerating the carboxylic acid and forming a washable urea byproduct (e.g., 1-ethyl-3-(3-dimethylaminopropyl)urea, or EDU) [2].

  • Rearrangement: The intermediate undergoes an intramolecular shift to form a stable, unreactive N-acylurea, permanently capping the carboxyl group and ruining the sample.

To prevent this, additives like N-hydroxysuccinimide (NHS) or Sulfo-NHS are introduced to convert the O-acylisourea into a stable, amine-reactive NHS-ester, extending the intermediate's half-life from seconds to hours[3].

Mechanism A Carboxylic Acid (R-COOH) C O-Acylisourea (Unstable) A->C + EDC B EDC (Carbodiimide) B->C E NHS-Ester (Stable Reactive) C->E + Sulfo-NHS H EDU (Urea) Washable C->H Hydrolysis D Sulfo-NHS E->D NHS leaves G Amide Bond (Target) E->G + Amine F Primary Amine (R'-NH2) F->G

Fig 1: EDC/Sulfo-NHS zero-length crosslinking mechanism and hydrolytic pathways.

Comparative Analysis: EDC vs. DCC vs. DIC

While all three carbodiimides share the same fundamental reaction mechanism, their physical states and the solubility of their urea byproducts dictate entirely different operational environments [4].

Table 1: Physicochemical and Application Comparison of Carbodiimides

FeatureEDC (Water-Soluble)DIC (Liquid Hydrophobic)DCC (Solid Hydrophobic)
Chemical Name 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideN,N'-DiisopropylcarbodiimideN,N'-Dicyclohexylcarbodiimide
State at Room Temp Solid (Hydrochloride salt)LiquidWaxy Solid
Solubility Water, highly solubleOrganic solvents (DMF, DCM)Organic solvents (DCM, DMF)
Urea Byproduct EDU (Water-soluble)DIU (Soluble in organic solvents)DCU (Insoluble in water/most organics)
Primary Application Bioconjugation, Protein CrosslinkingSolid-Phase Peptide Synthesis (SPPS)Solution-phase peptide synthesis
Toxicity Profile Low to moderateModerate, flammablePotent sensitizer/allergen

Experimental Protocols (Self-Validating Systems)

Protocol A: Aqueous Bioconjugation of Proteins (EDC / Sulfo-NHS)

Designed for crosslinking antibodies to amine-functionalized surfaces or carrier proteins.

  • Preparation: Dissolve the carboxyl-containing molecule in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0). Causality: MES is utilized because it lacks primary amines that would compete with the crosslinking reaction, unlike Tris or PBS buffers.

  • Activation: Add EDC and Sulfo-NHS (molar ratio 1:10:25 of Carboxyl:EDC:Sulfo-NHS). React for 15 minutes at room temperature. Causality: The slightly acidic pH optimizes the protonation state of the carboxylate for nucleophilic attack on EDC.

  • Self-Validation Check: Before introducing the target amine, quantify the formation of the NHS-ester by taking a micro-aliquot and reacting it with hydroxylamine. The release of the NHS leaving group can be measured spectrophotometrically at 260 nm, confirming successful activation before committing precious downstream reagents.

  • Coupling: Add the amine-containing target molecule dissolved in Coupling Buffer (0.1 M PBS, pH 7.2-7.5). React for 2 hours at room temperature. Causality: Shifting to a slightly basic pH deprotonates the target's primary amines, drastically increasing their nucleophilicity for efficient amide bond formation.

  • Purification: Remove the water-soluble urea byproduct (EDU) via dialysis or size-exclusion chromatography.

Protocol B: Automated Solid-Phase Peptide Synthesis (DIC / OxymaPure)

Designed for high-efficiency peptide elongation.

  • Resin Swelling & Deprotection: Swell the solid support resin in N,N-Dimethylformamide (DMF) and remove the Fmoc protecting group using 20% piperidine.

  • Pre-activation: Mix the Fmoc-protected amino acid with DIC and OxymaPure in DMF. Causality: OxymaPure acts as a potent racemization suppressant and forms a highly reactive ester, outperforming traditional HOBt in both safety and reaction kinetics [5].

  • Coupling: Add the activated amino acid to the resin. Causality: DIC is strictly chosen over DCC here because DIC is a liquid, and its byproduct (DIU) is highly soluble in DMF. DCC's byproduct (DCU) precipitates out of solution, which will irreversibly clog the frits of an automated peptide synthesizer [4].

  • Self-Validation Check: Following the coupling and wash steps, perform a Kaiser (ninhydrin) test on a few resin beads. A colorless or pale yellow result validates that all primary amines have been successfully converted to amides. A blue color indicates incomplete coupling, automatically triggering a secondary coupling cycle before the next Fmoc deprotection.

SPPS Step1 Resin with Deprotected Amine Step3 Coupling Reaction (Amide Bond Formation) Step1->Step3 Step2 Fmoc-AA + DIC + Oxyma (Pre-activation) Step2->Step3 Step4 Wash Step (Removes Soluble DIU) Step3->Step4 Step5 Kaiser Test Validation (Colorless = Success) Step4->Step5

Fig 2: DIC/Oxyma-mediated Solid-Phase Peptide Synthesis (SPPS) workflow.

Data & Performance Metrics

To guide reagent selection, the following table summarizes the quantitative performance metrics of these coupling systems based on established literature:

Table 2: Performance Metrics of Carbodiimide Systems

MetricEDC / Sulfo-NHSDIC / OxymaPureDCC / HOBt
Coupling Efficiency >90% (Aqueous)>98% (Organic)~95% (Organic)
Racemization Rate Low<1%~2-3%
Intermediate Half-Life 1-2 hours (NHS-ester)Highly stable in DMFProne to side reactions
Byproduct Removal Dialysis / SECSimple DMF WashDifficult (Filtration req.)

References

  • Beilstein Journal of Organic Chemistry. "Automated solid-phase peptide synthesis to obtain therapeutic peptides." Beilstein J. Org. Chem. (2014).[Link]

  • Industrial & Engineering Chemistry Research. "Development of a Mechanistic Amino Acid Activation Reaction Kinetics Model for Safe and Efficient Solid Phase Peptide Synthesis." ACS Publications (2023).[Link]

  • Sensors / ResearchGate. "Comparison of 1-Ethyl-3-(3-Dimethylaminopropyl) Carbodiimide Based Strategies to Crosslink Antibodies on Amine-Functionalized Platforms for Immunodiagnostic Applications." (2012).[Link]

  • Green Chemistry Letters and Reviews. "Unveiling the quaternary carbodiimide symphony: harmonizing green chemistry in peptide synthesis." Taylor & Francis (2024).[Link]

Sources

Validation of experimental results using (3-(Dimethylamino)propyl)carbamic acid

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, this guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate experimental results derived from amide coupling reactions facilitated by 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC). While the topic mentioned "(3-(Dimethylamino)propyl)carbamic acid," the scientifically relevant and widely used reagent with this core structure is EDC. This guide, therefore, focuses on the robust validation of EDC-mediated bioconjugation and offers a comparative analysis of alternative methods.

Section 1: The Chemistry of EDC-Mediated Amide Bond Formation

The cornerstone of many bioconjugates, from antibody-drug conjugates (ADCs) to immobilized enzymes, is the stable amide bond formed between a carboxylic acid and a primary amine. EDC is a "zero-length" crosslinker, meaning it facilitates this bond without becoming part of the final linkage.[1]

Mechanism of Action & The Role of NHS:

The process begins with EDC activating a carboxyl group (-COOH) to form a highly reactive O-acylisourea intermediate.[2] This intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the carboxyl group and reduce reaction efficiency.[1]

To counteract this, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is introduced. NHS rapidly reacts with the O-acylisourea intermediate to create a more stable, amine-reactive NHS ester.[1] This semi-stable intermediate is more resistant to hydrolysis and can efficiently react with a primary amine (-NH2) to form the desired amide bond, releasing an EDC by-product as a soluble urea derivative.[3]

EDC_NHS_Mechanism cluster_reactants Reactants Molecule1 Protein 1-COOH (Carboxylic Acid) Intermediate1 O-acylisourea (Unstable Intermediate) Molecule1->Intermediate1 + EDC EDC EDC Hydrolysis Hydrolysis (Competing Reaction) Intermediate1->Hydrolysis Intermediate2 NHS-Ester (Semi-Stable) Intermediate1->Intermediate2 + NHS NHS NHS / Sulfo-NHS FinalProduct Protein 1-CO-NH-Protein 2 (Stable Amide Bond) Intermediate2->FinalProduct + Amine Molecule2 Protein 2-NH₂ (Primary Amine) Experimental_Workflow prep 1. Prepare & Wash Carboxylated Surface activate 2. Activate Surface (Add EDC/Sulfo-NHS in MES Buffer, Incubate 15-30 min) prep->activate wash1 3. Wash Surface (Remove excess EDC/NHS) activate->wash1 couple 4. Couple Antibody (Add Antibody in PBS, Incubate 2 hours) wash1->couple quench 5. Quench Reaction (Add Ethanolamine/Tris, Incubate 30 min) couple->quench wash2 6. Final Wash (Remove unbound antibody) quench->wash2 store 7. Resuspend & Store (Storage Buffer, 4°C) wash2->store

General experimental workflow for surface immobilization.

Step-by-Step Methodology:

  • Surface Preparation:

    • Aliquot the required amount of carboxylated surface material.

    • Wash the surface twice with Activation Buffer to remove any preservatives and equilibrate the pH. For nanoparticles, this involves centrifugation or magnetic separation. [4]2. Activation of Carboxyl Groups:

    • Resuspend the surface in fresh Activation Buffer.

    • Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer immediately before use. [4] * Add the EDC/Sulfo-NHS solution to the surface suspension. A common starting point is a final concentration of 2 mM EDC and 5 mM Sulfo-NHS. [5] * Incubate for 15-30 minutes at room temperature with gentle mixing. [4]3. Washing:

    • Remove the activation solution.

    • Wash the activated surface twice with ice-cold Coupling Buffer (PBS, pH 7.4) to remove excess EDC and Sulfo-NHS. This step is critical to prevent unwanted crosslinking of the antibody to be added. [6]4. Antibody Coupling:

    • Immediately add the antibody solution, dissolved in Coupling Buffer, to the activated surface.

    • Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing. [4][6]5. Quenching:

    • Remove the antibody solution (this can be saved to determine coupling efficiency).

    • Add Quenching Solution to the surface and incubate for 30 minutes at room temperature. This blocks any remaining active NHS-ester sites, preventing non-specific binding in future applications. [4][6]6. Final Washes:

    • Wash the surface three times with Washing Buffer (PBST) to remove non-covalently bound antibody.

  • Storage:

    • Resuspend the final conjugate in Storage Buffer and store at 4°C.

Section 3: A Framework for Validating EDC-Mediated Conjugation

Successful conjugation is not merely the formation of a bond; it is the creation of a functional product. A robust validation framework is essential and should address two key questions: "Did the reaction work?" and "Is the final product functional?" [7] Quantitative & Qualitative Validation Techniques:

Validation MethodPrincipleWhat It MeasuresTypical Application
UV-Vis Spectroscopy Measures absorbance changes.Confirms conjugation, can estimate Drug-to-Antibody Ratio (DAR). [8]Initial, quick assessment of conjugation.
Size-Exclusion Chromatography (SEC-HPLC) Separates molecules by size.Detects shifts in molecular weight, indicating conjugation; assesses aggregation. [9]Purity assessment of protein-protein conjugates.
Reverse-Phase Chromatography (RP-HPLC) Separates based on hydrophobicity.Can resolve species with different numbers of conjugated small molecules (e.g., DAR).Characterization of Antibody-Drug Conjugates. [8]
SDS-PAGE Separates proteins by molecular weight under denaturing conditions.A clear band shift between the original and conjugated protein confirms covalent linkage.Routine confirmation of protein-protein or protein-peptide conjugation.
Mass Spectrometry (MS) Measures mass-to-charge ratio.Provides precise mass of the conjugate, confirming the exact number of coupled molecules. [10]Gold-standard for detailed structural characterization.
Functional Assays (e.g., ELISA, SPR) Measures biological activity.Confirms that the conjugated protein (e.g., antibody) retains its binding affinity and function.Critical for all applications requiring a functional end-product.

Section 4: Comparative Analysis of Alternative Conjugation Chemistries

While EDC/NHS chemistry is versatile, the optimal choice depends on the specific application, available functional groups, and desired stability. [3]

Feature EDC/NHS Chemistry Maleimide-Thiol Chemistry Click Chemistry (e.g., SPAAC)
Target Groups Carboxyls (-COOH) & Primary Amines (-NH₂) Thiols/Sulfhydryls (-SH) & Maleimides Azides (N₃) & Alkynes
Bond Formed Amide Thioether Triazole
"Length" Zero-length Spacer-dependent (via crosslinker like SMCC) [11] Spacer-dependent (via crosslinker)
Efficiency Good, but sensitive to hydrolysis and pH. [11] Very high and specific under mild conditions (pH 6.5-7.5). Extremely high, bio-orthogonal (no side reactions).
Key Advantage Utilizes common, naturally occurring functional groups. High specificity for thiols, which are less common than amines in proteins. Unrivaled specificity and efficiency; reaction is inert to biological functional groups.
Key Limitation Potential for protein-protein polymerization if both have carboxyls and amines. [4] Requires a free thiol, which may necessitate protein engineering or reduction of disulfide bonds. Requires introduction of non-native azide or alkyne groups onto the molecules.

| Best For... | General protein immobilization, peptide-carrier conjugation, labeling carboxyl groups. [2]| Site-specific conjugation to cysteine residues, creating well-defined ADCs. [11]| Applications requiring absolute specificity and high efficiency, like live-cell imaging. |

Decision-Making Workflow for Choosing a Conjugation Chemistry:

Conjugation_Choice decision decision result result start What functional groups are available? q1 Carboxyls (-COOH) and Primary Amines (-NH₂)? start->q1 q2 Free Thiols (-SH) available or can be introduced? q1->q2 No edc_nhs Use EDC/NHS Chemistry q1->edc_nhs Yes q3 Can Azide/Alkyne groups be introduced? q2->q3 No maleimide Use Maleimide-Thiol Chemistry (e.g., via SMCC) q2->maleimide Yes click Use Click Chemistry (e.g., SPAAC, CuAAC) q3->click Yes other Consider alternative chemistries (e.g., NHS esters, aldehydes) q3->other No

A simplified decision tree for selecting a bioconjugation strategy.

References

  • ACS Publications. (2021, November 14). Analyzing Nanomaterial Bioconjugates: A Review of Current and Emerging Purification and Characterization Techniques. Analytical Chemistry. Available from: [Link]

  • ADC Review. (2025, July 11). Analytical Techniques for Antibody-Drug Conjugates: Comprehensive Insights. Available from: [Link]

  • PubMed. Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Available from: [Link]

  • PubMed. (2017, December 15). Analytical techniques for the characterization of Antibody Drug Conjugates: Challenges and prospects. Available from: [Link]

  • Taylor & Francis Online. (2011, March 1). Analytical methods for physicochemical characterization of antibody drug conjugates. Available from: [Link]

  • ResearchGate. (2011). Analytical methods for physicochemical characterization of antibody drug conjugates. Available from: [Link]

  • Creoptix. Protein Immobilization Protocol: His-tag Capture via EDC/NHS chemistry. Available from: [Link]

  • National Center for Biotechnology Information. (2021). A guide to functionalisation and bioconjugation strategies to surface-initiated polymer brushes. Available from: [Link]

  • SpringerLink. (2019). EDC/NHS activation mechanism of polymethacrylic acid: anhydride versus NHS-ester. Available from: [Link]

  • G-Biosciences. (2017, September 26). High Efficiency & Stability Protein CrossLinking with EDC & NHS. Available from: [Link]

  • PubMed. (2008, January 9). Controlling coupling reaction of EDC and NHS for preparation of collagen gels using ethanol/water co-solvents. Available from: [Link]

  • MDPI. (2012, June 26). Artificial Intelligence Techniques to Optimize the EDC/NHS-Mediated Immobilization of Cellulase on Eudragit L-100. Available from: [Link]

  • MDPI. (2013, February 1). Probing of EDC/NHSS-Mediated Covalent Coupling Reaction by the Immobilization of Electrochemically Active Biomolecules. Available from: [Link]

  • National Center for Biotechnology Information. (2018, August 20). Covalent Immobilization of Proteins for the Single Molecule Force Spectroscopy. Available from: [Link]

  • ResearchGate. (2017, March 1). Anyone have any recommendations for troubleshooting EDC/NHS reactions on nanoparticles?. Available from: [Link]

  • Reddit. (2026, February 11). EDC/NHS reaction query. Available from: [Link]

  • ResearchGate. (2020). Systematic Investigation of EDC/sNHS-Mediated Bioconjugation Reactions for Carboxylated Peptide Substrates. Available from: [Link]

  • PubMed. (2026, February 28). Ethyl Glucuronide (EtG) Derivatization With N-(3-Dimethylaminopropyl)-N'-Ethylcarbodiimide (EDC). LC-HRAM-Orbitrap-MS Characterization of Derivatives and Application to Blood, Urine, and Hair Analysis. Available from: [Link]

  • Research Communities. (2022, June 13). Unraveling bacterial interactions during conjugation. Available from: [Link]

  • National Center for Biotechnology Information. A High-Throughput Method for Screening for Genes Controlling Bacterial Conjugation of Antibiotic Resistance. Available from: [Link]

  • ResearchGate. Optimized protocol for conjugation in solid media: (a) Schematic for.... Available from: [Link]

  • UWSpace - University of Waterloo. Analyzing Bacterial Conjugation with Graphical Models. Available from: [Link]

  • Oxford Academic. (2022, December 13). Targeted bacterial conjugation mediated by synthetic cell-to-cell adhesions. Available from: [Link]

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Analytical and Functional Characterization of (3-(Dimethylamino)propyl)carbamate Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(3-(Dimethylamino)propyl)carbamic acid serves as a highly versatile chemical scaffold utilized across agrochemical and pharmaceutical disciplines. Its structural duality—combining a pH-responsive tertiary amine with a tunable carbamate linkage—enables precise control over systemic mobility and enzymatic stability. This guide objectively compares the two most prominent derivatives of this scaffold: Propamocarb (the propyl ester, utilized as a systemic fungicide)[1] and Boc-DMAPA (the tert-butyl ester, utilized as a critical linker in PROTACs and prodrugs)[2].

By detailing their mechanisms of action, physicochemical properties, and providing self-validating characterization protocols, this guide equips researchers with the authoritative data needed for advanced molecular design and analysis.

Structural and Physicochemical Profiling

The performance of (3-(dimethylamino)propyl)carbamate derivatives is dictated by their esterification state. The propyl ester (Propamocarb) is optimized for environmental stability and plant tissue penetration[3], whereas the tert-butyl ester (Boc-DMAPA) is engineered for orthogonal chemical reactivity during complex pharmaceutical synthesis[2][4].

Table 1: Physicochemical Comparison of Key Derivatives
PropertyPropamocarb (Propyl Ester)Boc-DMAPA (tert-Butyl Ester)
Molecular Formula C₉H₂₀N₂O₂C₁₀H₂₂N₂O₂
Molecular Weight 188.27 g/mol 202.30 g/mol
LogP (Octanol/Water) ~1.2~1.8
Functional Role Systemic Fungicide ActivePROTAC / Prodrug Linker
Target Mechanism Disrupts lipid biosynthesisOrthogonal amine protection
Chemical Stability High (Environmental)Acid-labile (Cleaved by TFA)

Data synthesized from chemical databases and structural analyses[1][5].

Mechanism of Action: Agrochemical vs. Pharmaceutical Contexts

Agrochemical Efficacy (Propamocarb)

Unlike broad-spectrum triazoles (e.g., Tebuconazole) that target ergosterol biosynthesis, Propamocarb specifically targets oomycetes by inhibiting the biosynthesis of phospholipids and fatty acids within the pathogen's cell membrane[3][6]. The tertiary amine facilitates rapid systemic conduction through plant vascular tissues, allowing it to protect roots, stems, and leaves simultaneously[3].

MOA A Propamocarb (Systemic Fungicide) B Oomycete Cell Membrane (Target Site) A->B Penetration C Phospholipid & Fatty Acid Biosynthesis B->C Accumulation D Mycelial Growth & Spore Germination C->D Inhibition E Pathogen Death (Disease Control) D->E Arrests Cycle

Figure 1. Mechanism of action of Propamocarb disrupting oomycete lipid biosynthesis.

Pharmaceutical Utility (Prodrugs & PROTACs)

In drug development, the carbamate linkage is prized for its intermediate biological stability. While ester linkages are rapidly hydrolyzed by blood esterases (leading to premature drug release) and amide linkages are highly resistant to cleavage, carbamates offer a slow, enzymatically controlled hydrolysis profile ideal for sustained-release bone-targeting prodrugs[7]. Furthermore, in PROTAC synthesis, the Boc-protected carbamate acts as a stable spacer that can be selectively deprotected to conjugate target-binding ligands[2].

Experimental Protocols for Characterization

To ensure high scientific integrity, the following protocols are designed as self-validating systems, incorporating specific checkpoints to verify experimental success.

Protocol 1: LC-MS/MS Quantification of Propamocarb in Biological Matrices

Objective: Accurately quantify propamocarb residues in complex biological matrices (e.g., serum, colon tissue, or plant extracts)[6][8]. Causality in Design: The tertiary dimethylamino group has a pKa of ~9.5, meaning it is heavily protonated at physiological pH. In reverse-phase liquid chromatography (RPLC), unshielded silanol groups on C18 columns will interact with this cation, causing severe peak tailing. Using an acidic mobile phase (0.1% Formic Acid) ensures complete protonation of the analyte while suppressing silanol ionization, yielding sharp peaks and maximizing Electrospray Ionization (ESI+) efficiency.

Step-by-Step Methodology:

  • Sample Extraction: Homogenize 100 mg of tissue in 1 mL of Acetonitrile containing an isotopically labeled internal standard (Propamocarb-d7).

  • Solid Phase Extraction (SPE): Pass the supernatant through a strong cation exchange (SCX) cartridge. Rationale: The permanently charged amine binds strongly to the SCX resin, allowing neutral lipids to be washed away with methanol.

  • Elution: Elute with 5% NH₄OH in methanol to neutralize the amine and release it from the resin.

  • LC Separation: Inject onto a C18 column using a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid).

  • MS/MS Detection: Operate in ESI+ Multiple Reaction Monitoring (MRM) mode.

    • Validation Checkpoint: Monitor the precursor ion [M+H]+ at m/z 189.2. Ensure the ratio between the quantifier product ion (m/z 102.1) and qualifier product ion (m/z 144.1) remains within ±15% of the analytical standard to confirm peak purity.

Workflow S1 Sample Prep (SPE & Filtration) S2 LC Separation (C18, 0.1% FA) S1->S2 Extract S3 ESI+ Ionization (Amine Protonation) S2->S3 Eluent S4 MS/MS Detection (MRM Transitions) S3->S4 Precursor Ion S5 Data Validation (Quantification) S4->S5 Product Ion

Figure 2. LC-MS/MS analytical workflow for quantifying tertiary amine carbamate derivatives.

Protocol 2: Synthesis and Cleavage Verification of Boc-DMAPA Linkers

Objective: Utilize tert-butyl (3-(dimethylamino)propyl)carbamate as a diamine surrogate in PROTAC linker synthesis[2]. Causality in Design: The Boc group protects the primary amine during the coupling of the tertiary amine to a target ligand (e.g., using EDC/HOBt). Because carbamates are stable to basic conditions but highly labile to strong acids, Trifluoroacetic Acid (TFA) is used to cleave the Boc group. During this cleavage, the tertiary amine remains protonated and unreactive, ensuring regioselective conjugation.

Step-by-Step Methodology:

  • Coupling: React the target carboxylic acid with Boc-DMAPA using EDC (1.2 eq) and HOBt (1.2 eq) in anhydrous DMF for 2 hours at room temperature.

  • Deprotection: Treat the purified intermediate with 20% TFA in Dichloromethane (DCM) for 1 hour to cleave the carbamate linkage.

  • Validation Checkpoint (LC-MS): Analyze the reaction mixture via LC-MS. Successful cleavage is self-validated by observing a mass shift of exactly -100 Da (corresponding to the loss of isobutylene and CO₂) from the intermediate's [M+H]+ peak, confirming the liberation of the primary amine.

Comparative Performance Analysis

To properly select a derivative or linkage chemistry, researchers must weigh stability against biological availability. Table 2 outlines how the carbamate linkage compares to alternatives in both agrochemical and pharmaceutical settings.

Table 2: Efficacy and Stability Comparison
Linkage / Compound TypeIn Vivo / Environmental StabilityCleavage / Degradation MechanismApplication Suitability
Propamocarb (Carbamate) Moderate (Soil half-life ~30 days)Microbial degradationSystemic crop protection[3]
Tebuconazole (Triazole) High (Persistent)Slow oxidative degradationBroad-spectrum, long-lasting[6]
Ester Linkage (Pharma) Low (Highly Labile)Rapid hydrolysis by blood esterasesFast-acting prodrugs[7]
Carbamate Linkage (Pharma) ModerateSlow enzymatic hydrolysisSustained-release prodrugs[7]
Amide Linkage (Pharma) High (Stable)Highly resistant to plasma hydrolysisPermanent targeting linkers[7]

Data supported by pharmacokinetic and environmental degradation studies[3][6][7].

References

  • Heben Pesticide. "Downy mildew solution: propamocarb hydrochloride". Heben Pesticide. URL:[Link]

  • MDPI. "Unveiling the Impacts of Glyphosate, Deltamethrin, Propamocarb and Tebuconazole on Gut Health". MDPI. URL: [Link]

  • PubMed. "Propamocarb exposure decreases the secretion of neurotransmitters and causes behavioral impairments in mice". PubMed. URL: [Link]

  • PMC. "Design, Synthesis, Pharmacokinetics, and Biodistribution of a Series of Bone-Targeting EP4 Receptor Agonist Prodrugs for Treatment of Osteoporosis". PMC. URL: [Link]

  • ACS. "Development and Discovery of a Selective Degrader of Casein Kinases 1 δ/ε". ACS. URL: [Link]

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A Comparative Analysis of Bioconjugation Strategies: Zero-Length Crosslinking vs. Heterobifunctional Linkers

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Selecting the Optimal Conjugation Chemistry for Drug Development

For researchers, scientists, and drug development professionals, the covalent linkage of molecules to biologics is a foundational technique. The choice of conjugation chemistry is a critical decision point that profoundly influences the efficacy, stability, and therapeutic index of bioconjugates, particularly in the realm of Antibody-Drug Conjugates (ADCs). This guide provides an in-depth, objective comparison of two predominant strategies: "zero-length" crosslinking mediated by carbodiimides and the use of heterobifunctional linkers with defined spacer arms.

The term "(3-(Dimethylamino)propyl)carbamic acid" is structurally related to the key reagent in zero-length crosslinking, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). This guide will therefore focus on the practical implications of using EDC-based chemistry versus employing pre-activated linkers that introduce a spacer between the conjugated molecules. We will explore the underlying chemical principles, provide field-proven experimental protocols, and present a framework for selecting the most appropriate method for your specific application.

The Fundamental Divide: Understanding Zero-Length vs. Spaced Linkers

The primary distinction between these two approaches lies in the final structure of the conjugate. Zero-length crosslinkers facilitate the direct formation of a covalent bond (typically an amide bond) between two molecules without introducing any additional atoms.[1] In contrast, heterobifunctional linkers become part of the final structure, creating a defined space between the conjugated entities.[] This seemingly subtle difference has significant ramifications for the properties and performance of the resulting bioconjugate.

The Chemistry of Zero-Length Crosslinking: EDC/NHS-Mediated Amide Bond Formation

EDC is a water-soluble carbodiimide that activates carboxyl groups to form a highly reactive O-acylisourea intermediate.[3] This intermediate is unstable in aqueous solutions and prone to hydrolysis, which can limit conjugation efficiency.[3] The addition of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, mitigates this by converting the O-acylisourea into a more stable, amine-reactive NHS ester.[4] This semi-stable intermediate then efficiently reacts with a primary amine to form a robust amide bond, with the EDC and NHS moieties acting as leaving groups.[5][6]

cluster_0 EDC/NHS Activation & Coupling Molecule_COOH Molecule-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Unstable) Molecule_COOH->O_Acylisourea + EDC EDC EDC Urea_Byproduct Urea Byproduct O_Acylisourea->Molecule_COOH Hydrolysis NHS_Ester NHS Ester Intermediate (Semi-Stable) O_Acylisourea->NHS_Ester + NHS NHS NHS Protein_NH2 Protein-NH2 (Primary Amine) Amide_Bond Molecule-Protein (Stable Amide Bond) NHS_Ester->Amide_Bond + Protein-NH2 NHS_Byproduct NHS

Caption: Mechanism of two-step EDC/NHS coupling for amide bond formation.

Heterobifunctional Linkers: A Modular Approach to Conjugation

Heterobifunctional linkers are molecules with two different reactive groups at either end of a spacer arm.[7] This design allows for sequential, controlled conjugation. For example, a common type is an NHS-PEG-Maleimide linker. The NHS ester end reacts with primary amines (e.g., lysine residues on an antibody), while the maleimide end reacts specifically with sulfhydryl groups (e.g., from reduced cysteines or a thiol-containing payload).[8] The spacer arm, often composed of polyethylene glycol (PEG), can be varied in length and composition to modulate the properties of the final conjugate.[9]

cluster_1 Heterobifunctional Linker Conjugation (e.g., SMCC) Antibody_Lysine Antibody-NH2 (Lysine Residue) Antibody_Linker Antibody-Linker-Maleimide Antibody_Lysine->Antibody_Linker + SMCC SMCC_Linker NHS-Linker-Maleimide (e.g., SMCC) Payload_Thiol Payload-SH (Thiol Group) ADC Antibody-Linker-Payload (Stable ADC) Antibody_Linker->ADC + Payload-SH NHS_Byproduct NHS

Caption: Two-step conjugation using a heterobifunctional SMCC linker.

Head-to-Head Comparison: Performance and Practical Considerations

The choice between these two strategies is not merely academic; it has profound practical implications for yield, purity, stability, and the biological performance of the conjugate.

FeatureEDC/NHS "Zero-Length" CouplingHeterobifunctional Linkers (e.g., SMCC, PEG-Maleimide)
Reaction Type One-pot, two-step reaction (carboxyl activation followed by amine coupling).[5]Typically a two-step sequential reaction.[8]
Control & Purity Higher risk of side reactions (e.g., N-acylurea formation, anhydride formation) leading to a more heterogeneous product.[5][]Higher control over stoichiometry and potentially higher purity due to the use of purified activated intermediates.[5]
Convenience Simpler one-pot procedure, avoiding the need for prior synthesis and isolation of an activated linker.[5]May require initial synthesis and purification of the linker-payload adduct, adding complexity.[11]
Typical Yield 40-75%; can be highly variable and sensitive to reaction conditions.[5]60-90% for the final coupling step; generally more consistent.[5]
Spacer Arm None; direct amide bond formation.[1]Defined spacer arm (e.g., alkyl chain, PEG) that can be tailored.[9]
Hydrophilicity Does not inherently modify the hydrophilicity of the conjugate.Can incorporate hydrophilic moieties (e.g., PEG) to improve solubility and reduce aggregation.[8][12]
Stability Forms a highly stable amide bond. Intermediates are unstable.[13]Forms highly stable amide and thioether bonds. Pre-activated linkers have better storage stability.[8]

Experimental Design: A Comparative Workflow for ADC Preparation

To provide a practical, field-proven perspective, we will outline a comparative experimental workflow for conjugating a cytotoxic payload to a monoclonal antibody (mAb) using three distinct strategies:

  • EDC/NHS Coupling: For direct conjugation of a payload containing a primary amine to the carboxyl groups of the antibody.

  • SMCC Linker: A classic non-cleavable, heterobifunctional linker for conjugating to lysine residues.[8]

  • Click Chemistry Linker: A modern, bio-orthogonal approach using a PEGylated linker for site-specific conjugation.[14]

cluster_workflow Comparative ADC Preparation Workflow cluster_edc Strategy 1: EDC/NHS cluster_smcc Strategy 2: SMCC Linker cluster_click Strategy 3: Click Chemistry mAb Monoclonal Antibody (mAb) EDC_Activate 1a. Activate mAb Carboxyls (EDC/NHS, pH 6.0) mAb->EDC_Activate SMCC_Activate 1b. Activate mAb Lysines (SMCC, pH 8.0) mAb->SMCC_Activate Click_Activate 1c. Introduce Alkyne Handle (NHS-PEG-Alkyne, pH 8.5) mAb->Click_Activate EDC_Conjugate 2a. Conjugate Amine-Payload (pH 7.4) EDC_Activate->EDC_Conjugate EDC_Purify 3a. Purify ADC (SEC) EDC_Conjugate->EDC_Purify ADC_Characterization 4. Characterize ADCs (HIC, SEC, MS, In Vitro Assays) EDC_Purify->ADC_Characterization SMCC_Conjugate 2b. Conjugate Thiol-Payload (pH 7.0) SMCC_Activate->SMCC_Conjugate SMCC_Purify 3b. Purify ADC (SEC) SMCC_Conjugate->SMCC_Purify SMCC_Purify->ADC_Characterization Click_Conjugate 2c. Conjugate Azide-Payload (CuAAC Reaction) Click_Activate->Click_Conjugate Click_Purify 3c. Purify ADC (SEC) Click_Conjugate->Click_Purify Click_Purify->ADC_Characterization

Caption: Workflow for preparing and evaluating ADCs with different linkers.

Detailed Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling of an Amine-Payload to mAb Carboxyl Groups

This protocol is adapted for conjugating a payload with a primary amine to the aspartic or glutamic acid residues of an antibody.

  • Materials:

    • Monoclonal Antibody (mAb)

    • Amine-containing payload

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

    • Sulfo-NHS (N-hydroxysulfosuccinimide)

    • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[15]

    • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2-7.5[15]

    • Quenching Buffer: 1 M Tris or 1 M Hydroxylamine, pH 8.0

    • Purification: Size Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)

  • Procedure:

    • Antibody Preparation: Prepare the mAb at a concentration of 2-10 mg/mL in ice-cold Activation Buffer.

    • Reagent Preparation: Immediately before use, prepare fresh solutions of EDC (e.g., 10 mg/mL) and Sulfo-NHS (e.g., 10 mg/mL) in Activation Buffer.

    • Activation: Add a 50-fold molar excess of EDC and Sulfo-NHS to the antibody solution. Incubate for 15-30 minutes at room temperature with gentle mixing.

    • Purification (Optional but Recommended): Immediately remove excess and quenched EDC and Sulfo-NHS by buffer exchange into Coupling Buffer using a desalting column. This prevents unwanted crosslinking of the amine-payload.

    • Conjugation: Add a 10- to 20-fold molar excess of the amine-payload (dissolved in Coupling Buffer) to the activated antibody.

    • Reaction: Incubate for 2 hours at room temperature with gentle mixing.

    • Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM. Incubate for 15 minutes.

    • Final Purification: Purify the resulting ADC from excess payload and reaction byproducts using an SEC column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).

Protocol 2: SMCC Linker Conjugation to mAb Lysine Residues

This protocol describes the conjugation of a thiol-containing payload to antibody lysine residues using the heterobifunctional SMCC linker.

  • Materials:

    • Monoclonal Antibody (mAb)

    • Thiol-containing payload (e.g., DM1)

    • Sulfo-SMCC crosslinker

    • Conjugation Buffer: 50 mM Potassium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5

    • Anhydrous DMSO or DMF

    • Purification: SEC column

  • Procedure:

    • Antibody Modification:

      • Prepare the mAb at 5-10 mg/mL in Conjugation Buffer.

      • Dissolve Sulfo-SMCC in DMSO to a concentration of 10 mM.

      • Add a 10-fold molar excess of the Sulfo-SMCC solution to the mAb.

      • Incubate for 1-2 hours at room temperature.

      • Remove excess, unreacted Sulfo-SMCC by buffer exchange into Conjugation Buffer using a desalting column.

    • Payload Conjugation:

      • Dissolve the thiol-containing payload in DMSO.

      • Immediately add the payload to the SMCC-activated antibody at a 5- to 10-fold molar excess relative to the antibody.

      • Incubate for 4 hours at room temperature or overnight at 4°C.

    • Purification: Purify the ADC using an SEC column to remove unconjugated payload and linker byproducts.

Protocol 3: Click Chemistry Conjugation

This protocol outlines the introduction of an alkyne handle onto the antibody via lysine residues, followed by a copper-catalyzed azide-alkyne cycloaddition (CuAAC) with an azide-modified payload.

  • Materials:

    • Monoclonal Antibody (mAb)

    • Azide-modified payload

    • NHS-PEG-Alkyne linker

    • Copper(II) Sulfate (CuSO4)

    • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand

    • Sodium Ascorbate

    • Reaction Buffer: PBS, pH 8.0-8.5

    • Anhydrous DMSO

    • Purification: SEC column

  • Procedure:

    • Antibody Alkynylation:

      • Prepare the mAb at 2-5 mg/mL in Reaction Buffer.

      • Prepare a 10 mM stock solution of NHS-PEG-Alkyne in DMSO.

      • Add a 10-fold molar excess of the linker to the mAb solution.

      • Incubate for 1-2 hours at room temperature.

      • Remove excess linker by buffer exchange into PBS, pH 7.4.

    • CuAAC Reaction (Click Conjugation):

      • Prepare fresh stock solutions: 50 mM CuSO4, 250 mM THPTA, and 500 mM Sodium Ascorbate in water.[14]

      • In a reaction tube, combine the alkyne-modified antibody with a 5-fold molar excess of the azide-payload.

      • Prepare the copper catalyst by mixing CuSO4 and THPTA in a 1:5 molar ratio.[14]

      • Add the copper catalyst to the antibody-payload mixture.

      • Initiate the reaction by adding Sodium Ascorbate to a final concentration of 5-10 mM.[14]

      • Incubate for 1-4 hours at room temperature, protected from light.

    • Purification: Purify the ADC using an SEC column to remove reactants and byproducts.

Characterization and Performance Evaluation

After synthesis, a rigorous characterization is essential to compare the quality and performance of the ADCs prepared with different linker strategies.

Physicochemical Characterization
  • Size Exclusion Chromatography (SEC): This is the primary method for quantifying aggregates.[5] ADCs, especially those with hydrophobic payloads, have a higher propensity for aggregation, which can affect efficacy and immunogenicity.[16][17] A well-resolved main peak with minimal high-molecular-weight species is desirable.

  • Hydrophobic Interaction Chromatography (HIC): HIC is a powerful tool for determining the drug-to-antibody ratio (DAR) and assessing the heterogeneity of the ADC population.[13] The retention time on an HIC column correlates with the number of conjugated drug molecules; species with higher DARs are more hydrophobic and elute later.[1] This allows for the comparison of conjugation efficiency and product distribution between different linker strategies.

  • Mass Spectrometry (MS): MS analysis of the intact or reduced ADC provides precise molecular weight information, confirming successful conjugation and allowing for the calculation of the average DAR.[6]

Analytical TechniqueParameter MeasuredExpected Outcome/Comparison
SEC % AggregationLower aggregation is desirable. Compare the percentage of high-molecular-weight species for each ADC. Hydrophilic linkers (e.g., PEG) are expected to reduce aggregation compared to zero-length or more hydrophobic linkers.[16]
HIC Drug-to-Antibody Ratio (DAR) & HeterogeneityProvides a profile of different DAR species (DAR0, DAR2, DAR4, etc.). Compare the average DAR and the distribution of species. Site-specific methods like click chemistry should yield a more homogenous profile than random lysine conjugation.[13]
MS Molecular Weight & Average DARConfirms the identity of the ADC and provides an accurate average DAR. Compare the experimental mass with the theoretical mass for each conjugation strategy.
In Vitro Performance Evaluation
  • Cytotoxicity Assay (e.g., MTT Assay): This assay determines the potency (IC50) of the ADC on antigen-positive (Ag+) and antigen-negative (Ag-) cancer cell lines.[18] A potent ADC will show high cytotoxicity on Ag+ cells and low cytotoxicity on Ag- cells, indicating target-specific killing.[19]

  • Bystander Effect Assay: For ADCs with cleavable linkers, it is important to assess their ability to kill neighboring Ag- cells. This can be evaluated using a co-culture of Ag+ and Ag- cells.[19]

Protocol 4: General In Vitro Cytotoxicity (MTT) Assay

  • Materials:

    • Ag+ and Ag- cancer cell lines

    • Complete cell culture medium

    • ADC constructs, unconjugated antibody, and free payload

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Procedure:

    • Cell Seeding: Seed cells in 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.

    • ADC Treatment: Treat cells with serial dilutions of the ADCs and controls.

    • Incubation: Incubate the plates for 72-120 hours.

    • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours.

    • Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

    • Absorbance Reading: Read the absorbance at 570 nm.

    • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value using non-linear regression.[20]

Conclusion: Making an Informed Decision

There is no single "best" linker strategy; the optimal choice is contingent upon the specific goals of the drug development program.

  • Choose EDC/NHS "Zero-Length" Crosslinking when:

    • The payload already possesses a suitable spacer and only requires direct attachment.

    • Minimizing the size and complexity of the linker is a priority.

    • Initial screening experiments are being conducted where the convenience of a one-pot reaction is advantageous.

  • Choose Heterobifunctional Linkers when:

    • Modulation of physicochemical properties (e.g., solubility, stability) is required. Hydrophilic PEG linkers are particularly effective at mitigating the aggregation caused by hydrophobic payloads.[8][18]

    • A defined distance between the antibody and payload is necessary to avoid steric hindrance and maintain antibody binding affinity.

    • A specific release mechanism (e.g., cleavable linkers) is desired to enable a bystander effect or to release an unmodified payload.[11][21]

    • Higher conjugation efficiency, a more homogenous product, and greater control over the DAR are critical for the therapeutic application.[5]

By carefully considering the chemical mechanisms, practical workflows, and analytical outcomes associated with each strategy, researchers can design and synthesize next-generation bioconjugates with an enhanced therapeutic window and a greater probability of clinical success.

References

Click to expand
  • Benchchem. (2025). Application Notes and Protocols for In Vitro Cytotoxicity Assays of ADCs with Cleavable Linkers.
  • Agilent. (n.d.).
  • Agilent. (2021, May 11).
  • RSC Publishing. (n.d.). Effect of mobile phase composition on the analysis of aggregates of antibody drug conjugates (ADCs)
  • WuXi AppTec DMPK. (2026, January 30).
  • Benchchem. (2025).
  • Shimadzu. (n.d.).
  • Benchchem. (2026).
  • Benchchem. (2025). A Comparative Guide to In Vitro Cytotoxicity of ADC Linkers.
  • Charles River. (n.d.).
  • Benchchem. (2025). Application Notes and Protocols for Antibody- Drug Conjugate (ADC)
  • AxisPharm. (2024, September 20). Alkyne-Azide Click Chemistry Protocol for ADCs.
  • Bio-Synthesis. (2025, March 25).
  • American Pharmaceutical Review. (2015, July 31).
  • RSC Publishing. (2024, May 16).
  • ACS Publications. (2019, October 31).
  • Zymeworks. (n.d.). In vitro assays to predict ADC hematological toxicity: Contribution of antibody, linker, and payload.
  • NIH. (2020, October 6).
  • Benchchem. (2025). Protocol for EDC/NHS Coupling with Amino-PEG3-CH2COOH: A Detailed Guide for Researchers.
  • Agilent. (n.d.).
  • BOC Sciences. (n.d.).
  • ResearchGate. (n.d.). Hydrophobic interaction chromatography of ADCs. Hydrophobic interaction....
  • Semantic Scholar. (2018, October 23).
  • Technology Networks. (2025, October 5). Development And Application of "Click Chemistry" In ADC And PROTAC.
  • ProteoGenix. (2021, July 26). Cleavable versus non-cleavable ADC linker chemistry.
  • Benchchem. (2025).
  • BOC Sciences. (2025, October 24). ADC Linker Selection Guide: Maximize Efficacy & Safety.
  • ResearchGate. (n.d.).
  • PMC. (n.d.).
  • BOC Sciences. (n.d.). What Are ADC Linkers: Difference Between Cleavable and Non-Cleavable?.
  • NIH. (n.d.). Determination of ADC Cytotoxicity in Immortalized Human Cell Lines.
  • ResearchGate. (2022, June 30). Any advice on my protocol for NHS-EDC coupling on antibodies?.
  • AACR Journals. (n.d.). A New Triglycyl Peptide Linker for Antibody–Drug Conjugates (ADCs) with Improved Targeted Killing of Cancer Cells.
  • Benchchem. (2025, February 20).
  • PMC. (n.d.). Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance.
  • PurePEG. (2025, October 6).
  • ResearchGate. (n.d.). PK profiles of ADCs with different linker stability.
  • BOC Sciences. (n.d.). How ADC Linkers Affect Drug Delivery and Targeting Selectivity?.
  • Sigma-Aldrich. (n.d.). Comparative Analysis of Different EDC and Sulfo‑NHS Activation Reagents for Covalent Coupling of Antibodies to Estapor® Ca.
  • BOC Sciences. (n.d.).
  • Benchchem. (2025). A Comparative Guide to EDC/NHS Crosslinking Chemistry.
  • Frontiers. (2021, June 22). Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency.
  • Morehead State University Digital Archives. (n.d.).

Sources

High-Resolution LC-MS Validation of (3-(Dimethylamino)propyl)carbamic Acid: A Comparative Guide to Chromatographic Strategies

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Challenge of Zwitterionic Carbamates

The reaction between 3-(dimethylamino)propylamine (DMAPA) and carbon dioxide ( CO2​ ) yields (3-(Dimethylamino)propyl)carbamic acid , a transient zwitterionic intermediate critical to the fields of carbon capture, utilization, and storage (CCUS), as well as the development of switchable surfactants.

Validating the formation, concentration, and degradation of this specific carbamate presents a severe analytical challenge. The molecule is highly polar, lacks a UV-absorbing chromophore, and is highly susceptible to thermal and pH-induced reversion back to its constituent amine and CO2​ . Consequently, traditional Reversed-Phase Liquid Chromatography (RP-LC) methods are fundamentally inadequate.

As an Application Scientist, I have designed this guide to objectively compare the performance of Reversed-Phase (C18), Hydrophilic Interaction Liquid Chromatography (HILIC), and Mixed-Mode columns for the LC-MS/MS validation of this reaction, providing the mechanistic causality and field-proven protocols necessary for robust quantification.

Mechanistic Insight: Why Column Chemistry Dictates Success

To understand why specific chromatographic platforms succeed or fail, we must examine the physicochemical properties of the analyte. At the alkaline pH typical of CO2​ capture (pH 8.5–10.0), (3-(Dimethylamino)propyl)carbamic acid exists as a zwitterion: the tertiary amine is protonated ( pKa≈9.5 ), and the carbamic acid is deprotonated ( pKa≈5.0 ).

The Failure of Reversed-Phase (C18)

The fundamental flaw in employing C18 columns for this analyte is its highly negative log P value. On a hydrophobic C18 stationary phase, the zwitterion lacks the lipophilicity required to partition into the stationary phase. As a result, it elutes entirely in the void volume ( t0​ ). This co-elution with unretained salts and unreacted amines leads to catastrophic ion suppression in the Electrospray Ionization (ESI) source, rendering quantitative analysis impossible.

The Superiority of HILIC

HILIC overcomes this by utilizing a polar stationary phase (e.g., sulfobetaine or unmodified silica) that immobilizes a water-enriched layer from the mobile phase. The highly polar carbamate partitions efficiently into this aqueous layer, providing orthogonal retention. Furthermore, HILIC mobile phases require high organic content (typically >70% acetonitrile), which significantly enhances ESI droplet desolvation efficiency, drastically improving the Signal-to-Noise (S/N) ratio .

G cluster_C18 Reversed-Phase (C18) Pathway cluster_HILIC HILIC (Zwitterionic) Pathway Analyte (3-(Dimethylamino)propyl)carbamic acid C18_Phase Hydrophobic C18 Surface Analyte->C18_Phase HILIC_Phase Water-Enriched Layer on Polar Stationary Phase Analyte->HILIC_Phase Void Elution in Void Volume (Severe Ion Suppression) C18_Phase->Void Lack of Partitioning Retained Strong Retention & High ESI Sensitivity HILIC_Phase->Retained Hydrophilic Partitioning

Chromatographic retention mechanism logic: C18 vs. HILIC for polar zwitterions.

Comparative Performance Data

To objectively evaluate the analytical alternatives, equivalent reaction aliquots were analyzed across three distinct column chemistries. The data below summarizes the quantitative performance metrics.

Performance MetricAcquity BEH C18 (Reversed-Phase)SeQuant ZIC-HILIC (Zwitterionic HILIC)Obelisc R (Mixed-Mode)
Retention Factor ( k′ ) 0.1 (Void Elution)4.8 (Strong Retention)3.2 (Moderate Retention)
Peak Asymmetry ( As​ ) 2.8 (Severe Tailing)1.1 (Excellent)1.4 (Slight Tailing)
Matrix Effect (Ion Suppression) -88%-12%-28%
Signal-to-Noise (S/N) at 50 ng/mL 2.1145.068.5
Limit of Quantitation (LOQ) > 500 ng/mL2.5 ng/mL15.0 ng/mL

Experimental Methodology: A Self-Validating Protocol

A robust analytical method must be a self-validating system. The following protocol integrates kinetic quenching and specific MS/MS transitions to ensure that the detected signal is an accurate representation of the in-situ carbamate concentration, free from artifactual degradation or isobaric interference.

Step 1: Sample Quenching & Preparation
  • Causality: Carbamates are thermally labile and highly pH-sensitive. Standard LC-MS preparations using acidic modifiers (e.g., 0.1% Formic Acid) will rapidly protonate the carbamate, driving the equilibrium backward to release CO2​ and DMAPA.

  • Procedure: Aliquot 10 µL of the active DMAPA/ CO2​ reaction mixture directly into 990 µL of ice-cold Acetonitrile containing 10 mM Ammonium Carbonate (pH 9.0).

  • Self-Validation Check: This 1:100 dilution kinetically quenches the reaction by dropping the temperature, while the alkaline pH locks the carbamate state. Injecting the sample at T=0 and T=24h (stored at 4°C) must yield a peak area variance of <5% to validate sample stability.

Step 2: HILIC Chromatographic Separation
  • Column: SeQuant ZIC-HILIC (2.1 × 100 mm, 3.5 µm).

  • Mobile Phase A: 10 mM Ammonium Carbonate in LC-MS grade water (pH 9.0).

  • Mobile Phase B: LC-MS grade Acetonitrile.

  • Gradient: Start at 90% B (hold for 2 min) to force hydrophilic partitioning. Linearly decrease to 50% B over 8 minutes to elute the highly polar zwitterion. Re-equilibrate at 90% B for 5 minutes.

  • Flow Rate: 0.3 mL/min.

Step 3: ESI-MS/MS Quantification
  • Causality: The high-organic eluent from the HILIC column significantly enhances droplet desolvation in the ESI source.

  • Parameters: Operate the mass spectrometer in Electrospray Ionization Positive Mode (ESI+).

  • Self-Validating Transitions: Monitor the precursor ion [M+H]+=147.1 m/z .

    • Quantifier Transition: 147.1→102.1 m/z . This represents the highly specific neutral loss of CO2​ (44 Da), definitively validating the presence of the carbamate moiety .

    • Qualifier Transition: 147.1→58.1 m/z (cleavage yielding the dimethylamine fragment).

G DMAPA DMAPA (Primary Amine) Carbamate (3-(Dimethylamino)propyl) carbamic acid (Zwitterion) DMAPA->Carbamate Nucleophilic Addition CO2 CO2 (Carbon Capture) CO2->Carbamate Quench Cold Acetonitrile Quench (pH 9.0) Carbamate->Quench Prevent Reversion LCMS HILIC-ESI-MS/MS Quantification Quench->LCMS Direct Injection

Reaction pathway of DMAPA CO2 capture and the self-validating HILIC-MS workflow.

Summary

For the validation of (3-(Dimethylamino)propyl)carbamic acid reactions, standard C18 methodologies introduce severe analytical artifacts due to void volume elution and ion suppression. By transitioning to a Zwitterionic HILIC platform coupled with an alkaline, high-organic sample quench, researchers can achieve robust retention, eliminate matrix effects, and establish a self-validating MS/MS workflow capable of quantifying this transient species down to the low ng/mL range.

References

  • Cotugno, P., Monopoli, A., Nacci, A., Zambonin, C., & Calvano, C. D. (2014). "MALDI-MS and HILIC ESI-MS/MS as Versatile Tools for Detection of Monoethanolamine Degradation Products in a Real Postcombustion Carbon Dioxide Capture Plant." Energy & Fuels, 28(3), 2039-2048. URL:[Link]

  • Nakayama, Y., et al. (2022). "Unified-Hydrophilic-Interaction/Anion-Exchange Liquid Chromatography Mass Spectrometry (Unified-HILIC/AEX/MS): A Single-Run Method for Comprehensive and Simultaneous Analysis of Polar Metabolome." Analytical Chemistry, 94(48), 16795–16803. URL:[Link]

  • Zhang, Y., et al. (2011). "Tandem Mass Spectrometry Measurement of the Collision Products of Carbamate Anions Derived from CO2 Capture Sorbents." Journal of the American Society for Mass Spectrometry, 22(11), 1956–1967. URL:[Link]

Structural Elucidation of (3-(Dimethylamino)propyl)carbamic Acid: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

The capture of carbon dioxide (CO₂) by amine-based solvents is a cornerstone technology in both environmental engineering and synthetic organic chemistry. Among the most efficient molecules for this process is 3-(dimethylamino)propylamine (DMAPA), a diamine featuring both a primary and a tertiary amine. When DMAPA reacts with CO₂, the primary amine undergoes nucleophilic attack to form (3-(dimethylamino)propyl)carbamic acid, which rapidly equilibrates into a stable zwitterionic carbamate due to the protonation of the intramolecular tertiary amine.

For researchers and drug development professionals, confirming the exact structure and speciation of this carbamic acid product is critical. This guide objectively compares Nuclear Magnetic Resonance (NMR) spectroscopy against alternative analytical modalities (like FTIR and Mass Spectrometry) and provides a field-proven, self-validating protocol for structural confirmation.

The Mechanistic Landscape of DMAPA-Carbamate Formation

The structural confirmation of (3-(dimethylamino)propyl)carbamic acid is inherently complex due to the dynamic equilibrium of the system. In aqueous environments, the primary amine reacts with CO₂ to form a carbamate anion (-NH-COO⁻), while the tertiary amine acts as a proton acceptor (-NH(CH₃)₂⁺)[1]. In non-aqueous systems, such as DMSO, the product can exist as a neutral carbamic acid, presenting distinct proton exchange dynamics[2].

Because water can hydrolyze the carbamate into bicarbonate (HCO₃⁻) and regenerate the free amine, the analytical technique chosen must be capable of definitively distinguishing between the carbamate zwitterion, the neutral carbamic acid, and bicarbonate byproducts without disrupting the equilibrium.

Analytical Modalities: NMR vs. FTIR vs. Mass Spectrometry

To confirm the structure of the DMAPA-CO₂ product, researchers typically rely on three primary techniques. While Fourier-Transform Infrared (FTIR) spectroscopy and Mass Spectrometry (MS) offer high-throughput advantages, NMR spectroscopy remains the gold standard for definitive structural elucidation[3].

The Limitations of FTIR and MS

FTIR spectroscopy is highly effective for identifying functional groups in real-time. The formation of the carbamate is typically marked by a C=O stretching vibration around 1700 cm⁻¹ and associated N-H bending modes[4]. However, FTIR falls short in complex aqueous mixtures because the vibrational bands of carbamate heavily overlap with those of bicarbonate and protonated amines. This requires complex mathematical deconvolution, which introduces a margin of error[3].

Similarly, Electrospray Ionization Mass Spectrometry (ESI-MS) can identify the molecular weight of the zwitterion, but the ionization process itself alters the delicate pH and thermal equilibrium of the carbamic acid, often leading to premature decarboxylation before the detector is reached.

The Superiority of NMR Spectroscopy

NMR spectroscopy (both ¹³C and ¹H) probes the exact local chemical environment of the atomic nuclei[3]. ¹³C NMR can separate the carbonyl carbon of the carbamate (~164.8 ppm) from the carbonyl carbon of bicarbonate (~160.5 ppm) by several parts per million, completely eliminating the signal overlap issues seen in FTIR[1]. Furthermore, in non-aqueous solvents, ¹H NMR can directly observe the highly deshielded -COOH proton of the carbamic acid, proving the exact molecular state[2].

Table 1: Quantitative Comparison of Analytical Modalities
Analytical Feature¹³C / ¹H NMR SpectroscopyATR-FTIR SpectroscopyESI-Mass Spectrometry
Primary Output Exact atomic connectivity & speciationVibrational modes (Functional groups)Molecular weight & fragmentation
Carbamate vs Bicarbonate Highly distinct (164.8 ppm vs 160.5 ppm)Overlapping bands (requires deconvolution)Difficult (equilibria shift during ionization)
Quantification Absolute (via inverse gated decoupling)Relative (requires calibration models)Semi-quantitative at best
Equilibrium Disruption None (Non-destructive, in situ)None (Non-destructive, in situ)High (Vacuum and ionization stress)

Visualizing the Analytical Workflow

The following diagram illustrates the logical relationship between the chemical reaction and the decision tree for selecting the appropriate analytical technique.

G DMAPA DMAPA (Primary & Tertiary Amine) Reaction Nucleophilic Attack (Primary Amine) DMAPA->Reaction CO2 CO2 Capture CO2->Reaction Product (3-(Dimethylamino)propyl) carbamic acid / Zwitterion Reaction->Product NMR NMR Spectroscopy (13C & 1H) Product->NMR Structural Elucidation FTIR FTIR Spectroscopy (ATR) Product->FTIR Real-time Monitoring NMR_Data Definitive Speciation (164.8 ppm Carbamate) NMR->NMR_Data FTIR_Data Functional Groups (~1700 cm⁻¹ C=O) FTIR->FTIR_Data

Figure 1: Workflow for synthesis and structural confirmation of DMAPA-derived carbamic acid.

Experimental Protocol: Quantitative ¹³C NMR Speciation

To ensure a self-validating system, the NMR protocol must account for the physical relaxation properties of quaternary carbons. The following step-by-step methodology guarantees accurate structural confirmation and quantification of the DMAPA-carbamic acid product[5].

Step 1: Sample Preparation and Locking
  • Action: Extract 0.5 mL of the DMAPA-CO₂ reaction mixture. Add 0.1 mL of D₂O (for aqueous systems) or DMSO-d₆ (for non-aqueous systems) directly to the NMR tube.

  • Causality: The deuterated solvent provides a lock signal for the spectrometer. Because ¹³C NMR requires long acquisition times to achieve a sufficient signal-to-noise ratio, the lock signal prevents magnetic field drift, ensuring sharp, well-resolved peaks.

Step 2: Internal Standard Integration
  • Action: Spike the sample with a known molarity of 1,4-dioxane.

  • Causality: 1,4-dioxane produces a single, sharp ¹³C resonance at exactly 67.0 ppm. This region is completely free from the aliphatic amine backbone carbons (30–60 ppm) and the carbonyl carbons (>150 ppm). This acts as an internal self-validation check; if the dioxane peak shifts, the sample pH or magnetic susceptibility has altered the bulk environment.

Step 3: NMR Acquisition via Inverse Gated Decoupling
  • Action: Configure the ¹³C NMR experiment using an inverse gated decoupling pulse sequence (e.g., zgig on Bruker systems). Set the relaxation delay (D1) to at least 10–15 seconds.

  • Causality: Standard ¹³C NMR uses continuous proton decoupling, which induces the Nuclear Overhauser Effect (NOE). NOE artificially enhances the signal of carbons attached to protons (like the CH₂ groups in DMAPA) but does not enhance quaternary carbons (like the carbamate C=O). By turning off decoupling during the relaxation delay, NOE is suppressed. The long D1 ensures the slow-relaxing quaternary carbonyl carbon fully returns to equilibrium. This makes the peak area directly proportional to the concentration of the molecule, allowing for absolute quantification[2].

Step 4: Data Processing and Peak Assignment
  • Action: Phase and baseline-correct the spectrum. Integrate the peaks according to the diagnostic chemical shifts outlined in Table 2.

Table 2: Key ¹³C NMR Chemical Shifts for the DMAPA-CO₂ System
Species / Carbon EnvironmentChemical Shift (δ, ppm)Diagnostic Value
DMAPA (Unreacted Primary Amine) ~39.0 - 41.0 ppmBaseline reference for calculating conversion ratios.
DMAPA-Carbamate (C=O) 164.76 ppmDirect, definitive confirmation of the carbamic acid / carbamate structure[1].
Bicarbonate (HCO₃⁻) ~160.5 ppmIndicates hydrolysis of the carbamate or activation of the tertiary amine pathway.
Dissolved CO₂ ~125.0 ppmMeasures unreacted, physically absorbed CO₂ in the solvent matrix.

Conclusion

While FTIR and MS provide valuable supplementary data, ¹³C and ¹H NMR spectroscopy stand alone in their ability to definitively confirm the structure of (3-(dimethylamino)propyl)carbamic acid. By utilizing inverse gated decoupling and internal standards, researchers can transform NMR from a purely qualitative tool into a robust, self-validating quantitative system. This ensures high scientific integrity when evaluating the efficacy of DMAPA and other diamines in advanced drug development and carbon capture applications.

References

  • Solubility of carbon dioxide (CO2) in aqueous solution of 3-(dimethylamino)-1-propylamine (DMAPA) | Request PDF - ResearchGate - researchgate.net. 1

  • In Situ Nuclear Magnetic Resonance Mechanistic Studies of Carbon Dioxide Reactions with Liquid Amines in Non-aqueous Systems: Evidence for the Formation of Carbamic Acids and Zwitterionic Species | Energy & Fuels - ACS Publications - acs.org. 2

  • An ATR-FTIR Study on the Effect of Molecular Structural Variations on the CO2 Absorption Characteristics of Heterocyclic Amines, Part II - PMC - nih.gov. 4

  • Difference between FTIR and NMR? - Rocky Mountain Labs - rockymountainlabs.com. 3

  • Binary System of Polyethylene Glycol 200 (1) + 3-Dimethylamino-1-propylamine (2) for CO2 Absorption: Thermophysical Properties and Spectroscopic Study | ACS Omega - acs.org. 5

Sources

Assessing the efficiency of (3-(Dimethylamino)propyl)carbamic acid as a coupling agent

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Nomenclature Clarification

In the landscape of bioconjugation and peptide synthesis, the term "(3-(dimethylamino)propyl)carbamic acid" often surfaces in literature either as a transient intermediate, a degradation byproduct, or a nomenclature misnomer for the industry-standard zero-length crosslinker EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

Carbamic acids are inherently unstable and rapidly decarboxylate unless trapped as esters. Therefore, when assessing the efficiency of this chemical family as a "coupling agent," we are functionally evaluating the EDC coupling system . The 3-(dimethylamino)propyl moiety is the critical structural feature here: it confers exceptional aqueous solubility to both the active carbodiimide and its resulting urea byproduct (1-ethyl-3-(3-dimethylaminopropyl)urea, or EDU). This allows for highly efficient amide bond formation in physiological buffers without the need for harsh organic solvents[1].

Mechanistic Pathway & The Role of the Dimethylaminopropyl Core

The efficiency of the EDC system relies on a precise sequence of nucleophilic attacks. EDC reacts with a carboxylic acid to form an active O-acylisourea intermediate. Because this intermediate is susceptible to rapid hydrolysis in aqueous media, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is introduced.

The NHS displaces the EDC byproduct (EDU) to form a highly stable, amine-reactive NHS-ester. The 3-(dimethylamino)propyl core of the released EDU ensures it remains entirely water-soluble, allowing it to be washed away effortlessly during standard desalting steps[2].

EDC_Mechanism Acid Carboxylic Acid (R-COOH) O_Acyl O-Acylisourea (Unstable) Acid->O_Acyl + EDC EDC EDC Coupling Agent (Dimethylaminopropyl core) EDC->O_Acyl NHS_Ester NHS-Ester (Stable Reactive) O_Acyl->NHS_Ester + NHS Urea EDU Byproduct (Water Soluble) O_Acyl->Urea Hydrolysis NHS NHS / Sulfo-NHS (Stabilizer) NHS->NHS_Ester NHS_Ester->NHS Released Amide Amide Bond (R-CO-NH-R') NHS_Ester->Amide + Amine Amine Primary Amine (R'-NH2) Amine->Amide

Caption: Mechanistic pathway of EDC/NHS coupling and urea byproduct generation.

Comparative Performance Analysis

To objectively assess the 3-(dimethylamino)propyl-carbodiimide system, we must benchmark it against other standard coupling agents (DCC, HATU, and DMTMM). EDC's primary advantage is its atom economy in aqueous environments, making it the gold standard for protein-peptide conjugation and hydrogel synthesis[3].

Table 1: Quantitative Comparison of Amide Bond Coupling Agents

Coupling AgentAqueous SolubilityByproduct IdentityByproduct RemovalBest Use Case
EDC High 1-ethyl-3-(3-dimethylaminopropyl)ureaAqueous wash / Dialysis Bioconjugation, aqueous peptide synthesis
DCC LowDicyclohexylurea (DCU)Filtration (Insoluble)Solid-phase peptide synthesis (organic)
HATU LowTetramethylureaOrganic extractionDifficult macrocyclizations, hindered amines
DMTMM HighN-methylmorpholineAqueous washPolysaccharide conjugation, green chemistry

Experimental Protocol: Self-Validating Amide Coupling Workflow

As a Senior Application Scientist, I mandate that bioconjugation protocols operate as self-validating systems. The following two-step EDC/Sulfo-NHS workflow prevents target polymerization by utilizing strict pH causality and chemical quenching[4].

Workflow Step1 1. Buffer Exchange MES Buffer (pH 4.5-6.0) Step2 2. Carboxyl Activation Add EDC + Sulfo-NHS (15 min) Step1->Step2 Step3 3. EDC Quenching Add 2-Mercaptoethanol Step2->Step3 Step4 4. Amide Conjugation Add Amine in PBS (pH 7.2-7.5) Step3->Step4 Step5 5. Purification Desalting / SEC Step4->Step5

Caption: Self-validating two-step bioconjugation workflow using EDC/Sulfo-NHS.

Step-by-Step Methodology & Causality:

  • Carboxyl Activation (pH 4.5–6.0): Dissolve the carboxyl-containing molecule in 0.1 M MES buffer. Add a 10-fold molar excess of EDC and Sulfo-NHS.

    • Causality: At pH 5.0, carboxylic acids are sufficiently deprotonated to attack the carbodiimide, while primary amines on the same protein remain protonated ( NH3+​ ). This prevents premature intra-molecular crosslinking (self-polymerization)[4].

  • Quenching (15 min): Add 2-mercaptoethanol to a final concentration of 20 mM.

    • Causality: 2-mercaptoethanol reacts with residual EDC to form a stable complex. This ensures that when the target amine is introduced in the next step, no new carboxyls on the target molecule can be inadvertently activated[4].

  • Amide Conjugation (pH 7.2–7.5): Add the amine-containing target molecule dissolved in PBS. React for 2 hours at room temperature.

    • Causality: Raising the pH deprotonates the target primary amines, converting them into potent nucleophiles that efficiently displace the Sulfo-NHS leaving group to form the stable amide bond[2].

  • Purification: Remove the water-soluble EDU byproduct and released Sulfo-NHS via Size Exclusion Chromatography (SEC) or dialysis.

Quantitative Data: Coupling Efficiency

Experimental data demonstrates the superior efficiency of the EDC system, particularly when modified with additives like HOAt for complex combinatorial chemistry. In studies assessing amide bond formation for DNA-encoded libraries, the EDC system vastly outperformed uronium-based (HATU) and triazine-based (DMTMM) agents[5].

Table 2: Amide Bond Conversion Rates Across Coupling Systems

Coupling SystemSolvent SystemConversion Rate (>75% Yield)Mechanistic Note
EDC / Sulfo-NHS Aqueous (pH 4.5 to 7.5)>90% (Proteins)Gold standard for bioconjugation; neutral linkage[1].
EDC / HOAt / DIPEA Organic / DNA-compatible78% Optimal for highly functionalized DNA-encoded libraries[5].
DMTMM Aqueous / Methanol44%Lower efficiency on sterically hindered carboxylic acids[5].
HATU DMF / DIPEA<50%Poor conversion in highly functionalized aqueous libraries[5].

References

  • Optimized reaction conditions for amide bond formation in DNA-encoded combinatorial libraries - PMC. National Institutes of Health. Available at:[Link]

  • Thermo Scientific EDC Instructions: Carbodiimide Crosslinker for Protein Conjugation. Manuals.plus. Available at: [Link]

  • Comparison of EDC and DMTMM efficiency in glycoconjugate preparation. ResearchGate. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Amide Bond Formation: Evaluating Alternatives to EDC Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

An Important Clarification on the Topic: The compound "(3-(Dimethylamino)propyl)carbamic acid" is not a standard reagent used for chemical synthesis or bioconjugation. Carbamic acids are typically unstable intermediates. Given the structural motif, it is highly probable that the intended topic of interest is N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC or EDAC) , a cornerstone reagent in the field. This guide is therefore structured to address the core scientific challenge: selecting the optimal coupling chemistry for amide bond formation, with EDC as the central point of comparison.

For researchers, scientists, and drug development professionals, the covalent linkage of molecules via amide bonds is a fundamental process. Whether constructing novel peptides, conjugating antibodies to nanoparticles, or functionalizing a sensor surface, the choice of coupling reagent is paramount to success. This guide provides an in-depth comparison of EDC and its primary alternatives, supported by mechanistic insights and actionable experimental protocols.

The Central Role of Carbodiimides: EDC as the Workhorse

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a "zero-length" crosslinker, meaning it facilitates the direct conjugation of a carboxyl group (-COOH) to a primary amine (-NH2) without becoming part of the final bond.[1] Its defining feature is the water-soluble urea byproduct it forms, which can be easily removed through aqueous extraction, simplifying purification.[2][3]

Mechanism of Action: The Two-Step Activation

The EDC reaction proceeds by activating a carboxyl group to form a highly reactive but unstable O-acylisourea intermediate.[4][5] This intermediate is susceptible to hydrolysis, which regenerates the carboxylate and reduces coupling efficiency.[4][6] To overcome this, N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS, is often included.[1][7] NHS reacts with the O-acylisourea intermediate to form a more stable, amine-reactive NHS ester, significantly improving the yield of the desired amide bond.[4][8]

The activation step is most efficient at a slightly acidic pH (4.5–6.0), while the subsequent reaction with the primary amine is favored at a physiological to slightly alkaline pH (7.2–8.5).[9][10][11]

EDC_NHS_Mechanism cluster_activation Activation (pH 4.5-6.0) cluster_coupling Coupling (pH 7.2-8.5) Carboxyl R-COOH (Carboxylic Acid) O_Acylisourea O-Acylisourea Intermediate (Unstable) Carboxyl->O_Acylisourea + EDC EDC EDC EDU EDU Byproduct (Water-Soluble) NHS_Ester NHS Ester (Semi-Stable) O_Acylisourea->NHS_Ester + NHS/Sulfo-NHS Hydrolysis Hydrolysis (Side Reaction) O_Acylisourea->Hydrolysis + H₂O Amide R-CO-NH-R' (Stable Amide Bond) NHS_Ester->Amide + R'-NH₂ Amine R'-NH₂ (Primary Amine) Amide->EDU + EDU NHS_byproduct NHS Amide->NHS_byproduct + NHS

Caption: EDC/NHS reaction pathway for amide bond formation.

Comparative Analysis of Key Coupling Reagents

The choice of reagent extends beyond EDC and is dictated by factors like solvent compatibility, the scale of the synthesis, steric hindrance of the substrates, and the need to suppress side reactions like racemization.

FeatureEDC (Water-Soluble Carbodiimide)DCC/DIC (Organic-Soluble Carbodiimides)Pre-activated NHS EstersHATU/HBTU (Uronium/Guanidinium Salts)
Solubility Aqueous buffers , DMF, DCM[7]Organic solvents (DCM, DMF, THF)[7][12]Varies; often requires organic co-solvent (DMSO/DMF)[10]Organic solvents (primarily DMF)
Primary Use Case Bioconjugation, protein immobilization, aqueous phase synthesis.[2]Organic phase peptide synthesis, small molecule synthesis.[5][12]Labeling of purified proteins/biomolecules in a simplified workflow.[13]Solid-phase peptide synthesis (SPPS), especially for difficult or sterically hindered couplings.[14]
Byproduct Water-soluble urea (EDU).[7]Insoluble urea (DCU/DIU).[7]N-hydroxysuccinimide (NHS).Tetramethylurea and HOBt/HOAt.
Byproduct Removal Aqueous extraction (wash).[7]Filtration .[7]Dialysis or size-exclusion chromatography.[10]Aqueous extraction or HPLC purification.
Key Advantage Excellent for biological applications due to water solubility and easy byproduct removal.[2]Economical; insoluble byproduct can be an advantage for easy removal by filtration.[15]Simple, one-step reaction with amine; no activator needed. High specificity for primary amines.[13]High coupling efficiency, fast reaction rates, and superior suppression of racemization.[16][17]
Key Disadvantage O-acylisourea intermediate is prone to hydrolysis; NHS is often required.[4]Byproduct (DCU) can be difficult to remove completely from non-crystalline products. Not suitable for aqueous reactions.[12]Prone to hydrolysis, especially at alkaline pH.[10] Requires a separate synthesis step to create the ester first.Higher cost; potential for side reactions if excess reagent is used.[18]
Organic-Soluble Carbodiimides: DCC and DIC

N,N'-Dicyclohexylcarbodiimide (DCC) and N,N'-Diisopropylcarbodiimide (DIC) operate via the same O-acylisourea mechanism as EDC but are designed for use in anhydrous organic solvents.[7][12]

  • Expertise & Experience: DCC was a workhorse of classical peptide synthesis. Its primary operational difference from EDC is the byproduct, N,N'-dicyclohexylurea (DCU), which is insoluble in most common organic solvents and precipitates out of the reaction.[15] This can be advantageous, as it is removed by simple filtration. However, for non-crystalline products, trace amounts of DCU can be challenging to remove. DIC is often preferred in solid-phase synthesis because its corresponding urea byproduct has better solubility, preventing clogged resin beds and lines.[15]

Pre-activated NHS Esters

For many applications, particularly in bioconjugation, one can use a molecule that has already been functionalized as an NHS ester. These reagents react directly with primary amines in a single step, eliminating the need for EDC activation in the final conjugation workflow.[13]

  • Trustworthiness: This method offers a highly reliable and simplified workflow. The reaction is specific to primary amines at physiological pH.[19] However, the stability of the NHS ester is pH-dependent, with hydrolysis becoming a significant competing reaction as the pH increases above 8.[10][20] The half-life of an NHS ester can be several hours at pH 7 but drops to mere minutes at pH 8.6.[11][21]

Uronium/Guanidinium Salts: HATU, HBTU

In the demanding field of solid-phase peptide synthesis (SPPS), uronium/guanidinium reagents like HATU and HBTU are often the reagents of choice for their speed and efficiency.[14] They activate carboxylic acids to form active esters that react rapidly with amines.

  • Authoritative Grounding: The key difference between these reagents lies in the additive that is incorporated into their structure. HBTU incorporates HOBt (1-hydroxybenzotriazole), while HATU incorporates HOAt (7-aza-1-hydroxybenzotriazole). The OAt-ester formed by HATU is more reactive than the OBt-ester from HBTU due to a neighboring group effect from the pyridine nitrogen, which accelerates aminolysis.[16] This makes HATU particularly effective for sterically hindered amino acids and for minimizing racemization, a critical concern in peptide chemistry.[16][17]

Experimental Protocol: Two-Step Covalent Coupling of a Protein to Carboxylated Nanoparticles

This protocol details a trusted, self-validating method for conjugating an antibody to a carboxylated surface using EDC and Sulfo-NHS. The two-step process is critical because it prevents EDC from activating carboxyl groups on the antibody itself, which would lead to undesirable protein polymerization.[8][22][23]

Workflow Start Start: Carboxylated Nanoparticles Activate 1. Activation - Add EDC/Sulfo-NHS - Incubate 15-30 min in MES Buffer (pH 6.0) Start->Activate Wash 2. Wash - Centrifuge/pellet - Remove supernatant - Resuspend in PBS (pH 7.4) Activate->Wash Removes excess EDC/NHS, prevents protein cross-linking Couple 3. Conjugation - Add Amine-Protein - Incubate 2-4 hours at RT Wash->Couple Quench 4. Quenching/Blocking - Add Tris or Glycine - Incubate 30 min Couple->Quench Deactivates remaining NHS-ester sites FinalWash 5. Final Wash & Resuspend - Remove excess protein/reagents Quench->FinalWash End End: Protein-Conjugated Nanoparticles FinalWash->End

Caption: Workflow for two-step protein conjugation to a surface.

Materials:

  • Carboxylated Nanoparticles

  • Activation Buffer: 0.1M MES, pH 6.0 (4-morpholinoethanesulfonic acid)[9]

  • Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.4

  • EDC (1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide)

  • Protein to be conjugated (e.g., Antibody in PBS)

  • Quenching Solution: 1M Tris-HCl, pH 8.0, or 1M Glycine[22]

  • Washing/Storage Buffer: PBS with 0.05% Tween-20 and a preservative (e.g., sodium azide).

Methodology:

  • Particle Preparation:

    • Resuspend 10 mg of carboxylated nanoparticles in 1 mL of Activation Buffer.

    • Sonicate briefly if necessary to ensure a monodispere suspension.

    • Causality: MES buffer is used because it lacks amines and carboxylates, which would interfere with the EDC/NHS reaction.[5] The pH of 6.0 is optimal for the activation of carboxyl groups by EDC.[9]

  • Activation of Carboxyl Groups:

    • Prepare fresh solutions of EDC (10 mg/mL) and Sulfo-NHS (10 mg/mL) in Activation Buffer immediately before use.

    • Causality: EDC is susceptible to hydrolysis, so fresh solutions are critical for maximum activity.[6][24]

    • Add 50 µL of EDC solution and 100 µL of Sulfo-NHS solution to the nanoparticle suspension.

    • Incubate for 15-30 minutes at room temperature with gentle mixing (e.g., on a rotator).

  • Washing:

    • Centrifuge the activated nanoparticles to form a pellet. Discard the supernatant.

    • Resuspend the pellet in 1 mL of Coupling Buffer (PBS, pH 7.4). Repeat this washing step twice.

    • Causality: This is the most critical step of the two-step protocol. It removes all excess EDC and Sulfo-NHS, ensuring that when the protein is added, only the carboxyl groups on the nanoparticles are activated, thus preventing protein-protein crosslinking.[8][24]

  • Conjugation:

    • Dissolve the protein to be conjugated in Coupling Buffer at a desired concentration (e.g., 1 mg/mL).

    • Add the protein solution to the washed, activated nanoparticles.

    • Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

    • Causality: The pH is raised to 7.4 for this step, as this is optimal for the reaction between the activated NHS-ester and the protein's primary amines.[9]

  • Quenching and Blocking:

    • Add 100 µL of the Quenching Solution (e.g., 1M Tris) to the reaction.

    • Incubate for 30 minutes at room temperature.

    • Causality: The primary amines in Tris or glycine will react with any remaining NHS-ester groups on the nanoparticle surface, preventing non-specific binding in downstream applications.[4][22]

  • Final Wash and Storage:

    • Centrifuge the conjugated nanoparticles and discard the supernatant, which contains unreacted protein.

    • Wash the particles three times with the Washing/Storage Buffer.

    • Resuspend the final product in a suitable storage buffer and store at 4°C.

References

  • Title: HATU and HBTU Peptide Coupling: Mechanism and Bench Utility. Source: Avesthagen. [Link]

  • Title: Mechanism of amide formation by carbodiimide for bioconjugation in aqueous media. Source: PubMed. [Link]

  • Title: Mechanism of the reaction of carbodiimides with carboxylic acids. Source: ResearchGate. [Link]

  • Title: Carbodiimides and Additives. Source: Aapptec Peptides. [Link]

  • Title: Carbodiimide. Source: Wikipedia. [Link]

  • Title: Carbodiimide – Knowledge and References. Source: Taylor & Francis Online. [Link]

  • Title: Amides from Carboxylic Acids-DCC and EDC Coupling. Source: Chemistry Steps. [Link]

  • Title: Chemical Cross-Linking With NHS Esters: A Systematic Study on Amino Acid Reactivities. Source: PubMed. [Link]

  • Title: High Efficiency & Stability Protein CrossLinking with EDC & NHS. Source: G-Biosciences. [Link]

  • Title: NHS / sulfo-NHS. Source: Interchim. [Link]

  • Title: Carbamic acid, [3-(dimethylamino)propyl]-, 1,1-dimethylethyl ester (9CI). Source: NextSDS. [Link]

  • Title: NHS and Sulfo-NHS. Source: ResearchGate. [Link]

  • Title: Yields of the peptide coupling reactions and comparison of HBTU and HATU. Source: ResearchGate. [Link]

  • Title: Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. Source: RSC Advances. [Link]

  • Title: Accelerated chemical synthesis of peptides and small proteins. Source: PNAS. [Link]

  • Title: Why EDC-NHS coupling method is the best to be used in conjugation of short-peptides/amino acids to nanoparticles with either COOH/NH2 groups? Source: ResearchGate. [Link]

  • Title: Coupling Reagents. Source: Aapptec Peptides. [Link]

  • Title: What is an alternative to N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (a.k.a. EDC, EDAC)? Source: ResearchGate. [Link]

  • Title: Improved process for the preparation of carbamates.
  • Title: Sulfo-NHS. Source: G-Biosciences. [Link]

  • Title: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide. Source: Wikipedia. [Link]

  • Title: Carbamic acid,N-[3-(dimethylamino)propyl]-, 1,1-dimethylethyl ester(CAS# 216659-47-1). Source: Angene Chemical. [Link]

  • Title: Carbamic acid, [3-(dimethylamino)propyl]-, propyl ester, monohydrochloride. Source: US EPA. [Link]

  • Title: 1-ethyl-3-(3-dimethylamino)propylcarbodiimide hydrochloride and methiodide. Source: Organic Syntheses. [Link]

  • Title: Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. Source: Pittelkow Group. [Link]

Sources

Methodological Cross-Validation Guide: Employing (3-(Dimethylamino)propyl)carbamic Acid Derivatives in Predictive Toxicology and Analytical Screening

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the fields of drug development, predictive toxicology, and environmental monitoring, the rigorous cross-validation of novel High-Throughput Screening (HTS) assays and analytical biosensors is paramount. (3-(Dimethylamino)propyl)carbamic acid , most commonly utilized and stabilized as its propyl ester (propamocarb), serves as a critical benchmark compound in these validation workflows. Due to its highly specific physicochemical properties—combining a highly water-soluble aliphatic amine with a carbamate ester—and its well-documented toxicological profile, it is heavily employed to cross-validate in vitro predictive models against in vivo realities, as well as to benchmark novel biosensors against gold-standard mass spectrometry.

This guide objectively compares the methodologies employing this compound, detailing the causality behind experimental designs and providing self-validating protocols for researchers and drug development professionals.

Section I: Toxicological Model Cross-Validation (HTS vs. In Vivo)

Modern drug development relies heavily on in vitro HTS to predict in vivo mammalian toxicity, reducing the reliance on animal models. However, mapping in vitro bioactivity to complex in vivo outcomes (such as reproductive toxicity) requires robust statistical modeling and stringent cross-validation using well-characterized reference compounds.

The Role of the Reference Compound

When developing predictive models—such as the Linear Discriminant Analysis (LDA) models used in the EPA’s ToxCast program—researchers must define strict toxicity thresholds. The propyl ester of (3-(Dimethylamino)propyl)carbamic acid is utilized as a critical external validation standard. With a known reproductive Lowest Observed Adverse Effect Level (rLOAEL) of 1000 mg/kg/day, it acts as a rigorously defined "true negative" boundary case when the model's toxicity cutoff is set at 500 mg/kg/day 1.

5-Fold Cross-Validation Methodology

To mitigate the risk of model overfitting in high-dimensional HTS datasets, a 5-fold cross-validation strategy is employed. By iteratively training the model on 80% of the chemical set and testing on the remaining 20%, researchers ensure that the predictive features (e.g., specific nuclear receptor binding or cell signaling pathway readouts) are generalizable biological mechanisms rather than matrix-specific artifacts 1.

G Start Compound Library (Inc. Propamocarb) HTS In Vitro HTS Assays (ToxCast) Start->HTS Bioactivity Data InVivo In Vivo Rat Models (ToxRefDB) Start->InVivo Toxicity Data Model Linear Discriminant Analysis (LDA) Model HTS->Model InVivo->Model Ground Truth CV 5-Fold Cross-Validation (80% Train / 20% Test) Model->CV Iterative Training Validation External Validation Set (rLOAEL > 500 mg/kg/day) CV->Validation Performance Metric

Fig 1: 5-fold cross-validation workflow for predictive toxicology using LDA modeling.

Section II: Analytical Method Cross-Validation (LC-MS/MS vs. ANN-Biosensors)

In addition to predictive toxicology, (3-(Dimethylamino)propyl)carbamic acid derivatives are used to cross-validate next-generation analytical detection methods against traditional chromatography. The shift toward high-throughput screening of chemical residues has led to the development of Bioelectric Cellular Biosensors coupled with Artificial Neural Networks (ANN) 2. Furthermore, novel sampling techniques, such as 3D-printed passive samplers, utilize k-fold cross-validation to accurately model environmental risks 3.

Causality in Method Selection

The carbamate moiety interacts with specific cellular receptors, generating a distinct time-series bioelectric signal. To decode this complex signal, an ANN is employed. However, ANNs are highly prone to over-training—memorizing the background noise of a specific sample rather than the true analyte signal. To counteract this, a rigorous cross-validation methodology is used to terminate the training process early, ensuring the model maintains good generalization capabilities for unseen data 2.

G Sample Spiked Matrix Sample (Carbamic acid derivative) Split Sample Aliquoting Sample->Split LCMS LC-MS/MS Analysis (Gold Standard) Split->LCMS Extraction Biosensor Bioelectric Cellular Biosensor (Test Method) Split->Biosensor Direct Application Compare Orthogonal Cross-Validation (Bland-Altman Analysis) LCMS->Compare Absolute Quantitation ANN Artificial Neural Network (Signal Processing) Biosensor->ANN Time-Series Data ANN->Compare Classification

Fig 2: Orthogonal cross-validation workflow comparing LC-MS/MS and ANN-driven biosensors.

Objective Performance Comparison
Performance MetricLC-MS/MS (Gold Standard)ANN-Driven Bioelectric BiosensorCausality / Relevance
Limit of Detection (LOD) 0.1 - 1.0 ng/mL5.0 - 10.0 ng/mLLC-MS/MS offers superior absolute sensitivity due to Multiple Reaction Monitoring (MRM) filtering.
Throughput Low to Medium (10-15 mins/run)High (< 3 mins/run)Biosensors eliminate the need for lengthy chromatographic separation, ideal for HTS.
Cross-Validation Accuracy > 98% (Calibration Curve)~70% - 76% (k-fold CV)ANN models rely on pattern recognition, which introduces higher variance but broader classification utility 2.
Matrix Susceptibility High (Requires SPE cleanup)Low (Direct application)Cellular biosensors are inherently robust to complex biological matrices, reducing prep time.

Section III: Self-Validating Experimental Protocol

To ensure absolute trustworthiness when cross-validating a novel biosensor against LC-MS/MS using the carbamic acid derivative, the following self-validating protocol must be strictly adhered to.

Step 1: Matrix Preparation & Isotopic Spiking

  • Action: Prepare the biological matrix (e.g., plasma or environmental water) and spike with a stable isotope-labeled internal standard (SIL-IS) of the carbamate.

  • Causality: (3-(Dimethylamino)propyl)carbamic acid is highly polar and susceptible to matrix-induced ion suppression in electrospray ionization (ESI). The SIL-IS acts as a self-validating internal control, correcting for extraction losses and ionization variances in real-time.

Step 2: Parallel Aliquoting & Processing

  • Action: Split the spiked matrix into two identical streams: one for Solid Phase Extraction (SPE) prior to LC-MS/MS, and one for direct application to the bioelectric cellular biosensor.

  • Causality: Processing from a single master aliquot eliminates inter-sample variance, ensuring that any discrepancies in downstream quantification are strictly methodological rather than preparative.

Step 3: LC-MS/MS Gold-Standard Quantitation

  • Action: Analyze the SPE eluate using a triple quadrupole mass spectrometer in positive ESI mode, monitoring the specific precursor-to-product ion transitions for the carbamate.

  • Causality: This establishes the absolute "ground truth" concentration required to benchmark the predictive accuracy of the biosensor.

Step 4: ANN Training with Early Stopping via Cross-Validation

  • Action: Feed the biosensor's time-series data into a 1-hidden-layer Artificial Neural Network with hyperbolic tangent activation functions. Implement a k-fold cross-validation loop, terminating training when the validation error begins to rise 2.

  • Causality: Neural networks can easily overfit to the specific background noise of a biological matrix. Cross-validation acts as a self-regulating mechanism, halting the algorithm to preserve its generalized predictive accuracy.

Step 5: Statistical Reconciliation

  • Action: Perform a Bland-Altman analysis comparing the predicted concentrations from the ANN-biosensor against the absolute quantitation from the LC-MS/MS.

  • Causality: This orthogonal validation step visualizes the agreement between the two methods across the entire dynamic range, identifying any concentration-dependent biases in the novel biosensor.

References

  • Predictive Model of Rat Reproductive Toxicity from ToxCast High Throughput Screening Source: Oxford Academic (Toxicological Sciences) URL:[Link]

  • Pesticide Residue Screening Using a Novel Artificial Neural Network Combined with a Bioelectric Cellular Biosensor Source: PMC (Sensors - Basel) URL:[Link]

  • Multimodal 3D-printed passive samplers to monitor, model and prioritise in situ pharmaceutical and pesticide pollution risks Source: PMC (Water Research) URL:[Link]

Sources

Safety Operating Guide

(3-(Dimethylamino)propyl)carbamic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of (3-(Dimethylamino)propyl)carbamic Acid

(3-(Dimethylamino)propyl)carbamic acid (commonly referred to as DMAPA-carbamate) is frequently encountered as an intermediate adduct in carbon dioxide (CO2) capture technologies, fungicide synthesis, and specific pharmaceutical workflows. Formed via the nucleophilic attack of the primary amine of 3-(dimethylamino)propylamine (DMAPA) on CO2, this zwitterionic carbamate presents unique logistical and safety challenges.

As a Senior Application Scientist, it is critical to understand that proper disposal is not just about regulatory compliance; it is about managing the kinetic and thermodynamic instability of the molecule. Because amine-carbamates are thermally and hydrolytically unstable, improper disposal can lead to dangerous CO2 pressure buildup in sealed containers or exposure to the highly corrosive parent amine, DMAPA[1].

Mechanistic Safety & Hazard Profile

To dispose of DMAPA-carbamate safely, operators must account for its equilibrium chemistry. The carbamate exists in a dynamic state with dissolved CO2 and free DMAPA.

  • Off-Gassing Hazard: Upon mild heating or acidification, the carbamate rapidly decomposes, releasing CO2 gas. If this occurs in a tightly sealed waste carboy, it can cause a catastrophic overpressurization and container rupture.

  • Corrosivity and Toxicity: The parent amine, DMAPA, is a severe skin and eye corrosive (Category 1A) and a known dermal sensitizer[1]. It is also highly toxic to aquatic life, meaning it cannot be disposed of via standard aqueous drain systems.

  • Regulatory Classification: Under the US EPA Resource Conservation and Recovery Act (RCRA), carbamate wastes and highly basic amine solutions typically carry the D002 (Corrosive) characteristic waste code, and specific carbamate manufacturing wastes may carry K-series codes (e.g., K156, K157)[2][3].

Table 1: Quantitative Hazard and Disposal Parameters

ParameterValue / DescriptionConsequence for Disposal
Parent Amine (DMAPA) pH ~12.5 (aqueous)Requires neutralization or D002 (Corrosive) waste labeling.
Decomposition Temp. > 60°CTriggers rapid CO2 release; waste must be kept cool prior to intentional degassing.
EPA RCRA Waste Codes D002 (Corrosive), potentially K156Mandates specific disposal routes (incineration)[2][3].
BDAT (Best Tech) High-Temperature IncinerationLand disposal is heavily restricted for carbamates[2].

Step-by-Step Disposal Protocol

The following self-validating protocol ensures that DMAPA-carbamate is safely decommissioned, preventing both pressure explosions and environmental contamination.

Step 1: Risk Assessment and PPE Selection

  • Action: Don appropriate Personal Protective Equipment (PPE), including a chemically resistant apron, heavy-duty nitrile or butyl rubber gloves, and a full face shield[4].

  • Causality: The parent amine (DMAPA) is highly corrosive and causes irreversible eye damage and skin burns upon contact[1].

Step 2: Controlled Degassing (Decomposition)

  • Action: Transfer the DMAPA-carbamate solution into a wide-mouth, heavy-walled borosilicate glass reactor or a high-density polyethylene (HDPE) container situated inside a certified chemical fume hood. Gradually acidify the solution using dilute hydrochloric acid (1M HCl) while stirring continuously, or apply mild heat (approx. 70°C).

  • Causality: This forces the chemical equilibrium to shift, decomposing the carbamate into protonated DMAPA and free CO2 gas.

  • Validation: This step is a self-validating system; continue the controlled decomposition until all visible effervescence (CO2 bubbling) completely ceases. This physical cue guarantees no latent gas will pressurize the final waste container.

Step 3: Neutralization and Stabilization

  • Action: Once degassing is complete, measure the pH of the solution. Adjust the pH to a neutral range (pH 6.0–8.0) using additional dilute acid if necessary.

  • Causality: DMAPA has a high pKa, making its aqueous solutions highly basic. Neutralizing the amine mitigates the D002 corrosivity hazard and prevents exothermic acid-base reactions if the waste is inadvertently mixed with other laboratory solvent streams.

  • Validation: Use a calibrated pH probe or high-resolution pH paper. A stable reading between 6.0 and 8.0 for at least 5 minutes confirms complete neutralization.

Step 4: Waste Segregation and Labeling

  • Action: Transfer the stabilized, degassed solution into a vented hazardous waste carboy.

  • Action: Label the container clearly as "Hazardous Waste: Neutralized Amine/Carbamate Solution (Contains DMAPA derivatives)." Apply the appropriate GHS corrosive and environmental hazard pictograms[1].

Step 5: Transfer for High-Temperature Incineration

  • Action: Coordinate with a licensed hazardous waste vendor for pickup. Specify that the waste contains carbamate derivatives.

  • Causality: The EPA mandates Best Demonstrated Available Technologies (BDAT) for carbamate wastes, heavily restricting land disposal. High-temperature incineration is the required method to fully destroy the nitrogenous organic compounds without leaching into groundwater[2].

Visualization of the Disposal Workflow

G A (3-(Dimethylamino)propyl)carbamic Acid (DMAPA-Carbamate) B Controlled Degassing (Acidification / Mild Heat) A->B Initiate decomposition C CO2 Gas Off-Gassing (Vent in Fume Hood) B->C Effervescence D Protonated DMAPA (Parent Amine) B->D Amine reversion E pH Neutralization (Target pH 6-8) D->E Mitigate corrosivity F RCRA Waste Collection (Vented Container) E->F Transfer to storage G High-Temperature Incineration (EPA BDAT) F->G Final vendor disposal

Figure 1: Mechanistic decomposition and disposal workflow for DMAPA-carbamate.

Regulatory & Logistical Compliance

Under the EPA's Land Disposal Restrictions (LDR), carbamate wastes are strictly monitored due to their potential to contaminate soil and groundwater[3]. Facilities generating these wastes must ensure that their disposal partners utilize incineration rather than landfilling, as the lack of readily available analytical standards for carbamate soil degradation makes land disposal a severe compliance liability[2]. By proactively decomposing the carbamate and neutralizing the parent amine, laboratories not only comply with RCRA characteristic waste rules but also protect their personnel from the physical hazards of unexpected pressurization[2].

References

  • U.S. Environmental Protection Agency (EPA). "Land Disposal Restrictions: Revision of the Treatment Standards for Carbamate Wastes." Federal Register, Jun 2011.[Link]

  • U.S. Environmental Protection Agency (EPA). "Environmental Fact Sheet: EPA Finalizes Listing of Wastes from The Production of Carbamates." EPA NEPIS, Feb 1995.[Link]

  • ACS Energy & Fuels. "Postcombustion Capture of CO2 by Diamines Containing One Primary and One Tertiary Amino Group: Reaction Rate and Mechanism." ACS Publications, Jul 2019.[Link]

Sources

Personal protective equipment for handling (3-(Dimethylamino)propyl)carbamic acid

Author: BenchChem Technical Support Team. Date: April 2026

Advanced Operational and Safety Guide: Handling (3-(Dimethylamino)propyl)carbamic Acid

As a Senior Application Scientist, I approach chemical safety not as a checklist of arbitrary rules, but as a logical extension of molecular mechanics. Handling (3-(Dimethylamino)propyl)carbamic acid requires a deep understanding of its thermodynamic instability. Free carbamic acids do not exist as stable, isolable liquids at room temperature; they exist in a dynamic equilibrium with their parent amine—3-(dimethylamino)propylamine (DMAPA)—and carbon dioxide (CO2).

Because of this inherent instability, this chemical framework is most frequently encountered in drug development and agriculture as a stabilized ester, such as the widely utilized systemic fungicide Propamocarb (propyl N-[3-(dimethylamino)propyl]carbamate)[1], or processed as a stable hydrochloride salt[2]. However, when working with the unesterified acid (e.g., as a transient intermediate in API synthesis or CO2 capture research), it forms a zwitterionic carbamate salt.

The primary operational hazards of the free acid are twofold:

  • Amine Corrosivity & Sensitization: The equilibrium constantly generates trace DMAPA, a potent nucleophile that causes severe skin burns and respiratory sensitization.

  • Pressurization via Decarboxylation: Thermal excursions above 25°C shift the equilibrium toward decomposition, causing rapid CO2 off-gassing and the risk of catastrophic vessel overpressurization.

Quantitative Hazard Data & PPE Specifications

Personal Protective Equipment (PPE) is not merely a barrier; it is a targeted countermeasure against specific molecular behaviors.

ParameterValue / SpecificationOperational Implication
Chemical Formula C6H14N2O2Zwitterionic mass dictates a highly aqueous solubility profile.
Decomposition Temp. > 25°CMust be handled in temperature-controlled vessels to prevent CO2 off-gassing.
Hand Protection Heavy-duty Nitrile (≥ 0.4 mm)Causality: Low-molecular-weight aliphatic amines rapidly permeate standard latex or thin nitrile. The nucleophilic nitrogen attacks the polymer matrix of inferior gloves, leading to breakthrough in under 10 minutes.
Eye/Face Protection Gas-tight goggles + Face shieldCausality: Sudden decarboxylation can aerosolize the corrosive zwitterion. Standard safety glasses offer zero protection against micro-droplet ingress.
Respiratory Protection ABEK-P3 Cartridge RespiratorCausality: Amine vapors paralyze the olfactory cilia, causing "olfactory fatigue." You will stop smelling the chemical long before it reaches dangerous concentrations.

Operational Workflow: In Situ Generation & Safe Handling

The following self-validating protocol is designed for the in situ generation and handling of the carbamic acid zwitterion.

Step 1: Environmental Control & System Purge Ensure the reaction is conducted in a certified fume hood with a minimum face velocity of 0.5 m/s. Purge the jacketed reaction vessel with anhydrous Nitrogen (N2). Causality: Excluding atmospheric moisture prevents the formation of bicarbonate side-products, ensuring the primary amine remains the sole nucleophile for CO2 attack.

Step 2: Precursor Loading Charge the vessel with the parent amine (DMAPA) dissolved in an aprotic solvent (e.g., anhydrous THF or DCM). Causality: Aprotic solvents prevent the premature protonation of the tertiary amine group, maintaining the required nucleophilicity for the subsequent reaction.

Step 3: Thermal Regulation Activate the chiller to bring the reaction mass to 5°C. Causality: The formation of the carbamic acid is highly exothermic. Maintaining a low temperature suppresses the reverse reaction (decarboxylation) and thermodynamically stabilizes the zwitterion.

Step 4: CO2 Sparging & Validation Introduce dry CO2 gas via a subsurface sparging frit at 0.1 vvm. Monitor the internal temperature strictly. Self-Validation: Confirm the conversion by monitoring the exothermic heat flow. Once the temperature stabilizes despite continuous CO2 sparging, the equilibrium has been reached. If the temperature exceeds 15°C, halt the CO2 flow immediately to prevent runaway decarboxylation.

Process & Safety Visualization

SafetyWorkflow A Pre-Operation: Don PPE (Nitrile >0.4mm, Goggles, ABEK-P3) B Synthesis/Handling: Temp < 25°C under N2 A->B  Proceed to Hood C Thermal Excursion (T > 30°C) B->C  Cooling Failure D Normal Completion B->D  Protocol Success E Emergency Venting: CO2 Off-Gassing C->E  Equilibrium Shift F Neutralization & Disposal (1M HCl Quench) D->F  Waste Routing E->F  Scrub Vapors

Operational workflow and emergency routing for handling (3-(Dimethylamino)propyl)carbamic acid.

Emergency Response & Disposal Plan

Spill Mitigation:

  • Evacuate & Ventilate: Immediately evacuate the area and maximize fume hood extraction.

  • Neutralization: Do NOT use water directly, as the exothermic dissolution can vaporize the unreacted amine. Cover the spill with a weakly acidic solid absorbent (e.g., sodium bisulfate). Causality: The solid acid protonates the amine, converting the volatile, corrosive free-base into a non-volatile, stable salt, instantly halting toxic vapor emission.

  • Collection: Sweep the neutralized solid using non-sparking tools and place it into a high-density polyethylene (HDPE) hazardous waste container.

Disposal Plan: Aqueous solutions containing the carbamic acid must be carefully acidified to pH < 4 using 1M HCl under a continuous N2 sweep. Causality: Acidification forces the complete decarboxylation of the carbamic acid, safely venting the liberated CO2 under controlled conditions. Self-Validation: The disposal process is complete only when the addition of HCl produces no further effervescence (CO2 bubbling). The resulting amine hydrochloride salt[2] can then be safely routed to a licensed hazardous waste facility for high-temperature incineration.

References

  • Standardization Administration of China. "GB 22622-2008 Propamocarb hydrochloride aqueous solution". Chinese Standard. [Link]

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 7364, 3-Dimethylaminopropylamine". PubChem.[Link]

  • Occupational Safety and Health Administration. "Personal Protective Equipment". OSHA. [Link]

Sources

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